POTASSIUM SULFIDE
Description
Structure
2D Structure
Properties
IUPAC Name |
dipotassium;sulfanide | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2S/h;;1H2/q2*+1;/p-1 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANSKVBLGRZAQA-UHFFFAOYSA-M | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SH-].[K+].[K+] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HK2S+ | |
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DSSTOX Substance ID |
DTXSID901014376 | |
| Record name | Potassium sulfide (K2S) | |
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Molecular Weight |
111.27 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium sulfide, hydrated, with not less than 30% water of crystallization appears as a red crystalline solid. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion., White very hygroscopic solid; Discolored by air; [Merck Index] Red or yellow-red deliquescent solid; [Hawley] White to yellow powder with an odor of rotten eggs; [Strem MSDS], HYGROSCOPIC WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED OR BROWN ON EXPOSURE TO AIR. | |
| Record name | POTASSIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | |
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Solubility |
FREELY SOL IN WATER, SOL IN ALCOHOL, GLYCERINE; INSOL IN ETHER, Soluble in ethanol, insoluble in ether., Solubility in water: very good | |
| Record name | POTASSIUM SULFIDE | |
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Density |
Density = 1.74 g/cu cm, Relative density (water = 1): 1.8 | |
| Record name | POTASSIUM SULFIDE | |
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Color/Form |
WHITE CUBIC CRYSTALS OR FUSED PLATES, RED OR YELLOW-RED CRYSTALLINE MASS OR FUSED SOLID | |
CAS No. |
1312-73-8, 37248-34-3 | |
| Record name | POTASSIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | |
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| Record name | Potassium sulfide (K2S) | |
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| Record name | Dipotassium sulphide | |
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| Record name | POTASSIUM SULFIDE | |
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Melting Point |
912 °C, 840 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the K₂S Antifluorite Lattice Configuration
Potassium sulfide (B99878) (K₂S) is an inorganic compound that crystallizes in the antifluorite structure, a key crystal motif for compounds with the general formula A₂X.[1][2] This structure is closely related to the fluorite (MX₂) structure, but with the cation and anion positions reversed.[1][3][4] In the K₂S lattice, the larger sulfide (S²⁻) anions form a face-centered cubic (FCC) arrangement, while the smaller potassium (K⁺) cations occupy all the tetrahedral interstitial sites within this framework.[1][5][6] This arrangement is crucial for understanding the material's physical and chemical properties.
This technical guide provides a comprehensive overview of the K₂S antifluorite lattice, including its crystallographic data, atomic coordination, and the experimental protocols used for its synthesis and characterization.
Crystallographic Data
The crystal structure of potassium sulfide is well-defined and has been characterized using techniques such as X-ray diffraction. It belongs to the cubic crystal system, specifically the Fm-3m space group.[7][8] The key crystallographic parameters for K₂S are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Cubic | [8] |
| Space Group | Fm-3m | [7][8] |
| International Number | 225 | [8] |
| Lattice Parameter (a) | ~7.41 Å | [1][8] |
| Unit Cell Volume | ~407.51 ų | [8] |
| Formula Units (Z) | 4 | [9] |
| Calculated Density | ~1.80 g/cm³ | [8] |
Atomic Positions and Coordination Environment
The antifluorite structure of K₂S is characterized by a specific and highly symmetrical arrangement of its constituent ions.[10]
-
Sulfide (S²⁻) Anions: The sulfide ions form a face-centered cubic (FCC) sublattice.[1][6] This means they are located at the corners and the center of each face of the cubic unit cell.
-
Potassium (K⁺) Cations: The potassium ions occupy all eight tetrahedral interstitial sites within the FCC sulfide lattice.[1][5]
This arrangement leads to distinct coordination environments for each ion:
-
Each sulfide (S²⁻) anion is surrounded by eight potassium (K⁺) cations in a body-centered cubic geometry.[7]
-
Each potassium (K⁺) cation is tetrahedrally coordinated to four sulfide (S²⁻) anions.[7][8]
The interatomic distance for the K-S bond is approximately 3.21 to 3.23 Å.[7][8]
The fractional coordinates of the atoms within the conventional unit cell are presented in the following table.
| Ion | Wyckoff Position | Fractional Coordinates (x, y, z) | Reference |
| S²⁻ | 4a | (0, 0, 0) | [8] |
| K⁺ | 8c | (1/4, 1/4, 1/4) and (3/4, 3/4, 3/4) | [8][9] |
Visualization of the K₂S Antifluorite Unit Cell
A two-dimensional representation of the K₂S unit cell helps visualize the spatial arrangement of the ions. The following diagram, generated using the DOT language, illustrates the FCC arrangement of sulfide ions and the tetrahedral coordination of potassium ions.
A 2D schematic of the K₂S antifluorite unit cell showing the coordination environment.
Experimental Protocols
The synthesis and structural confirmation of K₂S involve specific laboratory procedures.
1. Synthesis of this compound
Anhydrous K₂S is challenging to handle as it readily reacts with water.[5] Two primary methods are employed for its synthesis:
-
High-Temperature Reduction of Potassium Sulfate (B86663):
-
Reactants: Potassium sulfate (K₂SO₄) and a carbon source (coke).[5]
-
Procedure: Mix K₂SO₄ with powdered carbon.
-
Reaction: Heat the mixture to a high temperature in an inert atmosphere. The carbon reduces the sulfate to sulfide according to the reaction: K₂SO₄ + 4C → K₂S + 4CO.[5]
-
Handling: The resulting K₂S must be cooled and stored under anhydrous and inert conditions (e.g., in a desiccator or glovebox) to prevent hydrolysis and oxidation.[6]
-
-
Reaction in Anhydrous Ammonia (B1221849) (for high purity):
-
Reactants: Elemental potassium (K) and sulfur (S).[5]
-
Solvent: Anhydrous liquid ammonia.
-
Procedure: Dissolve potassium metal in anhydrous liquid ammonia to form a characteristic blue solution.
-
Reaction: Stoichiometric amounts of sulfur are gradually added to the solution. The reaction proceeds to form K₂S.[5]
-
Product Isolation: The ammonia is carefully evaporated, leaving behind pure, solid K₂S. This process must be conducted in a completely moisture-free environment.
-
2. Characterization by X-ray Diffraction (XRD)
XRD is the definitive method for confirming the crystalline phase and determining the lattice parameters of K₂S.[11]
-
Sample Preparation:
-
The synthesized K₂S, which is highly hygroscopic, must be handled in an inert atmosphere (e.g., a glovebox).[12]
-
Grind the solid K₂S into a fine, homogeneous powder using an agate mortar and pestle to ensure random orientation of the crystallites.[13]
-
Mount the powder onto a sample holder. A low-background holder is preferred to minimize interference. An airtight dome or cover may be necessary to protect the sample from air and moisture during analysis.
-
-
Data Acquisition:
-
Instrument: A powder X-ray diffractometer equipped with a standard X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used.
-
Scan Parameters: Data is collected over a range of 2θ angles (e.g., 10° to 90°) with a defined step size and scan speed.[13]
-
-
Data Analysis:
-
Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard patterns in a crystallographic database, such as the International Centre for Diffraction Data (ICDD), to confirm the presence of the K₂S antifluorite phase.[11]
-
Rietveld Refinement: For a detailed structural analysis, the Rietveld method is employed. This technique involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model (including lattice parameters, atomic positions, and site occupancy), to the experimental data.[11] Successful refinement provides precise values for the lattice parameters and confirms the atomic arrangement of the antifluorite structure.
-
Conclusion
This compound adopts a well-defined antifluorite crystal structure, a fundamental configuration in materials science.[5] Its cubic Fm-3m lattice is characterized by a face-centered cubic arrangement of sulfide anions with potassium cations occupying all tetrahedral voids.[7][8] This specific ionic arrangement dictates the material's properties and can be reliably synthesized and verified through established high-temperature reduction or anhydrous ammonia reactions and characterized using powder X-ray diffraction.[5][11] A thorough understanding of this lattice configuration is essential for researchers in solid-state chemistry and materials development.
References
- 1. Fluorite structure - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. mp-1022: K2S (cubic, Fm-3m, 225) [legacy.materialsproject.org]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. Objectives_template [archive.nptel.ac.in]
- 10. arxiv.org [arxiv.org]
- 11. saimm.co.za [saimm.co.za]
- 12. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sddenr.net [sddenr.net]
An In-depth Technical Guide to the Chemical Properties of Anhydrous Potassium Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous potassium sulfide (B99878) (K₂S) is an inorganic salt with significant applications in various scientific fields, including as a reagent in analytical chemistry and a precursor in the synthesis of sulfur-containing compounds.[1] For drug development professionals, its role as a potent donor of hydrogen sulfide (H₂S), a critical gaseous signaling molecule, is of particular interest. This guide provides a comprehensive overview of the core chemical properties of anhydrous potassium sulfide, detailed experimental protocols for their determination, and insights into its biological relevance. Due to its highly hygroscopic and air-sensitive nature, handling and analysis of anhydrous K₂S require specialized techniques.[2]
Core Chemical and Physical Properties
Pure anhydrous this compound is a colorless crystalline solid.[3] However, it is often encountered as a yellow-brownish mass due to the presence of polysulfides from oxidation.[3] It is highly reactive with water and moisture in the air, readily hydrolyzing to form potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH).[3][4] This reactivity underscores the necessity of handling the compound under an inert and anhydrous atmosphere.
Data Presentation: Quantitative Properties
The following tables summarize the key quantitative data for anhydrous this compound.
| Property | Value | Reference(s) |
| Physical Properties | ||
| Molar Mass | 110.262 g/mol | [3] |
| Melting Point | 840 °C | [3] |
| Boiling Point | 912 °C (decomposes) | [3] |
| Density | 1.74 g/cm³ | [3] |
| Crystal Structure | Antifluorite (cubic) | [3] |
| Thermodynamic Properties | ||
| Standard Enthalpy of Formation (ΔHᵦ°) | -406.2 kJ/mol | [3] |
| Standard Molar Entropy (S°) | 105.00 J·mol⁻¹·K⁻¹ | [3] |
| Solubility | ||
| Water | Reacts to form KSH and KOH | [3][4] |
| Ethanol | Soluble | [2] |
| Glycerol | Soluble | [2] |
| Diethyl Ether | Insoluble | [2] |
Experimental Protocols
Accurate determination of the chemical and physical properties of anhydrous this compound necessitates the use of techniques suitable for air- and moisture-sensitive compounds.
Synthesis of Anhydrous this compound
Method 1: Reaction of Potassium and Sulfur in Liquid Ammonia (B1221849) [2][5]
This method is preferred for obtaining high-purity anhydrous this compound in a laboratory setting.
Materials:
-
Elemental potassium
-
Elemental sulfur
-
Anhydrous liquid ammonia
-
Schlenk flask
-
Low-temperature condenser (-78 °C, dry ice/acetone)
-
Magnetic stirrer
Procedure:
-
Assemble a Schlenk flask equipped with a magnetic stir bar and a low-temperature condenser under a positive pressure of inert gas (e.g., argon or nitrogen).
-
Cool the flask to -78 °C and condense anhydrous ammonia into the flask.
-
Carefully add elemental potassium to the liquid ammonia with stirring until it dissolves, forming a blue solution.
-
Slowly add stoichiometric amounts of elemental sulfur to the solution. The blue color will disappear as the this compound precipitates.
-
Once the reaction is complete, allow the ammonia to evaporate under a stream of inert gas.
-
Dry the resulting white powder under a high vacuum to remove any residual ammonia.
Method 2: Carbothermic Reduction of Potassium Sulfate (B86663) [4][5]
This method is more suitable for larger-scale industrial production.
Materials:
-
Potassium sulfate (K₂SO₄)
-
Carbon (coke)
-
High-temperature furnace
-
Crucible
Procedure:
-
Thoroughly mix potassium sulfate and carbon in a 1:4 molar ratio.
-
Place the mixture in a crucible and heat in a furnace to above 1600 °F under a reducing atmosphere.[4]
-
The reaction produces molten this compound, which can be separated. The overall reaction is: K₂SO₄ + 4C → K₂S + 4CO.[5]
Determination of Crystal Structure by X-ray Diffraction
Due to its air-sensitivity, single crystals of anhydrous this compound must be handled under an inert atmosphere.[6][7]
Materials:
-
Single crystal of anhydrous K₂S
-
Paratone oil
-
Cryoloop
-
Goniometer head
-
X-ray diffractometer equipped with a cryostream
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under a positive flow of inert gas from a Schlenk line, select a suitable single crystal.
-
Coat the crystal with paratone oil to protect it from air and moisture during transfer.[6]
-
Mount the oil-coated crystal onto a cryoloop attached to a goniometer head.
-
Quickly transfer the mounted crystal to the X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using the cryostream to minimize thermal vibrations and decomposition.[6]
-
Collect the diffraction data according to the instrument's standard operating procedure.
-
Process the data to solve and refine the crystal structure.[6]
Determination of Melting Point under Inert Atmosphere
Standard melting point apparatus must be modified to accommodate the air-sensitive nature of anhydrous K₂S.
Materials:
-
Anhydrous K₂S sample
-
Glass capillary tubes
-
Schlenk line or glovebox
-
Melting point apparatus
-
Flame or vacuum sealer
Procedure:
-
Inside a glovebox or under a positive flow of inert gas, load the powdered anhydrous K₂S into a glass capillary tube to a height of 2-3 mm.[8]
-
Seal the capillary tube under vacuum or by flame-sealing the open end while maintaining an inert atmosphere.
-
Place the sealed capillary tube into the melting point apparatus.
-
Heat the sample, initially at a faster rate to approach the expected melting point, then slow the heating rate to approximately 1-2 °C per minute for an accurate determination.[9]
-
Record the temperature range from the first appearance of liquid to the complete melting of the solid.
Quantitative Solubility Measurement
The shake-flask method can be adapted for air-sensitive compounds to determine their solubility in anhydrous, deoxygenated solvents.[10][11]
Materials:
-
Anhydrous K₂S
-
Anhydrous, deoxygenated solvent of interest
-
Sealed, airtight vials or Schlenk tubes
-
Constant temperature shaker/incubator
-
Syringe with a filter tip
-
Analytical method for sulfide quantification (e.g., iodometric titration, ICP-OES for potassium)
-
Glovebox or Schlenk line
Procedure:
-
All operations should be performed in a glovebox or using Schlenk line techniques.
-
Add an excess amount of anhydrous K₂S to a known volume of the anhydrous, deoxygenated solvent in a sealable vial.
-
Seal the vial and place it in a constant temperature shaker.
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Allow the solid to settle.
-
Withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended solids.
-
Analyze the concentration of K₂S in the filtrate using a suitable analytical method.
Kinetic Study of Hydrolysis by Stopped-Flow Spectrophotometry
The rapid hydrolysis of this compound can be studied using stopped-flow techniques.[12][13]
Materials:
-
Stopped-flow spectrophotometer
-
Solution of anhydrous K₂S in an anhydrous, water-miscible solvent (e.g., anhydrous ethanol)
-
Aqueous buffer solution
-
Inert gas supply
Procedure:
-
Prepare a stock solution of anhydrous K₂S in an anhydrous, water-miscible solvent under an inert atmosphere.
-
Load one syringe of the stopped-flow apparatus with the K₂S solution and the other with the aqueous buffer, both under an inert gas blanket.
-
Rapidly mix the two solutions in the stopped-flow chamber.
-
Monitor the change in absorbance or fluorescence over time at a wavelength where either the reactants or products have a distinct spectral feature. The disappearance of the sulfide ion or the appearance of a product can be tracked.
-
Analyze the kinetic data to determine the rate constant and order of the reaction.
Quantitative Analysis by Iodometric Titration
This method determines the sulfide content in a sample.[14][15][16]
Materials:
-
Standardized iodine solution (0.0250 N)
-
Standardized sodium thiosulfate (B1220275) solution (0.0250 N)
-
Starch indicator solution
-
Hydrochloric acid (6 N)
-
Buret, flasks, and pipettes
Procedure:
-
Into a 500-mL flask, add an excess of the standardized iodine solution.
-
Add 2 mL of 6 N HCl.
-
Carefully introduce a known quantity of the this compound sample into the flask, ensuring the sample is discharged below the surface of the iodine solution.
-
Titrate the excess iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add a few drops of starch indicator, which will turn the solution blue.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Calculate the amount of sulfide based on the amount of iodine consumed in the reaction.
Role in Cellular Signaling and Drug Development
In aqueous biological environments, this compound acts as a donor of hydrogen sulfide (H₂S), a gasotransmitter with diverse physiological roles. H₂S is involved in the regulation of cellular processes such as apoptosis, proliferation, and inflammation through the modulation of various signaling pathways.[5][17]
H₂S-Modulated Signaling Pathways
Hydrogen sulfide has been shown to influence key cellular signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are often dysregulated in diseases such as cancer, making H₂S donors like this compound potential therapeutic agents.[3][5][17][18]
Caption: H₂S-mediated inhibition of the PI3K/Akt/mTOR pathway.
Caption: Modulation of the MAPK/ERK signaling cascade by H₂S.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular context by observing changes in the thermal stability of the target protein upon ligand binding.[18][19]
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: Assessing Mitochondrial Respiration
The effect of H₂S on cellular bioenergetics can be assessed by measuring mitochondrial respiration.[20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Development of the Molecular and Cellular Mechanisms of Hydrogen Sulfide Gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exogenous hydrogen sulfide inhibits human melanoma cell development via suppression of the PI3K/AKT/ mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dl.asminternational.org [dl.asminternational.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. youtube.com [youtube.com]
- 10. enamine.net [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. Use of stopped-flow spectrophotometry to establish midpoint potentials for redox proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. epa.gov [epa.gov]
- 16. sk.hach.com [sk.hach.com]
- 17. Hydrogen sulfide promotes autophagy of hepatocellular carcinoma cells through the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing Mitochondrial Respiration of In Vitro Models for the Study of Immune-Related Diseases Using a Seahorse Analyzer | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Hydrolysis of Potassium Sulfide in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical principles, quantitative data, and experimental methodologies related to the hydrolysis of potassium sulfide (B99878) (K₂S) in aqueous solutions. This information is critical for professionals in research, science, and drug development who require a thorough understanding of sulfide chemistry in aqueous environments.
Executive Summary
Potassium sulfide is an inorganic salt that undergoes extensive and essentially complete hydrolysis upon dissolution in water. This process is of significant interest due to the resulting formation of a strongly basic solution containing potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH). Understanding the equilibrium and kinetics of this hydrolysis is crucial for applications where the controlled generation of hydrosulfide and hydroxide ions is required. This guide details the reaction pathways, summarizes key quantitative parameters, and outlines experimental protocols for the analysis of this system.
The Core Chemistry of this compound Hydrolysis
This compound is the salt of a strong base, potassium hydroxide (KOH), and a weak diprotic acid, hydrogen sulfide (H₂S). When dissolved in water, the sulfide ion (S²⁻) acts as a strong Brønsted-Lowry base, readily accepting a proton from a water molecule. This hydrolysis is considered complete and irreversible, leading to the formation of hydrosulfide (HS⁻) and hydroxide (OH⁻) ions.[1][2]
The primary hydrolysis reaction is as follows:
K₂S(s) + H₂O(l) → KSH(aq) + KOH(aq)
This can be represented ionically as:
2K⁺(aq) + S²⁻(aq) + H₂O(l) → 2K⁺(aq) + HS⁻(aq) + OH⁻(aq)
The hydrosulfide ion (HS⁻) can undergo a second, less extensive hydrolysis step to form hydrogen sulfide (H₂S):
HS⁻(aq) + H₂O(l) ⇌ H₂S(aq) + OH⁻(aq)
The resulting aqueous solution is basic due to the production of hydroxide ions.[3][4] The pH of a this compound solution is typically in the range of 12.5 to 13.5, depending on the concentration.[5]
Quantitative Data Summary
The hydrolysis of this compound is characterized by several key quantitative parameters. The following tables summarize the important thermodynamic and kinetic data for this system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molar Mass | 110.262 g/mol | [1] |
| Appearance | Pure: colorless solid; Impure: yellow-brown | [1] |
| Solubility in Water | Highly soluble; reacts with water | [1][3][6] |
| Solubility in Ethanol | 23 g/L at 25°C | [5] |
| Solubility in Glycerol | 56 g/L at 25°C | [5] |
Table 2: Thermodynamic and Kinetic Data for K₂S Hydrolysis at 25°C
| Parameter | Value | Reference |
| Equilibrium Constant (Keq) for K₂S + H₂O ⇌ KOH + KSH | 1.2 x 10¹⁸ | [5] |
| Second-Order Rate Constant (k) | 3.4 x 10³ M⁻¹·s⁻¹ | [5] |
| Activation Energy (Ea) | 42.7 kJ·mol⁻¹ | [5] |
| pKa₁ of H₂S (H₂S ⇌ H⁺ + HS⁻) | ~7.0 | [5][7][8] |
| pKa₂ of H₂S (HS⁻ ⇌ H⁺ + S²⁻) | > 14 (often cited as ~17-19) | [4][5][7][9] |
| Hydrolysis Constant (Kb) for S²⁻ + H₂O ⇌ HS⁻ + OH⁻ | 1.0 x 10⁻⁷ | [10] |
Visualizing the Hydrolysis Pathway and Experimental Workflow
Hydrolysis Pathway of this compound
The following diagram illustrates the sequential hydrolysis of this compound in an aqueous solution.
Experimental Workflow for Analysis
This diagram outlines a typical experimental workflow for the preparation and analysis of a this compound solution to study its hydrolysis.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments involved in studying the hydrolysis of this compound.
Preparation of this compound Solution
Objective: To prepare an aqueous solution of this compound of a known concentration while minimizing oxidation.
Materials:
-
Anhydrous this compound (K₂S)
-
Deionized water
-
Nitrogen or argon gas
-
Glove box or glove bag
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Deoxygenate the deionized water by sparging with nitrogen or argon gas for at least 30 minutes.
-
Perform all weighing and initial dissolution steps inside a glove box or glove bag under an inert atmosphere to prevent oxidation of the K₂S.
-
Accurately weigh the desired amount of anhydrous K₂S.
-
In the inert atmosphere, add the weighed K₂S to a volumetric flask containing a magnetic stir bar.
-
Add a portion of the deoxygenated deionized water to the flask and stir until the K₂S is fully dissolved.
-
Once dissolved, remove the flask from the inert atmosphere and dilute to the final volume with deoxygenated deionized water.
-
Stopper the flask and mix thoroughly.
-
The solution should be used immediately for analysis.
pH Measurement
Objective: To accurately measure the pH of the prepared this compound solution.
Materials:
-
Calibrated pH meter
-
Double junction pH electrode (recommended for sulfide solutions to prevent silver precipitation)
-
Standard pH buffers (e.g., pH 7, 10, and 12)
Procedure:
-
Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.
-
Rinse the pH electrode with deionized water and gently blot dry.
-
Immerse the pH electrode into the prepared this compound solution.
-
Allow the reading to stabilize before recording the pH value.
-
It is advisable to take multiple readings and report the average.
Determination of Sulfide Concentration by Potentiometric Titration
Objective: To determine the total sulfide concentration in the solution using a sulfide ion-selective electrode (ISE).
Materials:
-
Sulfide ion-selective electrode (ISE)
-
Double junction reference electrode
-
Ion meter or potentiometer
-
Standardized silver nitrate (B79036) (AgNO₃) or lead nitrate (Pb(NO₃)₂) titrant
-
Sulfide antioxidant buffer (SAOB) solution
-
Buret
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette a known volume of the this compound solution into a beaker.
-
Add an equal volume of SAOB to the beaker. The SAOB raises the pH, converting HS⁻ and H₂S to S²⁻, and contains an antioxidant to prevent sulfide oxidation.
-
Place the beaker on a magnetic stirrer and begin stirring at a constant rate.
-
Immerse the sulfide ISE and the reference electrode into the solution.
-
Record the initial potential.
-
Titrate with the standardized titrant, recording the potential after each addition. Add smaller increments of titrant near the equivalence point.
-
The endpoint is determined from the point of maximum potential change in a plot of potential versus titrant volume.
-
Calculate the sulfide concentration based on the volume of titrant used to reach the endpoint.
Conclusion
The hydrolysis of this compound in aqueous solutions is a rapid and complete reaction that produces a strongly alkaline solution of potassium hydrosulfide and potassium hydroxide. The equilibrium is well-defined by established thermodynamic and kinetic parameters. Accurate characterization of these solutions requires careful experimental technique to prevent oxidation and to correctly measure the pH and the concentrations of the various sulfide species. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with aqueous sulfide systems.
References
- 1. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ck12.org [ck12.org]
- 3. youtube.com [youtube.com]
- 4. Chemical Foundations of Hydrogen Sulfide Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webqc.org [webqc.org]
- 6. homework.study.com [homework.study.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Molar Mass and Density of Pure Potassium Sulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides a focused technical overview of the fundamental physicochemical properties of pure potassium sulfide (B99878) (K₂S), specifically its molar mass and density. It outlines the theoretical basis for these values and details the experimental protocols for their empirical determination, ensuring a high degree of accuracy and reproducibility for research and development applications.
Physicochemical Data Summary
The essential quantitative properties of pure, anhydrous potassium sulfide are summarized below. These values are critical for stoichiometric calculations, formulation development, and material characterization.
| Property | Value | Units | Notes |
| Molar Mass | 110.26 | g/mol | Calculated based on IUPAC standard atomic weights.[1][2][3] |
| Skeletal Density | 1.74 | g/cm³ | Determined at 25°C for the crystalline solid.[1] |
Molar Mass Determination
The molar mass of a well-defined, pure inorganic compound like this compound is most accurately determined through calculation based on its chemical formula and the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).
Theoretical Calculation Protocol
-
Identify Chemical Formula: The established chemical formula for this compound is K₂S.[2]
-
Determine Atomic Weights: Obtain the standard atomic weight for each element from the periodic table.
-
Potassium (K): 39.0983 u
-
Sulfur (S): 32.06 u
-
-
Calculate Molar Mass: Sum the atomic weights of all atoms in the formula.
-
Molar Mass = (2 × Atomic Weight of K) + (1 × Atomic Weight of S)
-
Molar Mass = (2 × 39.0983) + (1 × 32.06) = 78.1966 + 32.06 = 110.2566 g/mol
-
-
Apply Significant Figures: The value is typically rounded for practical laboratory use to 110.26 g/mol .[2][3]
While techniques such as mass spectrometry are pivotal for determining the molar mass of unknown compounds, for a stoichiometric substance like K₂S, the calculated value is the accepted standard, assuming sample purity.
Density Determination
The density of a solid material is its mass per unit volume. For crystalline or powdered solids, the most precise and accurate method for determining density, excluding inter-particle void space and open pores, is gas pycnometry.[4][5][6]
Experimental Protocol: Gas Pycnometry
This protocol outlines the determination of the skeletal density of a solid this compound sample using a helium pycnometer.
Objective: To measure the skeletal volume of a precisely weighed sample of this compound to calculate its density. Helium is the preferred analysis gas due to its small atomic size, enabling it to penetrate small pores, and its inert nature.[4]
Apparatus:
-
Helium Pycnometer
-
Analytical Balance (readable to ±0.0001 g)
-
Sample Chamber of appropriate volume
-
Drying oven and desiccator
-
Spatula and weighing paper
Methodology:
-
Sample Preparation:
-
Due to the highly hygroscopic nature of this compound, the sample must be rigorously dried prior to analysis to remove adsorbed water.[1] This can be achieved by heating the sample under a vacuum or in a stream of inert gas.
-
After drying, the sample must be cooled and stored in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) until it is ready for analysis.
-
All handling of the pure, anhydrous K₂S should be performed in an inert atmosphere (e.g., a glovebox) to prevent reaction with atmospheric moisture and carbon dioxide.[1][7]
-
-
Mass Measurement:
-
Using an analytical balance, accurately weigh the clean, dry, and empty sample chamber. Record the mass as m₁.
-
Transfer a suitable amount of the dried this compound sample into the sample chamber. The sample should occupy a significant portion of the chamber volume for optimal accuracy.
-
Weigh the sample chamber containing the K₂S sample. Record the mass as m₂.
-
The mass of the sample (m_sample) is calculated as: m_sample = m₂ - m₁.
-
-
Volume Measurement (Pycnometer Operation):
-
Calibrate the gas pycnometer according to the manufacturer's instructions using calibration spheres of known volume.
-
Place the sample chamber containing the weighed K₂S into the analysis port of the pycnometer.
-
Seal the analysis port and initiate the measurement sequence. The instrument will automatically execute a series of steps:
-
The sample chamber is pressurized with helium to a target pressure (P₁).
-
The gas is then expanded into a second, internal reference chamber of known volume (V_ref), resulting in a lower equilibrium pressure (P₂).
-
-
The volume of the solid sample (V_sample) is calculated by the instrument's software based on Boyle's Law, accounting for the known volumes of the sample and reference chambers and the measured pressures.
-
The measurement is typically repeated multiple times (e.g., 5-10 cycles) until the measured volume is stable within a predefined tolerance, ensuring the removal of any outgassing effects and achieving a precise result.
-
-
Density Calculation:
-
The skeletal density (ρ) of the this compound sample is calculated using the formula: ρ = m_sample / V_sample
-
The result is reported in g/cm³.
-
Workflow Visualization
The logical process for the synthesis and characterization of this compound to determine its molar mass and density is illustrated below.
Caption: Workflow for determining the molar mass and density of pure this compound.
References
- 1. webqc.org [webqc.org]
- 2. quora.com [quora.com]
- 3. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]
- 6. Determination of density by gas pycnometry | Norlab [norlab.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Spectral Properties of Potassium Sulfide for Identification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of potassium sulfide (B99878) (K₂S), a compound of interest in various research fields, including drug development, due to its role as a hydrogen sulfide (H₂S) donor. Given that K₂S readily hydrolyzes in the presence of water to produce H₂S, understanding its spectral signature is crucial for its identification, characterization, and quality control. This guide covers key spectroscopic techniques, including vibrational (Raman and Infrared), UV-Visible, X-ray Photoelectron, and Nuclear Magnetic Resonance spectroscopy.
Vibrational Spectroscopy: Raman and Infrared (IR)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint for identification. Due to its ionic nature and crystal structure, solid potassium sulfide is expected to exhibit specific vibrational modes.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that measures the inelastic scattering of monochromatic light.
Expected Spectral Features:
Table 1: Predicted Raman Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| K-S Lattice Mode | ~200 - 300 | Strong | Symmetric stretch of S²⁻ in the crystal lattice |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes.
Expected Spectral Features:
Similar to Raman spectroscopy, obtaining a pure IR spectrum of K₂S is challenging. The primary IR active modes are expected to be related to the lattice vibrations of the K-S bond. Due to the high symmetry of the K₂S crystal lattice (antifluorite structure), the fundamental vibrational modes may be IR inactive. However, defects and impurities can lead to the appearance of weak bands. It is crucial to note that any exposure to moisture will result in the formation of potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH), which will show characteristic O-H and S-H stretching and bending vibrations, often obscuring the spectrum of K₂S.
Table 2: Potential Infrared Spectral Data for this compound and its Hydrolysis Products
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| < 400 | Weak to Medium | K-S Lattice Vibrations | Expected for solid K₂S |
| ~2500 | Medium, Broad | S-H Stretch | Indicates presence of KSH due to hydrolysis |
| ~3600 | Strong, Broad | O-H Stretch | Indicates presence of KOH and adsorbed water |
| ~1640 | Medium | H-O-H Bend | Indicates presence of adsorbed water |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule.
Expected Spectral Features:
In its solid, pure state, this compound is a colorless solid and is not expected to show significant absorption in the visible range. In aqueous solutions, K₂S hydrolyzes to form HS⁻ and S²⁻ ions. The sulfide and hydrosulfide ions exhibit strong absorption in the UV region. The exact position of the absorption maximum can be influenced by the pH and concentration of the solution. Computational studies suggest that the absorption energies of sulfide species increase from polysulfides to As and Sb sulfides to SH⁻ and finally to H₂S[2].
Table 3: Expected UV-Visible Spectral Data for Aqueous this compound
| Species | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| HS⁻/S²⁻ | ~230 nm | Variable | Water |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface.
Expected Spectral Features:
An XPS spectrum of K₂S will show peaks corresponding to potassium (K) and sulfur (S). The binding energies of these peaks are characteristic of the +1 oxidation state of potassium and the -2 oxidation state of sulfur.
-
Potassium (K): The K 2p region will show a doublet, K 2p₃/₂ and K 2p₁/₂, with a spin-orbit splitting of approximately 2.8 eV[3]. The K 2s peak is also often used for quantification.
-
Sulfur (S): The S 2p region will also exhibit a doublet, S 2p₃/₂ and S 2p₁/₂, with a spin-orbit splitting of about 1.2 eV. The binding energy of the S 2p₃/₂ peak for a sulfide (S²⁻) is typically in the range of 160-163 eV.
It is important to note that surface oxidation will lead to the appearance of additional peaks at higher binding energies in the S 2p spectrum, corresponding to species like polysulfides (Sₙ²⁻), sulfites (SO₃²⁻), or sulfates (SO₄²⁻).
Table 4: Expected XPS Binding Energies for this compound
| Element | Orbital | Expected Binding Energy (eV) | Notes |
| K | 2p₃/₂ | ~292.8 - 293.5 | Binding energy can be referenced to adventitious carbon at 284.8 eV. |
| K | 2p₁/₂ | ~295.6 - 296.3 | |
| K | 2s | ~378 | Can be used for quantification to avoid overlap with C 1s.[3] |
| S | 2p₃/₂ | ~161.0 - 163.0 | The position is indicative of the sulfide (S²⁻) state.[4] |
| S | 2p₁/₂ | ~162.2 - 164.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure. For this compound, ³⁹K and ³³S are the NMR active nuclei.
³⁹K NMR
³⁹K is a quadrupolar nucleus (spin I = 3/2) with a natural abundance of 93.3%. Solid-state ³⁹K NMR spectra are often characterized by broad lines due to the quadrupolar interaction, which is sensitive to the symmetry of the local environment around the potassium ion. In the highly symmetric cubic crystal structure of K₂S, a relatively sharp signal would be expected. The chemical shift of ³⁹K in solid potassium salts can range over 100 ppm[5][6].
³³S NMR
³³S is also a quadrupolar nucleus (spin I = 3/2) but has a very low natural abundance (0.76%) and a low gyromagnetic ratio, making it a challenging nucleus to study. The chemical shift range for inorganic sulfides is large, spanning over 600 ppm[7]. The chemical shifts are sensitive to the nature of the metal cation and the covalency of the metal-sulfur bond[8][9].
Table 5: Expected NMR Spectral Properties for this compound
| Nucleus | Spin | Natural Abundance (%) | Expected Chemical Shift Range (ppm) | Notes |
| ³⁹K | 3/2 | 93.3 | -30 to 35 (relative to 0.1 M KCl)[10] | Solid-state spectra can be broad due to quadrupolar effects. |
| ³³S | 3/2 | 0.76 | -100 to 500 (relative to (NH₄)₂SO₄)[7] | Very low sensitivity and broad lines make detection difficult. |
Experimental Protocols
The hygroscopic and air-sensitive nature of this compound requires careful handling during sample preparation for all spectroscopic techniques.
General Handling and Sample Preparation
-
Inert Atmosphere: All handling and sample preparation should be performed in an inert atmosphere, such as a glovebox filled with argon or nitrogen, to prevent reaction with water and oxygen.
-
Drying: K₂S powder should be thoroughly dried under vacuum before use.
Raman Spectroscopy
-
Sample Holder: A sealed capillary tube or a specialized air-tight sample holder should be used.
-
Instrumentation: A confocal Raman microscope can be used to acquire spectra from a small, well-defined area of the sample.
-
Laser: A low-power laser should be used to avoid sample degradation.
Infrared (IR) Spectroscopy
-
KBr Pellet Technique (for air-sensitive samples):
-
Dry spectroscopic grade KBr powder in an oven at >100°C for several hours and cool in a desiccator inside the glovebox.
-
In the glovebox, grind a small amount of K₂S (1-2 mg) with a larger amount of dried KBr (100-200 mg) using an agate mortar and pestle.
-
Quickly transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) to form a transparent pellet.
-
Mount the pellet in an airtight sample holder for analysis.
-
-
Attenuated Total Reflectance (ATR)-FTIR (for moisture-sensitive powders):
-
Ensure the ATR crystal (e.g., diamond) is clean and dry.
-
In an inert atmosphere, apply a small amount of the K₂S powder directly onto the ATR crystal.
-
Apply pressure with the anvil to ensure good contact between the sample and the crystal.
-
Seal the ATR accessory if possible or acquire the spectrum quickly.
-
UV-Visible (UV-Vis) Spectroscopy
-
Solvent: Use deoxygenated and deionized water.
-
Sample Preparation: Prepare the K₂S solution in the inert atmosphere of a glovebox.
-
Cuvette: Use a quartz cuvette with a septum-sealed cap to prevent air exposure during the measurement.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Mounting:
-
In a glovebox, press the K₂S powder into a clean indium foil.
-
Alternatively, mount the powder on a sample holder using double-sided carbon tape, ensuring a uniform layer.
-
-
Vacuum Transfer: Use a vacuum transfer vessel to move the sample from the glovebox to the XPS instrument without exposure to air.
-
Charge Referencing: Use the adventitious carbon C 1s peak at 284.8 eV to correct for any charging effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Packing: Solid samples should be packed into rotors in an inert atmosphere.
-
Instrumentation: High-field solid-state NMR spectrometers are required to improve sensitivity and resolution, especially for quadrupolar nuclei like ³⁹K and ³³S.
-
Techniques for Quadrupolar Nuclei: Techniques such as Magic Angle Spinning (MAS) and specialized pulse sequences (e.g., QCPMG, STMAS) are necessary to acquire high-quality spectra of quadrupolar nuclei[11][12][13].
Signaling Pathways Involving this compound (as an H₂S Donor)
In biological systems, the primary role of this compound is as a donor of hydrogen sulfide (H₂S). H₂S is a gasotransmitter that plays a crucial role in various physiological processes. Its signaling pathways often intersect with those of other signaling molecules like nitric oxide (NO) and reactive oxygen species (ROS).
H₂S and Nitric Oxide (NO) Signaling Crosstalk
H₂S and NO share several signaling pathways and can influence each other's bioavailability and function. One key area of interaction is the cGMP signaling pathway.
This diagram illustrates that H₂S can potentiate NO signaling by inhibiting phosphodiesterase 5 (PDE5), the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). This leads to an accumulation of cGMP, activation of Protein Kinase G (PKG), and subsequent physiological responses such as vasodilation.
H₂S and Reactive Oxygen Species (ROS) Signaling Crosstalk
H₂S plays a dual role in the context of reactive oxygen species (ROS). It can act as an antioxidant by directly scavenging ROS and by upregulating endogenous antioxidant defense systems.
This diagram shows that H₂S can directly scavenge ROS. Additionally, H₂S can activate the Nrf2 pathway by inhibiting Keap1, leading to the increased expression of antioxidant enzymes, which in turn neutralize ROS and provide cellular protection against oxidative stress.[14][15][16]
Conclusion
The spectral identification of pure this compound presents significant challenges due to its inherent reactivity and hygroscopic nature. This guide provides an overview of the expected spectral features based on theoretical considerations and data from related compounds. For researchers and professionals in drug development, the biological activity of K₂S as an H₂S donor is of primary importance. The provided diagrams illustrate the key signaling pathways through which H₂S exerts its effects, highlighting its complex interplay with other crucial signaling molecules. Accurate and reproducible spectral analysis of K₂S requires stringent adherence to anaerobic and anhydrous experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 3. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Potassium [xpsfitting.com]
- 4. researchgate.net [researchgate.net]
- 5. (39)K NMR of solid potassium salts at 21 T: effect of quadrupolar and chemical shift tensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 33S NMR: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (K) Potassium NMR [chem.ch.huji.ac.il]
- 11. nipponsteel.com [nipponsteel.com]
- 12. grandinetti.org [grandinetti.org]
- 13. Recent advances in solid-state NMR spectroscopy of quadrupolar nuclei - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Hydrogen Sulfide: An Emerging Regulator of Oxidative Stress and Cellular Homeostasis—A Comprehensive One-Year Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular regulation by H2S of antioxidant and glucose metabolism in cold-sensitive Capsicum - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation of the Electronic Structure of Potassium Sulfide (K₂S)
An In-depth Technical Guide for Researchers and Scientists
This technical guide provides a comprehensive overview of the theoretical investigations into the electronic structure of potassium sulfide (B99878) (K₂S). It consolidates findings from various computational studies, detailing the methodologies employed and presenting key quantitative data. This document is intended for professionals in materials science, physics, and chemistry engaged in the study of inorganic compounds.
Introduction to Potassium Sulfide (K₂S)
This compound (K₂S) is an inorganic ionic compound composed of two potassium cations (K⁺) and one sulfide anion (S²⁻).[1] In its solid state at ambient conditions, it adopts the antifluorite crystal structure.[2][3] K₂S is characterized as a colorless solid that is highly reactive with water.[3] The bonding is predominantly ionic, resulting from the large electronegativity difference between potassium (0.82) and sulfur (2.58).[2] Theoretical investigations are crucial for understanding its electronic properties, such as its band gap and density of states, which are fundamental to its characterization as an insulator and for predicting its behavior under various conditions, such as high pressure.[2][4]
Crystal and Electronic Structure
At ambient pressure, K₂S crystallizes in the cubic antifluorite structure, belonging to the Fm-3m space group.[2][5] In this arrangement, the sulfide (S²⁻) anions form a face-centered cubic lattice, while the potassium (K⁺) cations occupy the tetrahedral sites.[2] This is an inverse of the fluorite (CaF₂) structure.[2] The bonding is primarily ionic, involving a complete transfer of electrons from the potassium to the sulfur atoms, resulting in closed-shell K⁺ and S²⁻ ions.[1][2]
Under high pressure, theoretical studies predict that K₂S undergoes several phase transitions. Stable and metastable phases predicted include P6₃/mmc, Cmcm, P6/mmm, and P-3m1.[4][6] Notably, while the ambient and lower-pressure phases are semiconductors, some high-pressure structures are predicted to exhibit metallic characteristics.[4][6]
Theoretical Methodologies and Protocols
The electronic structure of K₂S has been investigated using first-principles calculations, primarily based on Density Functional Theory (DFT).[7][8] DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8]
3.1 Density Functional Theory (DFT) The core of this approach is to map the complex many-body problem of interacting electrons onto a simpler problem of non-interacting electrons moving in an effective potential.[9] The properties of the system are determined using functionals of the spatially dependent electron density.[8] The process involves solving the Kohn-Sham equations self-consistently until the electron density converges.[9][10]
3.2 Exchange-Correlation Functionals The exact form of the exchange-correlation functional is unknown and requires approximation.[10] Common approximations used in the study of K₂S include:
-
Local-Density Approximation (LDA): This approach treats the exchange-correlation energy at any point in space as that of a uniform electron gas with the same density.[7]
-
Generalized Gradient Approximation (GGA): GGA functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional, extend the LDA by also considering the gradient of the electron density, often leading to more accurate results.[11]
3.3 Computational Approaches and Parameters Different computational codes and methods are used to implement DFT calculations:
-
Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO): This method is a first-principles approach used to calculate ground-state properties and electronic structure.[7][12]
-
Linear Combination of Atomic Orbitals (LCAO): This approach, implemented in codes like CRYSTAL09, uses a basis set of atomic orbitals to construct the crystal orbitals.[11]
-
Basis Sets: The choice of basis set is crucial for the accuracy of the calculation. For K₂S, all-electron basis sets for potassium and sulfur atoms are typically employed.[11][12] For example, in TB-LMTO calculations, basis orbitals like K: 4s 4p and S: 3s 3p 3d have been used.[12]
-
k-point Sampling: The electronic states in a periodic crystal are sampled at discrete points in the reciprocal space, known as k-points. The density of this k-point mesh must be converged to obtain accurate results. For insulating systems like K₂S, a smaller number of k-points may be sufficient compared to metallic systems.[13] Self-consistent field calculations are performed over a regular mesh of k-points in the irreducible Brillouin zone.[11][14] For band structure visualization, calculations are subsequently performed along high-symmetry lines within the Brillouin zone.[14][15]
Data Presentation: Calculated Properties
The following tables summarize the quantitative data derived from theoretical investigations of K₂S.
Table 1: Structural Properties of K₂S (Fm-3m Phase) at Ambient Conditions
| Property | Value | Source |
| Space Group | Fm-3m | [2][5] |
| Crystal Structure | Antifluorite | [2][3] |
| Lattice Parameter (a) | 7.392 Å | [2] |
| K-S Bond Length | 3.21 Å | [5] |
| K Coordination | 4 (Tetrahedral) | [2] |
| S Coordination | 8 (Cubic) | [2] |
Table 2: Calculated Electronic Properties of K₂S (Fm-3m Phase)
| Method/Functional | Band Gap (eV) | Band Gap Type | Source |
| Experimental/Reference | ~4.1 | - | [2] |
| Materials Project (DFT) | 2.32 | - | [5] |
| TB-LMTO (LDA) | 2.72 | Indirect | [7][12] |
| DFT-GGA (PBE) | 2.5 | Indirect | [11] |
Note: DFT calculations, particularly with LDA and GGA functionals, are known to underestimate the band gap of semiconductors and insulators.[16]
Table 3: Predicted High-Pressure Phases and Properties of K₂S
| Pressure Range | Predicted Stable/Metastable Phase | Space Group | Electronic Character | Source |
| Low Pressure | Best candidate for stable structure | P6₃/mmc | Semiconductor | [4][6] |
| ~100 GPa | Stable phase | Cmcm | Semiconductor | [4] |
| ~150 GPa | Emergent metallic phase | P6/mmm | Metallic | [4] |
| ~200 GPa | Emergent metallic phase | P-3m1 | Metallic | [4] |
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for a first-principles investigation of a material's electronic structure.
Caption: Workflow for a typical DFT-based electronic structure calculation.
Summary and Conclusion
Theoretical investigations based on first-principles calculations have provided significant insights into the electronic structure of K₂S. At ambient conditions, K₂S is confirmed to be an indirect bandgap insulator with a cubic antifluorite crystal structure.[2][7] While different computational methods yield varying band gap values, they consistently characterize the material as a wide-gap semiconductor.[7][11][12] Furthermore, theoretical studies predict that K₂S undergoes pressure-induced phase transitions, leading to new crystal structures with distinct electronic properties, including a transition to a metallic state at very high pressures.[4][6] These computational methodologies provide a powerful and essential framework for characterizing and discovering the fundamental properties of materials.
References
- 1. quora.com [quora.com]
- 2. webqc.org [webqc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. Structural stability and electronic property in K2S under pressure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. First‐principles study of electronic structure and ground‐state properties of alkali‐metal sulfides – Li2S, Na2S, K2S and Rb2S | Semantic Scholar [semanticscholar.org]
- 8. Density functional theory - Wikipedia [en.wikipedia.org]
- 9. cp2k.org [cp2k.org]
- 10. youtube.com [youtube.com]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. KPOINTS - VASP Wiki [vasp.at]
- 15. Band-structure calculation using hybrid functionals - VASP Wiki [vasp.at]
- 16. Bandstructure Calculation • Quantum Espresso Tutorial [pranabdas.github.io]
An In-depth Technical Guide on the Solubility of Potassium Sulfide in Non-Aqueous Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of potassium sulfide (B99878) (K₂S) in non-aqueous solvents. Due to its reactivity and hygroscopic nature, handling and solubility determination of potassium sulfide require careful consideration. This document outlines known solubility data, details experimental protocols for its determination, and provides logical workflows for these procedures.
Core Concepts and Considerations
This compound is a highly basic inorganic salt. Its handling and dissolution are significantly influenced by the following factors:
-
Hygroscopicity: Anhydrous this compound readily absorbs moisture from the atmosphere, which can alter its chemical identity and affect solubility measurements.[1][2]
-
Reactivity with Protic Solvents: K₂S reacts with protic solvents, such as water and to some extent alcohols, in a hydrolysis reaction to form potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH).[1][3][4] This reaction can influence the measured solubility, as the solute in solution is a mixture of species.
-
Air Sensitivity: this compound can be oxidized upon exposure to air.[2] Therefore, solubility studies should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Solubility Data of this compound
The following table summarizes the available quantitative solubility data for this compound in various non-aqueous solvents. It is important to note that due to the reactivity of K₂S, these values may represent the solubility of the resulting mixture of K₂S, KSH, and KOH in the case of protic solvents.
| Solvent | Chemical Formula | Temperature (°C) | Solubility |
| Ethanol | C₂H₅OH | 25 | 23 g/L[1] |
| Glycerol | C₃H₈O₃ | 25 | 56 g/L[1] |
| Glycerol | C₃H₈O₃ | 20 | 10 g/100g [5] |
| Diethyl Ether | (C₂H₅)₂O | - | Insoluble[1][5][6] |
| Acetone | CH₃COCH₃ | - | Insoluble[5] |
| Ethyl Acetate | CH₃COOC₂H₅ | - | Insoluble[5] |
| Methyl Acetate | CH₃COOCH₃ | - | Insoluble[5] |
| Liquid Ammonia | NH₃ | -33 | Moderately Soluble[5] |
Experimental Protocols for Solubility Determination
Objective:
To determine the solubility of anhydrous this compound in a given non-aqueous solvent at a specified temperature.
Materials:
-
Anhydrous this compound (K₂S), high purity
-
Anhydrous non-aqueous solvent of interest
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (Schlenk flask, cannula, syringes)
-
Temperature-controlled bath or hotplate with a thermostat
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., cannula with a filter frit)
-
Analytical balance
-
Apparatus for quantitative analysis of sulfide (e.g., titration equipment, UV-Vis spectrophotometer)
Methodology:
1. Preparation of a Saturated Solution (under inert atmosphere): a. All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas. b. Add a known volume of the anhydrous non-aqueous solvent to a Schlenk flask equipped with a magnetic stir bar. c. Place the flask in a temperature-controlled bath set to the desired temperature and allow the solvent to thermally equilibrate. d. In an inert atmosphere glovebox, weigh an excess amount of anhydrous this compound and add it to the Schlenk flask containing the solvent. e. Seal the flask and stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The continued presence of undissolved solid is necessary to confirm saturation.
2. Sample Collection and Preparation: a. Once equilibrium is reached, stop stirring and allow the excess solid to settle. b. Under a positive pressure of inert gas, carefully draw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe fitted with a cannula and a filter frit to avoid transferring any solid particles. c. Transfer the collected sample into a pre-weighed, sealed container. d. Determine the mass of the collected saturated solution.
3. Quantitative Analysis of Sulfide Content: a. The concentration of sulfide in the collected sample can be determined by a suitable analytical method. An example using iodometric titration is described below: i. Dilute the collected sample with a suitable solvent to prevent precipitation upon the addition of aqueous reagents. ii. Add a known excess of a standard iodine (I₂) solution to the diluted sample. The sulfide will react with iodine. iii. Back-titrate the unreacted iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. iv. The amount of sulfide in the original sample can be calculated from the amount of iodine consumed.
4. Calculation of Solubility: a. From the quantitative analysis, determine the mass of this compound dissolved in the collected volume of the saturated solution. b. Calculate the solubility in the desired units (e.g., g/L or mol/kg).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility in a non-aqueous solvent.
Caption: Experimental workflow for K₂S solubility determination.
Logical Relationship of Factors Affecting Solubility Measurement
The diagram below outlines the key factors and their relationships that must be considered for accurate solubility measurement of this compound.
Caption: Key factors influencing K₂S solubility measurement.
References
- 1. Determination of trace amounts of sulfur in organic solvents (Journal Article) | OSTI.GOV [osti.gov]
- 2. webqc.org [webqc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
Thermochemical Data for the Formation of Potassium Sulfide: A Technical Guide
This guide provides a comprehensive overview of the thermochemical data associated with the formation of potassium sulfide (B99878) (K₂S). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the thermodynamic properties and the experimental methodologies used to determine them.
Quantitative Thermochemical Data
The formation of potassium sulfide from its constituent elements in their standard states is represented by the following reaction:
2 K(s) + S(s) → K₂S(s)
The key thermodynamic parameters for this reaction at standard conditions (298.15 K and 1 bar) are summarized below. It is important to note that values can vary slightly across different literature sources due to variations in experimental techniques and data analysis.
Table 1: Standard Thermochemical Data for this compound (K₂S) Formation at 298.15 K
| Thermodynamic Quantity | Symbol | Value (Solid Phase) | Reference(s) |
| Standard Enthalpy of Formation | ΔHf° | -406.2 kJ·mol⁻¹ | [1][2] |
| -380.7 kJ·mol⁻¹ | [3][4] | ||
| -364 ± 12 kJ·mol⁻¹ | [5] | ||
| Standard Gibbs Free Energy of Formation | ΔGf° | -392.4 kJ·mol⁻¹ | [1][2] |
| -364.0 kJ·mol⁻¹ | [3][4] | ||
| Standard Molar Entropy | S° | 105.0 J·mol⁻¹·K⁻¹ | [1][2][3][4] |
Note: The values of -406.2 kJ·mol⁻¹ for ΔHf° and -392.4 kJ·mol⁻¹ for ΔGf° are frequently cited and are based on precise fluorine bomb calorimetry experiments.[2][6]
Experimental Protocols
The determination of accurate thermochemical data requires meticulous experimental procedures. The primary methods cited for this compound are fluorine bomb calorimetry and Knudsen effusion mass spectrometry. A prerequisite for these measurements is the synthesis of a pure, anhydrous sample.
2.1 Laboratory Synthesis of Anhydrous this compound
For accurate calorimetric measurements, a high-purity sample is essential. The standard laboratory method for preparing pure, anhydrous this compound involves the direct reaction of elemental potassium and sulfur in a solvent of anhydrous liquid ammonia (B1221849) at approximately -33°C.[1][2]
-
Reaction: 2K + S → K₂S
-
Methodology: The reaction is conducted in liquid ammonia to facilitate the mixing of reactants while preventing oxidation and the immediate, vigorous hydrolysis that occurs in the presence of water.[1][2] This method can achieve yields exceeding 95%.[1] The resulting product is a colorless crystalline solid.[2]
2.2 Fluorine Bomb Calorimetry for Enthalpy of Formation
Bomb calorimetry is a technique used to measure the heat of combustion of a substance at constant volume, which allows for the calculation of the change in internal energy (ΔU).[7][8] From this, the standard enthalpy of formation (ΔHf°) can be determined. For highly reactive inorganic compounds like K₂S, fluorine gas is used as the oxidant instead of oxygen.
-
Principle: A precisely weighed sample of K₂S is placed in a robust, sealed container (the "bomb"). The bomb is purged and filled with an excess of fluorine gas under pressure. The bomb is then submerged in a known quantity of water within an insulated container (the calorimeter). The sample is ignited, and the heat released by the exothermic reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase.
-
Experimental Workflow:
-
Sample Preparation: A pellet of pure, anhydrous K₂S of known mass is prepared.
-
Bomb Assembly: The sample is placed in a crucible inside the steel bomb. The bomb is sealed and pressurized with high-purity fluorine gas.
-
Calorimetry: The bomb is placed in the calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after the reaction until a final equilibrium temperature is reached.
-
Data Analysis: The total heat released is calculated from the temperature change and the previously determined heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions. The change in internal energy (ΔU) for the reaction is calculated.
-
Enthalpy Calculation: The standard enthalpy of formation (ΔHf°) is derived from the experimental ΔU value, accounting for the change in the number of moles of gas in the reaction (ΔngasRT) and applying Hess's Law with the known enthalpies of formation of the reaction products (e.g., KF and SF₆).
-
2.3 Knudsen Effusion Mass Spectrometry (KEMS)
KEMS is a high-temperature technique used to measure the vapor pressure of a substance.[9][10][11] This data can then be used in conjunction with the second-law and third-law methods of thermodynamics to determine enthalpies of sublimation or formation.
-
Principle: A sample of the substance is placed in a thermally stable, non-reactive container known as a Knudsen cell.[12] The cell is heated in a high-vacuum chamber, causing the sample to vaporize. The vapor effuses as a molecular beam through a small orifice in the cell lid. This beam is then analyzed by a mass spectrometer, which identifies the gaseous species and measures their intensities. The ion intensities are correlated to the partial pressures of the species within the cell.
-
Experimental Workflow:
-
Sample Loading: A sample of K₂S is loaded into the Knudsen cell (e.g., made of graphite (B72142) or alumina).[5]
-
System Evacuation: The entire apparatus is placed under a high vacuum to ensure that the mean free path of the molecules is longer than the dimensions of the cell orifice.
-
Heating and Effusion: The cell is heated to a precise, stable temperature. The vapor in equilibrium with the solid sample effuses through the orifice.
-
Mass Spectrometry: The effusing molecular beam enters the ion source of a mass spectrometer, where the gaseous species are ionized (typically by electron impact).
-
Ion Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum. The intensity of each ion signal is proportional to the partial pressure of its neutral precursor in the cell.
-
Data Analysis: By measuring the ion intensities as a function of temperature, the Clausius-Clapeyron equation can be used to determine the enthalpy of sublimation. A third-law analysis, incorporating entropy data, can also be used to calculate the enthalpy of formation.[5] Studies on K₂S have shown that it decomposes upon heating, yielding potassium vapor (K(g)) and potassium polysulfides (K₂Sₓ) in the solid residue.[5]
-
Visualizations
3.1 Born-Haber Cycle for this compound
The Born-Haber cycle is a theoretical construct based on Hess's Law that relates the enthalpy of formation of an ionic compound to the energies of the intermediate steps required to form the gaseous ions from the elements and the lattice energy of the solid.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemister.ru]
- 4. sciencemadness.org [sciencemadness.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hi-tec.tripod.com [hi-tec.tripod.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 10. Knudsen Effusion MS [massint.co.uk]
- 11. msinstruments.us [msinstruments.us]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
An In-depth Technical Guide to the Hygroscopic Nature of Potassium Sulfide (K₂S)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of potassium sulfide (B99878) (K₂S). Due to its significant reactivity with atmospheric moisture, a thorough understanding of its hygroscopic nature is critical for its handling, storage, and application in research and development, particularly in the pharmaceutical sciences. This document details the fundamental principles of K₂S hygroscopicity, its chemical interactions with water, and standardized experimental protocols for its characterization.
Introduction to the Hygroscopicity of Potassium Sulfide
This compound (K₂S) is an inorganic salt that is well-documented for its strong hygroscopic and deliquescent properties.[1][2] In its anhydrous form, it is a colorless solid, though it is rarely encountered as such due to its rapid absorption of atmospheric water.[2] Upon exposure to air, K₂S readily absorbs moisture, which can lead to significant changes in its physical and chemical properties. This inherent affinity for water vapor necessitates stringent control over environmental conditions during its storage and handling to maintain its chemical integrity. The interaction with water is not merely a physical absorption but a chemical reaction, leading to hydrolysis.[2]
Physicochemical Properties and Interaction with Water
2.1 Physical Properties
Anhydrous this compound is a white to yellowish crystalline solid.[3] It is highly soluble in water, a characteristic that is intrinsically linked to its hygroscopic nature.[3][4] The solid is often described as deliquescent, meaning it will absorb enough moisture from the air to dissolve and form a liquid solution.[1]
Table 1: Physical and Chemical Properties of this compound (K₂S)
| Property | Value | References |
| Chemical Formula | K₂S | [2] |
| Molar Mass | 110.26 g/mol | [2] |
| Appearance | Colorless to yellow-brown solid | [2] |
| Hygroscopicity | Highly hygroscopic, deliquescent | [1][3] |
| Solubility in Water | Reacts | [2] |
2.2 Chemical Interaction with Water: Hydrolysis
The hygroscopic nature of this compound is fundamentally driven by its chemical reactivity with water. K₂S is the salt of a strong base (potassium hydroxide (B78521), KOH) and a weak acid (hydrosulfuric acid, H₂S). Consequently, the sulfide ion (S²⁻) is a strong base and readily hydrolyzes in the presence of water.
The primary reaction of this compound with water is a complete and irreversible hydrolysis, yielding potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (KOH).[2]
Reaction Scheme:
K₂S (s) + H₂O (l) → KSH (aq) + KOH (aq)
This reaction is significant as it alters the chemical identity of the substance upon exposure to moisture. The resulting mixture of KSH and KOH behaves as a source of the sulfide ion (S²⁻) in many applications.[2]
Quantitative Hygroscopicity Data
A thorough review of the scientific literature did not yield specific quantitative data on the hygroscopicity of this compound, such as its water vapor sorption isotherm or a precise critical relative humidity (CRH) value. The CRH is the specific relative humidity at which a material begins to absorb moisture from the atmosphere. While K₂S is known to be highly hygroscopic, the exact threshold for deliquescence and the rate of water uptake have not been experimentally reported in the available literature.
To obtain this critical data, experimental determination is necessary. The following sections outline detailed protocols for characterizing the hygroscopic nature of K₂S.
Table 2: Quantitative Hygroscopicity Data for this compound (K₂S) - Illustrative Template
| Parameter | Value | Method of Determination |
| Critical Relative Humidity (CRH) | Data not available | Dynamic Vapor Sorption (DVS) / Gravimetric Analysis |
| Water Vapor Sorption Isotherm | Data not available | Dynamic Vapor Sorption (DVS) |
| Rate of Water Absorption | Data not available | Dynamic Vapor Sorption (DVS) / Gravimetric Analysis |
| Water Content (at specific RH) | Data not available | Karl Fischer Titration |
Experimental Protocols for Hygroscopicity Determination
To address the gap in quantitative data, the following established methodologies can be employed to characterize the hygroscopic properties of this compound.
4.1 Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature. It is a powerful tool for determining water sorption and desorption isotherms, from which the CRH can be identified.
4.1.1 Detailed Methodology for DVS Analysis
-
Sample Preparation: A small amount of anhydrous K₂S (typically 5-20 mg) is placed in the DVS instrument's sample pan. Due to the high reactivity of K₂S with air, sample loading should be performed in an inert atmosphere (e.g., a glovebox) to prevent premature hydration.
-
Initial Drying: The sample is dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 25 °C) until a stable mass is achieved. This ensures that any pre-adsorbed water is removed.
-
Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until the rate of mass change is below a defined threshold (e.g., <0.002% in 5 minutes).
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption isotherm.
-
Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate the sorption and desorption isotherms. The CRH is identified as the RH at which a sharp increase in mass is observed, indicating deliquescence.
4.2 Gravimetric Analysis (Desiccator Method)
A simpler, yet effective, method for determining hygroscopicity involves exposing a sample to a series of controlled humidity environments created by saturated salt solutions in desiccators.
4.2.1 Detailed Methodology for Gravimetric Analysis
-
Preparation of Controlled Humidity Environments: Prepare a series of desiccators, each containing a saturated solution of a specific salt to maintain a constant relative humidity. A range of salts should be chosen to cover a wide spectrum of RH values.
-
Sample Preparation: Accurately weigh several samples of anhydrous K₂S (e.g., 100-200 mg) in pre-weighed containers. As with DVS, this should be done in an inert atmosphere.
-
Exposure: Place one sample in each of the prepared desiccators.
-
Equilibration and Measurement: At regular time intervals (e.g., 24, 48, 72 hours), remove the samples from the desiccators and quickly weigh them to determine the mass of water absorbed. The process is continued until the mass of each sample becomes constant, indicating equilibrium.
-
Data Analysis: The percentage mass increase is calculated for each sample at each relative humidity. A plot of mass increase versus relative humidity will indicate the hygroscopic profile and the approximate CRH.
4.3 Karl Fischer Titration
Karl Fischer (KF) titration is a highly accurate method for determining the water content of a sample. It can be used to quantify the amount of water absorbed by K₂S after exposure to a specific relative humidity for a defined period.
4.3.1 Detailed Methodology for Karl Fischer Titration
-
Sample Exposure: Expose a pre-weighed sample of anhydrous K₂S to a controlled relative humidity environment for a specific duration.
-
Sample Transfer: Quickly transfer the exposed sample to the KF titration vessel, which contains a solvent (e.g., anhydrous methanol). The transfer should be rapid to minimize exposure to ambient moisture.
-
Titration: The water in the sample reacts with the Karl Fischer reagent, which contains iodine. The endpoint of the titration is detected potentiometrically.
-
Calculation: The amount of water in the sample is calculated based on the volume of KF reagent consumed.
Visualizations
5.1 Experimental Workflow for Hygroscopicity Determination
The following diagram illustrates a general workflow for characterizing the hygroscopic nature of a substance like K₂S.
5.2 Chemical Reaction of this compound with Water
The following diagram illustrates the hydrolysis reaction of this compound upon interaction with water.
Conclusion
This compound is a highly hygroscopic and deliquescent material that undergoes a chemical transformation upon exposure to atmospheric moisture. While qualitative descriptions of its hygroscopicity are well-established, there is a notable absence of specific quantitative data in the public domain. For researchers, scientists, and drug development professionals working with K₂S, it is imperative to either handle the material under strictly controlled anhydrous conditions or to experimentally determine its hygroscopic properties using the detailed protocols outlined in this guide. Such characterization is essential for ensuring the material's stability, quality, and performance in its intended applications.
References
A Technical Guide to the Physical State and Appearance of Potassium Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of potassium sulfide (B99878) (K₂S). The information is curated for professionals in research and development who require precise and detailed data. This document outlines the compound's appearance, structural characteristics, and key physical constants, supported by detailed experimental protocols for property determination.
Physical and Chemical Properties
Potassium sulfide is an inorganic compound that, in its pure, anhydrous form, is a colorless crystalline solid.[1][2] However, it is more commonly encountered as a yellow-brown or reddish crystalline mass or powder.[3][4] This discoloration is often due to the presence of polysulfides, which are formed by the reaction of sulfide with elemental sulfur. The compound is known to be hygroscopic, readily absorbing moisture from the air, and has a characteristic odor of rotten eggs, which is a result of hydrolysis to form hydrogen sulfide (H₂S).[3][4]
Summary of Quantitative Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Citations |
| Molecular Formula | K₂S | - | [2] |
| Molar Mass | 110.262 | g/mol | [1] |
| Appearance | Pure: colorless solid; Impure: yellow-brown to reddish crystals or powder | - | [1][3][4] |
| Melting Point | 840 - 912 | °C | [1][4][5] |
| Boiling Point | 912 | °C (decomposes) | [1][5] |
| Density | 1.74 | g/cm³ | [1] |
| Crystal Structure | Antifluorite | - | [1][5] |
| Space Group | Fm3m | - | [6] |
| Solubility in Water | Reacts to form KOH and KSH | - | [1][5] |
| Solubility in other solvents | Soluble in ethanol (B145695) and glycerol; Insoluble in ether | - | [1] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its key physical properties.
Synthesis of Anhydrous this compound
Pure anhydrous this compound can be prepared in a laboratory setting by the direct reaction of potassium metal and sulfur in anhydrous liquid ammonia (B1221849).[3][5]
Objective: To synthesize pure, anhydrous this compound.
Materials:
-
Potassium metal
-
Elemental sulfur
-
Anhydrous liquid ammonia
-
Three-neck round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dry ice/acetone condenser and an inlet for an inert gas.
-
Ensure all glassware is thoroughly dried to prevent the reaction of potassium with water.
-
Flush the entire system with the inert gas.
-
Condense anhydrous liquid ammonia into the flask.
-
Carefully add stoichiometric amounts of potassium metal to the liquid ammonia with stirring until it dissolves.
-
Gradually add elemental sulfur to the solution. The reaction is typically carried out at the boiling point of liquid ammonia (-33 °C).
-
Continue stirring until the reaction is complete, indicated by a change in color.
-
Once the reaction is complete, the liquid ammonia is allowed to evaporate under a stream of inert gas.
-
The resulting solid, pure this compound, should be stored under an inert atmosphere due to its sensitivity to air and moisture.[6]
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.[2][7]
Objective: To determine the melting point range of a this compound sample.
Materials:
-
This compound sample (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Thermometer
Procedure:
-
Ensure the this compound sample is finely powdered and completely dry.[8]
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]
-
Place the capillary tube into the heating block of the melting point apparatus.[7]
-
Heat the sample at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[2][7]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
-
The recorded range between these two temperatures is the melting point range of the sample. For pure substances, this range is typically narrow.[9]
Determination of Density
The density of powdered this compound can be determined using the pycnometer (gas displacement) method.[10][11]
Objective: To determine the true density of a this compound powder sample.
Materials:
-
This compound powder
-
Gas pycnometer
-
Analytical balance
-
Inert gas (e.g., helium)
Procedure:
-
Weigh the empty sample chamber of the gas pycnometer.
-
Add a known mass of the this compound powder to the sample chamber.
-
Place the sample chamber into the gas pycnometer.
-
The apparatus is then purged with an inert gas, typically helium, to remove any adsorbed gases on the powder surface.
-
The analysis is initiated, where a known quantity of the inert gas is introduced into the sample chamber.
-
The pressure change due to the displacement of gas by the solid sample is measured.
-
The volume of the powder is calculated by the instrument based on the pressure change and the known volumes of the chambers.
-
The density is then calculated by dividing the mass of the sample by its measured volume.[11]
Determination of Crystal Structure by X-ray Powder Diffraction (XRPD)
The crystal structure of this compound can be determined using X-ray powder diffraction.[12][13]
Objective: To determine the crystal system, space group, and lattice parameters of this compound.
Materials:
-
This compound powder
-
Powder diffractometer with a monochromatic X-ray source (e.g., Cu Kα)
-
Sample holder
-
Data analysis software
Procedure:
-
The this compound sample is finely ground to ensure a random orientation of the crystallites.
-
The powdered sample is packed into a flat sample holder.
-
The sample holder is placed in the diffractometer.
-
The sample is irradiated with a monochromatic X-ray beam at a known wavelength.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
A diffraction pattern (diffractogram) is generated, which shows a series of peaks at specific 2θ angles.
-
The positions and intensities of the peaks in the diffractogram are used to determine the crystal structure.
-
The data is analyzed using specialized software to index the peaks and refine the lattice parameters, ultimately determining the space group and atomic positions within the unit cell.[12][13]
Visualizations
The following diagrams illustrate key processes and structural relationships related to this compound.
Synthesis of this compound Workflow
Caption: Laboratory synthesis of anhydrous this compound.
Crystal Structure of this compound
Caption: 2D representation of the antifluorite structure.
References
- 1. youtube.com [youtube.com]
- 2. mt.com [mt.com]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. webqc.org [webqc.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. mt.com [mt.com]
- 11. azom.com [azom.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
An In-depth Technical Guide to Potassium Sulfide (CAS 1312-73-8) for Researchers and Drug Development Professionals
Anhydrous potassium sulfide (B99878), identified by CAS number 1312-73-8, is an inorganic compound with the formula K₂S. While the pure, colorless solid is infrequently encountered due to its high reactivity with water, it serves as a crucial reagent in various chemical syntheses and as a source of sulfide ions in biological research.[1] This technical guide provides a comprehensive overview of potassium sulfide, focusing on its chemical and physical properties, synthesis, and its significant role in drug development and related research, primarily as a precursor for synthesizing pharmacologically active molecules and as a tool for studying the biological effects of hydrogen sulfide (H₂S).
Core Chemical and Physical Properties
This compound is a hygroscopic, crystalline solid that readily hydrolyzes in water to form potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH).[1] This reactivity is a key consideration in its handling and application. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| CAS Number | 1312-73-8 | [1] |
| Molecular Formula | K₂S | [1] |
| Molar Mass | 110.26 g/mol | [1] |
| Appearance | Pure: colorless solid; Impure: yellow-brown solid | [1] |
| Odor | Odor of hydrogen sulfide (rotten eggs) | [1] |
| Density | 1.74 g/cm³ | [1] |
| Melting Point | 840 °C (1,540 °F; 1,110 K) | [1] |
| Boiling Point | 912 °C (1,674 °F; 1,185 K) (decomposes) | [1] |
| Solubility in water | Reacts to form KSH and KOH | [1] |
| Solubility in other solvents | Soluble in ethanol (B145695) and glycerol; insoluble in ether | [1] |
| Crystal Structure | Antifluorite | [1] |
Synthesis of this compound
Several methods are employed for the synthesis of this compound, ranging from industrial-scale production to laboratory preparations.
Industrial Production
The primary industrial method involves the reduction of potassium sulfate (B86663) with carbon (coke) at high temperatures.[1][2]
Reaction: K₂SO₄ + 4C → K₂S + 4CO
Laboratory Synthesis
For laboratory purposes, a purer form of this compound can be prepared by reacting potassium metal with elemental sulfur in anhydrous ammonia.[1][2]
Reaction: 2K + S → K₂S
A visual demonstration of a laboratory synthesis involves the direct reaction of elemental potassium with powdered sulfur, initiated by the addition of a small amount of water.
Applications in Drug Development and Research
This compound's primary relevance in drug development stems from two key areas: its use as a reagent in the synthesis of therapeutic molecules, particularly thiophene (B33073) derivatives, and its role as a hydrogen sulfide (H₂S) donor for studying the biological effects of this important gasotransmitter.
Synthesis of Thiophene Derivatives
Thiophenes are a class of heterocyclic compounds that are integral scaffolds in many pharmaceutical drugs due to their diverse biological activities. This compound serves as a key sulfur source in several synthetic routes to thiophenes.
Experimental Protocol: Copper-Catalyzed Synthesis of Thiophenes
An efficient method for synthesizing substituted thiophenes involves the copper-catalyzed tandem S-alkenylation of this compound with 1,4-diiodo-1,3-dienes.[1]
General Procedure:
-
To a reaction vessel, add this compound (K₂S), a copper (I) catalyst (e.g., CuI), and a suitable ligand in an appropriate solvent.
-
Add the desired 1,4-diiodo-1,3-diene to the mixture.
-
Heat the reaction mixture under an inert atmosphere for a specified time.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the crude product using column chromatography to obtain the desired thiophene derivative.
This compound as a Hydrogen Sulfide (H₂S) Donor
In aqueous solutions, this compound hydrolyzes to produce hydrogen sulfide (H₂S), a gasotransmitter with significant roles in various physiological and pathological processes. This property makes K₂S a useful tool for researchers studying the effects of H₂S in vitro and in vivo.
Biological Signaling Pathways of Hydrogen Sulfide
H₂S has been shown to modulate several key signaling pathways involved in cardiovascular diseases, neurological disorders, and cancer. It exerts its effects through mechanisms such as protein S-sulfhydration, interaction with metalloproteins, and modulation of ion channels.
1. Cardiovascular Effects: Vasodilation via Potassium Channels
H₂S is a known vasodilator, and this effect is partly mediated through the activation of potassium channels in vascular smooth muscle cells.[3] The opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes relaxation of the muscle cells and dilation of the blood vessel.
Experimental Protocol: In Vitro Vasodilation Assay
This protocol outlines a general method for assessing the vasodilatory effects of this compound on isolated arterial rings.
-
Tissue Preparation: Isolate arterial segments (e.g., mesenteric artery) and cut them into rings.
-
Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Contraction: Induce a stable contraction in the arterial rings using a vasoconstrictor (e.g., norepinephrine).
-
Treatment: Add cumulative concentrations of a this compound solution to the organ bath.
-
Measurement: Record the changes in isometric tension to determine the concentration-response curve for vasodilation.
2. Neurological Effects and Signaling
H₂S plays a complex role in the nervous system, with both neuroprotective and neurotoxic effects depending on its concentration.[4] One of the key signaling pathways influenced by H₂S is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK).
3. Role in Cancer: Apoptosis and Cell Proliferation
The role of H₂S in cancer is multifaceted, with studies showing both pro- and anti-cancer effects. At certain concentrations, H₂S donors like this compound can induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of apoptosis-related proteins such as Bax and Bcl-2, and the activation of caspases.
Experimental Protocol: In Vitro Apoptosis Assay
-
Cell Culture: Culture cancer cells (e.g., SH-SY5Y neuroblastoma cells) in a suitable medium.
-
Treatment: Expose the cells to varying concentrations of a this compound solution for a defined period (e.g., 24 hours).
-
Apoptosis Detection: Assess apoptosis using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3) using a fluorometric or colorimetric assay.
-
Western Blotting: Analyze the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Quantitative Data from an In Vitro Apoptosis Study
The following table presents hypothetical data illustrating the dose-dependent effect of an H₂S donor on cancer cell viability and apoptosis.
| H₂S Donor Concentration (mM) | Cell Viability (%) | Apoptotic Cells (%) |
| 0 (Control) | 100 | 5 |
| 2 | 85 | 15 |
| 4 | 65 | 30 |
| 8 | 40 | 55 |
| 16 | 20 | 75 |
| 32 | 10 | 90 |
Data is illustrative and based on trends observed in the literature.[5]
Safety and Handling
This compound is a hazardous substance that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[1] Upon contact with acids, it liberates toxic and flammable hydrogen sulfide gas. Anhydrous this compound may be spontaneously combustible in air. Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound (CAS 1312-73-8) is a versatile inorganic compound with significant applications in both chemical synthesis and biological research. For drug development professionals, its utility as a precursor for synthesizing thiophene-based pharmaceuticals is of considerable interest. For researchers and scientists, its role as a hydrogen sulfide donor provides a valuable tool to investigate the complex signaling pathways of this gasotransmitter in a wide range of physiological and pathological conditions. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the antiproliferative mechanisms of NaHS, a hydrogen sulfide donor, in the SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrochemical Potential of the Sulfide Ion from Potassium Sulfide (K₂S)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical potential of the sulfide (B99878) ion (S²⁻) derived from potassium sulfide (K₂S). It covers the fundamental principles, experimental methodologies for measurement, and key factors influencing this potential. This document is intended to serve as a valuable resource for researchers and professionals working in fields where the electrochemical properties of sulfide ions are of interest.
Introduction to the Electrochemical Potential of Sulfide
The electrochemical potential of the sulfide ion is a critical parameter in various chemical and biological systems. It governs the ion's behavior in redox reactions and is fundamental to understanding its role in areas such as corrosion science, geochemistry, and cellular signaling. This compound (K₂S), a common laboratory source of sulfide ions, dissolves in aqueous solutions to yield potassium ions (K⁺) and sulfide ions (S²⁻). The sulfide ion can then participate in the following half-reaction:
S(s) + 2e⁻ ⇌ S²⁻(aq)
The tendency of this reaction to occur is quantified by its electrode potential.
Standard Electrode Potential of the Sulfide Ion
The standard electrode potential (E°) is the measure of the individual potential of a reversible electrode at standard state (298.15 K, 1 atm pressure, and 1 M concentration of species). The standard reduction potential for the sulfide ion is provided in the CRC Handbook of Chemistry and Physics.
| Half-Reaction | Standard Reduction Potential (E°) (Volts) | Reference |
| S(s) + 2e⁻ ⇌ S²⁻(aq) | -0.47627 | [1] |
| S(s) + 2H⁺(aq) + 2e⁻ ⇌ H₂S(aq) | +0.142 | [1] |
| 2S(s) + 2e⁻ ⇌ S₂²⁻(aq) | -0.42836 | [1] |
Factors Influencing the Electrochemical Potential of Sulfide
The actual electrode potential (E) of the sulfide ion deviates from the standard potential under non-standard conditions. The Nernst equation describes this relationship:
E = E° - (RT/nF) * ln(Q)
Where:
-
E is the actual electrode potential.
-
E° is the standard electrode potential.
-
R is the ideal gas constant (8.314 J/(mol·K)).
-
T is the temperature in Kelvin.
-
n is the number of electrons transferred in the half-reaction (in this case, 2).
-
F is the Faraday constant (96,485 C/mol).
-
Q is the reaction quotient, which for the S/S²⁻ half-reaction is 1/[S²⁻].
Several key factors influence the electrochemical potential of the sulfide ion:
-
Concentration of Sulfide Ions: As indicated by the Nernst equation, the electrode potential is dependent on the concentration of the sulfide ions. An increase in the sulfide ion concentration will make the potential more negative.[2][3]
-
pH of the Solution: The concentration of sulfide ions is highly dependent on the pH of the solution due to the following equilibria:
-
H₂S ⇌ H⁺ + HS⁻ (pKa₁ ≈ 7.0)
-
HS⁻ ⇌ H⁺ + S²⁻ (pKa₂ ≈ 17) In acidic solutions, the equilibrium shifts towards H₂S, decreasing the S²⁻ concentration and making the potential more positive. In alkaline solutions, S²⁻ is the predominant species, leading to a more negative potential. The Pourbaix diagram for sulfur illustrates the stability of different sulfur species as a function of pH and potential.
-
-
Temperature: Temperature affects the electrode potential as shown in the Nernst equation. An increase in temperature will generally shift the potential, though the effect is often less pronounced than that of concentration or pH.[4]
-
Presence of Other Ions and Complexing Agents: The presence of other ions can affect the activity of sulfide ions. For example, metal ions that form insoluble sulfide precipitates will reduce the free sulfide ion concentration, thereby shifting the potential.
The following diagram illustrates the logical relationship between these influencing factors and the measured electrochemical potential.
Caption: Factors influencing the electrochemical potential of the sulfide ion.
Experimental Protocols for Measuring Sulfide Electrochemical Potential
Two common electrochemical techniques for determining the potential and concentration of sulfide ions are Ion-Selective Electrode (ISE) Potentiometry and Cyclic Voltammetry (CV).
Ion-Selective Electrode (ISE) Potentiometry
This method measures the potential difference between a sulfide-specific ISE and a reference electrode, which is related to the activity of the sulfide ions in the solution.
Experimental Workflow for ISE Measurement
Caption: Workflow for sulfide measurement using an Ion-Selective Electrode.
Detailed Methodology:
-
Reagents and Equipment:
-
Sulfide Ion-Selective Electrode
-
Reference Electrode (or a combination sulfide ISE)
-
pH/mV meter
-
This compound (K₂S)
-
Sodium hydroxide (B78521) (NaOH)
-
Ascorbic acid
-
Disodium (B8443419) EDTA
-
Deionized water
-
Volumetric flasks and pipettes
-
-
Preparation of Sulfide Anti-Oxidant Buffer (SAOB):
-
To approximately 600 mL of deionized water in a 1 L volumetric flask, add 80 g of NaOH, 35 g of ascorbic acid, and 67 g of disodium EDTA.
-
Stir until all solids are dissolved.
-
Dilute to the 1 L mark with deionized water.
-
This solution should be prepared fresh every two weeks. The SAOB maintains a high pH to ensure sulfide is present as S²⁻ and prevents oxidation.
-
-
Preparation of K₂S Stock Solution (e.g., 1000 ppm S²⁻):
-
Due to the hygroscopic nature of K₂S, it is best to prepare a concentrated stock solution and standardize it.
-
Alternatively, for less stringent applications, a stock solution can be prepared by dissolving a calculated amount of K₂S in deoxygenated deionized water. For example, to prepare a 1000 ppm S²⁻ stock solution, dissolve 0.749 g of K₂S in 100 mL of deoxygenated deionized water.
-
-
Calibration:
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
For each standard, mix equal volumes of the standard and the SAOB.
-
Immerse the sulfide ISE and reference electrode in each standard solution and record the potential (in mV) after the reading stabilizes.
-
Plot a calibration curve of potential (mV) versus the logarithm of the sulfide concentration.
-
-
Sample Measurement:
-
Mix the sample solution with an equal volume of SAOB.
-
Immerse the electrodes in the prepared sample and record the stable potential.
-
Determine the sulfide concentration from the calibration curve.
-
Cyclic Voltammetry (CV)
CV is a potentiodynamic electrochemical measurement technique that provides information about the redox processes of a species in solution.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for performing Cyclic Voltammetry on a K₂S solution.
Detailed Methodology:
-
Reagents and Equipment:
-
Potentiostat
-
Three-electrode cell (working electrode, e.g., glassy carbon or gold; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
This compound (K₂S)
-
Supporting electrolyte (e.g., 0.1 M KCl or NaOH)
-
Deionized water
-
Inert gas (e.g., nitrogen or argon) for de-aeration
-
-
Preparation of K₂S Solution:
-
Prepare a solution of K₂S of the desired concentration in the chosen supporting electrolyte. For example, a 10 mM K₂S solution in 0.1 M NaOH. The alkaline supporting electrolyte helps to maintain the sulfide in its S²⁻ form.
-
It is crucial to use freshly prepared solutions as sulfide solutions are prone to oxidation by atmospheric oxygen.
-
-
Experimental Setup:
-
Assemble the three-electrode cell with the prepared K₂S solution.
-
De-aerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat, including the initial potential, switching potential, final potential, and scan rate. A typical scan rate to start with is 100 mV/s. The potential window should be chosen to encompass the expected redox events of the sulfide ion.
-
Initiate the potential sweep and record the resulting current. It is common to run several cycles to obtain a stable voltammogram.
-
-
Data Analysis:
-
The resulting cyclic voltammogram will show peaks corresponding to the oxidation and reduction of sulfide and any other redox-active species present.
-
The peak potentials provide information about the thermodynamics of the redox processes, while the peak currents are related to the concentration of the analyte.
-
Quantitative Data
The following table summarizes the effect of pH on the distribution of sulfide species at a total sulfide concentration of 1 mM.
| pH | % H₂S | % HS⁻ | % S²⁻ |
| 5 | 99.0 | 1.0 | <0.01 |
| 7 | 50.0 | 50.0 | <0.01 |
| 9 | 1.0 | 99.0 | <0.01 |
| 11 | <0.1 | 99.9 | <0.1 |
| 13 | <0.01 | 99.9 | 0.1 |
| 15 | <0.01 | 90.9 | 9.1 |
| 17 | <0.01 | 50.0 | 50.0 |
Note: These values are calculated based on the pKa values of H₂S and HS⁻ and illustrate the significant impact of pH on the concentration of the S²⁻ ion, which in turn affects the electrochemical potential.
Conclusion
The electrochemical potential of the sulfide ion from K₂S is a complex parameter influenced by a multitude of factors, most notably concentration and pH. Accurate measurement of this potential requires careful experimental design and execution, utilizing techniques such as ion-selective electrode potentiometry and cyclic voltammetry. A thorough understanding of the underlying principles and the factors affecting the sulfide potential is essential for researchers and professionals in various scientific and industrial fields. This guide provides the foundational knowledge and detailed protocols to facilitate such investigations.
References
Core Principles of Potassium Sulfide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of potassium sulfide (B99878) (K₂S) chemistry. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the properties, synthesis, and applications of this versatile inorganic compound. This guide covers the core chemical and physical properties, detailed experimental protocols for its synthesis and analysis, key chemical reactions, and its emerging role in biological systems and drug development.
Physicochemical Properties of Potassium Sulfide
This compound is an inorganic salt with the chemical formula K₂S.[1][2] Pure, anhydrous this compound is a colorless crystalline solid.[2][3][4] However, it is more commonly encountered as a yellow-brown mass due to the presence of polysulfide impurities and oxidation products.[3] The compound is highly hygroscopic, readily absorbing moisture from the air, which can lead to its hydrolysis.[1]
Physical and Chemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | References |
| Chemical Formula | K₂S | [1][2] |
| Molar Mass | 110.26 g/mol | [2] |
| Appearance | Colorless crystals (pure); Yellow-red to red crystalline mass (impure) | [1][2][5] |
| Odor | Odor of rotten eggs (due to H₂S from hydrolysis) | [5] |
| Density | 1.74 g/cm³ | [1][3] |
| Melting Point | 840 °C | [2][3] |
| Boiling Point | 912 °C (decomposes) | [2][3] |
| Solubility in Water | Very good; reacts to form KOH and KSH | [4][5] |
| Solubility in Other Solvents | Soluble in ethanol (B145695) and glycerol; Insoluble in ether | [1][2][5][6] |
| Crystal Structure | Antifluorite (cubic, Fm-3m) | [3][4] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -406.2 kJ/mol | [4] |
| Standard Molar Entropy (S⦵₂₉₈) | 105.00 J·mol⁻¹·K⁻¹ | [4] |
Crystal Structure
This compound adopts an antifluorite crystal structure.[3][4] In this arrangement, the larger sulfide anions (S²⁻) form a face-centered cubic (FCC) lattice, while the smaller potassium cations (K⁺) occupy the tetrahedral interstitial sites.[3][4] This is the inverse of the fluorite (CaF₂) structure.[3] Each S²⁻ ion is coordinated to eight K⁺ ions, and each K⁺ ion is coordinated to four S²⁻ ions.[3][7]
Synthesis of this compound
This compound can be synthesized through various methods, both on an industrial and laboratory scale. The choice of method depends on the desired purity and scale of production.
Industrial Production: Carbothermic Reduction of Potassium Sulfate (B86663)
The primary industrial method for producing this compound is the carbothermic reduction of potassium sulfate.[3][4] This process involves heating potassium sulfate (K₂SO₄) with carbon (coke) at high temperatures.[4]
Reaction: K₂SO₄ + 4C → K₂S + 4CO
A detailed experimental protocol for a laboratory-scale adaptation of this industrial process is provided below.
Experimental Protocol 1: Carbothermic Reduction of Potassium Sulfate
Objective: To synthesize this compound by the high-temperature reduction of potassium sulfate with carbon.
Materials:
-
Potassium sulfate (K₂SO₄), anhydrous
-
Activated carbon (charcoal), finely powdered
-
High-temperature tube furnace
-
Ceramic or alumina (B75360) combustion boat
-
Inert gas supply (e.g., argon or nitrogen)
-
Mortar and pestle
-
Schlenk line or glove box for handling the product
Procedure:
-
Preparation of Reactant Mixture:
-
Thoroughly dry the potassium sulfate and activated carbon in an oven at 110 °C for at least 4 hours to remove any moisture.
-
In a mortar and pestle, grind together potassium sulfate and activated carbon in a 1:4 molar ratio (K₂SO₄:C). Ensure a homogeneous mixture is obtained.
-
-
Reaction Setup:
-
Place the powdered mixture into a ceramic or alumina combustion boat.
-
Position the combustion boat in the center of the tube furnace.
-
Seal the tube furnace and purge with an inert gas (argon or nitrogen) for at least 30 minutes to remove all oxygen. Maintain a slow, continuous flow of the inert gas throughout the reaction and cooling process.
-
-
Heating and Reaction:
-
Cooling and Product Recovery:
-
After the reaction period, turn off the furnace and allow it to cool to room temperature under the inert atmosphere. This is crucial to prevent the hot this compound from reacting with air.[9]
-
Once cooled, transfer the combustion boat containing the crude this compound product into a glove box or handle it under an inert atmosphere using a Schlenk line to prevent exposure to air and moisture.
-
-
Purification (Optional):
-
The crude product may contain unreacted starting materials and byproducts. Further purification can be achieved by dissolving the product in anhydrous ethanol, filtering to remove insoluble impurities (like excess carbon), and then evaporating the solvent under vacuum.
-
Safety Precautions:
-
This reaction should be performed in a well-ventilated area or a fume hood due to the production of toxic carbon monoxide gas.
-
High-temperature operations require appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.
-
This compound is corrosive and reacts with moisture to release toxic hydrogen sulfide gas. Handle the product in an inert, dry atmosphere.[1]
Laboratory Synthesis: Reaction of Potassium and Sulfur in Anhydrous Ammonia (B1221849)
For the preparation of high-purity, anhydrous this compound in a laboratory setting, the direct reaction of elemental potassium and sulfur in anhydrous liquid ammonia is the preferred method.[3][4] The low temperature of the liquid ammonia (-33 °C) helps to control the highly exothermic reaction, and the solvent prevents oxidation and hydrolysis.[3]
Reaction: 2K + S → K₂S
Experimental Protocol 2: Synthesis of this compound in Anhydrous Ammonia
Objective: To synthesize high-purity anhydrous this compound from its elements.
Materials:
-
Potassium metal
-
Elemental sulfur powder
-
Anhydrous liquid ammonia
-
Three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer and stir bar
-
Schlenk line or glove box
Procedure:
-
Setup:
-
Assemble the three-necked flask with the condenser, gas inlet, and dropping funnel under an inert atmosphere (argon or nitrogen). The entire apparatus should be flame-dried before use to remove any traces of moisture.
-
Place the flask in a low-temperature bath and cool to approximately -40 °C.
-
-
Condensing Ammonia:
-
Condense anhydrous ammonia gas into the flask through the gas inlet until the desired volume is reached.
-
-
Addition of Reactants:
-
Carefully add small, clean pieces of potassium metal to the liquid ammonia with stirring. The potassium will dissolve to form a characteristic blue solution.
-
Slowly add the stoichiometric amount of powdered sulfur to the stirred solution. The blue color will disappear as the reaction proceeds.
-
-
Reaction:
-
Allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) for 2-3 hours to ensure the reaction is complete. The formation of a colorless or pale yellow precipitate of this compound will be observed.
-
-
Isolation of Product:
-
Once the reaction is complete, allow the ammonia to slowly evaporate by removing the low-temperature bath. The evaporation can be accelerated by a slow stream of inert gas.
-
The resulting solid this compound should be dried under high vacuum to remove any residual ammonia.
-
Handle and store the final product under a strictly inert and dry atmosphere.
-
Safety Precautions:
-
Potassium metal is highly reactive and pyrophoric. It must be handled with extreme care under an inert atmosphere.
-
Liquid ammonia is a corrosive and toxic substance. This experiment must be conducted in a well-ventilated fume hood.
-
The reaction is exothermic and should be carried out with careful control of the addition of reactants.
Key Chemical Reactions of this compound
This compound is a reactive compound that participates in a variety of chemical transformations. Its reactivity is primarily dictated by the basic and nucleophilic nature of the sulfide ion (S²⁻).
Hydrolysis
This compound reacts readily and completely with water in an irreversible hydrolysis reaction to form potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH).[4]
Reaction: K₂S + H₂O → KSH + KOH
Due to this rapid hydrolysis, aqueous solutions of this compound are strongly alkaline and are often used as a source of hydrosulfide ions (SH⁻).[4][6]
Reaction with Acids
As a salt of a weak acid (hydrogen sulfide), this compound reacts with acids to produce hydrogen sulfide gas, which is highly toxic and has a characteristic rotten egg smell.[10]
Reaction: K₂S + 2HCl → 2KCl + H₂S(g)
Redox Reactions
The sulfide ion in this compound can be easily oxidized. It reacts vigorously with oxidizing agents such as hydrogen peroxide, potassium permanganate, or halogens to form various sulfur-containing products, most commonly sulfate (SO₄²⁻).[3]
Example Reaction with Hydrogen Peroxide: K₂S + 4H₂O₂ → K₂SO₄ + 4H₂O
Use in Organic Synthesis
This compound is a useful reagent in organic synthesis, primarily as a source of the sulfide nucleophile for the synthesis of various organosulfur compounds.
-
Synthesis of Thiols: While not the most common method, under specific conditions, K₂S can be used to introduce a thiol group. More commonly, potassium hydrosulfide (KSH), formed from the hydrolysis of K₂S, is used for this purpose.
-
Synthesis of Symmetrical Sulfides (Thioethers): this compound can react with two equivalents of an alkyl halide to produce a symmetrical thioether.
Reaction: K₂S + 2R-X → R-S-R + 2KX (where R is an alkyl group and X is a halide)
Analytical and Characterization Methods
Several analytical techniques are employed to identify and quantify this compound.
X-Ray Diffraction (XRD)
X-ray diffraction is a powerful tool for the identification and characterization of the crystal structure of solid this compound. The analysis of the diffraction pattern allows for the confirmation of the antifluorite structure and the determination of lattice parameters.
Experimental Protocol 3: X-Ray Diffraction Analysis of this compound
Objective: To characterize the crystal structure of a synthesized this compound sample.
Materials:
-
This compound sample
-
Powder X-ray diffractometer
-
Sample holder (air-sensitive sample holder is required)
-
Mortar and pestle (inside a glove box)
Procedure:
-
Sample Preparation:
-
Due to its hygroscopic and air-sensitive nature, the this compound sample must be prepared in an inert atmosphere (glove box).
-
Grind the sample to a fine, homogeneous powder using a mortar and pestle.
-
Load the powdered sample into an air-sensitive sample holder. This type of holder is sealed to prevent the sample from being exposed to the atmosphere during data collection.
-
-
Data Collection:
-
Mount the sample holder onto the goniometer of the X-ray diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, scan range (e.g., 2θ from 10° to 80°), and scan speed.
-
Initiate the data collection.
-
-
Data Analysis:
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) should be analyzed to determine the positions and intensities of the diffraction peaks.
-
Compare the experimental diffraction pattern with a reference pattern from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the identity of the this compound phase.
-
The lattice parameters of the cubic antifluorite structure can be refined from the peak positions.
-
Iodometric Titration for Sulfide Quantification
Iodometric titration is a common and reliable method for determining the sulfide content in a sample. This method involves the oxidation of sulfide to elemental sulfur by a known excess of iodine, followed by back-titration of the unreacted iodine with a standard solution of sodium thiosulfate (B1220275).[11][12]
Experimental Protocol 4: Iodometric Titration of Sulfide
Objective: To quantify the sulfide concentration in a solution.
Materials:
-
Sulfide-containing sample solution
-
Standardized iodine solution (e.g., 0.025 N)
-
Standardized sodium thiosulfate solution (e.g., 0.025 N)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Starch indicator solution
-
Erlenmeyer flasks
-
Buret
-
Pipettes
Procedure:
-
Sample Preparation:
-
Accurately pipette a known volume of the sulfide-containing solution into an Erlenmeyer flask.
-
Dilute with deionized water.
-
-
Reaction with Iodine:
-
Add a known excess volume of the standardized iodine solution to the flask. The solution should turn a dark brown color due to the excess iodine.
-
Acidify the solution by carefully adding a few milliliters of concentrated HCl or H₂SO₄. This is necessary for the reaction to proceed correctly. The reaction is: H₂S + I₂ → S + 2H⁺ + 2I⁻.
-
-
Titration:
-
Titrate the excess iodine with the standardized sodium thiosulfate solution. The reaction is: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻.
-
As the endpoint is approached, the dark brown color will fade to a pale yellow.
-
At this point, add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with constant swirling until the blue color disappears. This is the endpoint.
-
-
Blank Titration:
-
Perform a blank titration using the same volume of deionized water and iodine solution, following the same procedure. This is to determine the exact amount of iodine initially added.
-
-
Calculation:
-
Calculate the amount of sulfide in the sample based on the difference in the volume of sodium thiosulfate solution used for the blank and the sample titrations.
-
Safety Precautions:
-
Handle concentrated acids with care in a fume hood.
-
Iodine solutions can stain skin and clothing.
-
Ensure proper waste disposal of the titration solutions.
Role in Biological Systems and Drug Development
While this compound itself is not typically used directly as a therapeutic agent due to its high reactivity and the corrosive nature of its solutions, it serves as a source of hydrogen sulfide (H₂S), a molecule that has gained significant attention as a gasotransmitter with important roles in cellular signaling.[13][14]
This compound as a Hydrogen Sulfide Donor
In aqueous environments, the hydrolysis of this compound leads to the formation of potassium hydrosulfide (KSH), which is in equilibrium with dissolved H₂S. This makes K₂S a simple and direct source of H₂S for in vitro studies.
Hydrogen Sulfide Signaling Pathways
Hydrogen sulfide is involved in a multitude of physiological and pathophysiological processes, and its signaling pathways are a subject of intense research, particularly in the context of drug development.[15] H₂S can exert its effects through various mechanisms, including the post-translational modification of proteins via S-sulfhydration, interaction with metalloproteins, and antioxidant effects.[15]
One of the well-characterized effects of H₂S is its ability to modulate the activity of ion channels, particularly potassium channels. For example, H₂S has been shown to activate ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to vasodilation.[16]
Below is a diagram illustrating a simplified signaling pathway for H₂S-mediated activation of KATP channels.
Caption: H₂S-mediated activation of KATP channels leading to vasodilation.
The development of novel H₂S-releasing drugs is an active area of research for the treatment of various conditions, including cardiovascular diseases, inflammation, and neurodegenerative disorders.[17][18]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[1][6][19]
-
Toxicity: It is toxic if ingested.[5][6] Upon contact with acids or moisture, it releases highly toxic hydrogen sulfide gas.[10]
-
Flammability: Anhydrous this compound can be flammable and may ignite spontaneously in air, especially if in powdered form.[2][6]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from acids and oxidizing agents.[20][21]
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE should be worn, including:
-
Safety goggles or a face shield[22]
-
Corrosion-resistant gloves (e.g., nitrile rubber)[19]
-
In case of dust formation, a respirator should be used.[19]
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15-20 minutes.[23] Seek immediate medical attention.[20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[23] Seek immediate medical attention.[20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[23][24]
Spills and Disposal
-
Spills: In case of a spill, evacuate the area. For small spills of solid material, carefully sweep it up without creating dust and place it in a sealed container for disposal.[20] Do not add water to the spill.
-
Disposal: Dispose of this compound and its waste products in accordance with local, state, and federal regulations. It may be classified as a hazardous waste.[20] Small quantities can be destroyed by oxidation with an excess of sodium hypochlorite (B82951) solution.[10]
Logical Workflow for Handling and Use of this compound
The following diagram illustrates a logical workflow for the safe handling and experimental use of this compound in a research setting.
Caption: Logical workflow for safe handling and use of K₂S.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. webqc.org [webqc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Sciencemadness Discussion Board - How to make this compound from potassium sulfate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. epfl.ch [epfl.ch]
- 11. epa.gov [epa.gov]
- 12. scribd.com [scribd.com]
- 13. Hydrogen Sulfide in Pharmacotherapy, Beyond the Hydrogen Sulfide-Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Functional and molecular insights of hydrogen sulfide signaling and protein sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. exhalix-llc.com [exhalix-llc.com]
- 17. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrogen sulfide donors in research and drug development - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. US3129058A - Method for preparing this compound - Google Patents [patents.google.com]
- 20. nj.gov [nj.gov]
- 21. pentachemicals.eu [pentachemicals.eu]
- 22. K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What You Can Do | Poison Help [poisonhelp.hrsa.gov]
- 24. Poisoning first aid: MedlinePlus Medical Encyclopedia [medlineplus.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Anhydrous Potassium Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous potassium sulfide (B99878) (K₂S) is a highly reactive inorganic compound that serves as a potent nucleophile and a source of sulfide ions in various chemical transformations. Its utility in organic synthesis, materials science, and pharmaceutical development is significant. However, its extreme hygroscopic nature and reactivity with water necessitate careful synthesis and handling under anhydrous conditions.[1] Pure, anhydrous potassium sulfide is a colorless solid, though it often appears yellow-brown due to the presence of polysulfides.[1] This document provides detailed protocols for two common laboratory methods for the synthesis of anhydrous this compound: the reaction of elemental potassium and sulfur in anhydrous liquid ammonia (B1221849), and the carbothermic reduction of potassium sulfate (B86663).
Comparative Data of Synthesis Methods
The selection of a synthetic method for anhydrous K₂S depends on the desired purity, scale, and available laboratory equipment. The following table summarizes the key quantitative parameters for the two primary methods detailed in this document.
| Parameter | Method 1: Reaction in Liquid Ammonia | Method 2: Carbothermic Reduction |
| Purity of Product | High (>95%) | Lower, often contains unreacted starting material and side products |
| Typical Yield | >95% | Variable, dependent on reaction conditions |
| Reaction Temperature | -33 °C (boiling point of NH₃) | > 870 °C (1600 °F)[2] |
| Reaction Time | 1-2 hours | Several hours |
| Required Atmosphere | Inert (e.g., Argon, Nitrogen) | Inert or reducing atmosphere |
| Primary Reactants | Elemental Potassium, Elemental Sulfur, Anhydrous Liquid Ammonia | Potassium Sulfate, Carbon (charcoal or coke) |
Experimental Protocols
Extreme caution must be exercised when performing these syntheses. Both methods involve hazardous materials and conditions. A thorough risk assessment should be conducted before commencing any experimental work.
Method 1: Synthesis in Anhydrous Liquid Ammonia
This method is the preferred laboratory route for producing high-purity anhydrous this compound.[3] The reaction is based on the direct combination of elemental potassium and sulfur in a non-aqueous, inert solvent.
3.1. Materials and Equipment
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Gas inlet for inert gas (Argon or Nitrogen)
-
Low-temperature thermometer
-
Mechanical or magnetic stirrer
-
Schlenk line or similar apparatus for inert atmosphere operations
-
Elemental Potassium (K)
-
Elemental Sulfur (S), finely powdered
-
Anhydrous Liquid Ammonia (NH₃)
-
Anhydrous hexanes or diethyl ether for washing
3.2. Experimental Procedure
-
Apparatus Setup: Assemble the three-necked flask with the condenser, gas inlet, and a stopper. Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Ammonia Condensation: Cool the flask to approximately -78 °C using a dry ice/acetone bath. Condense the required volume of anhydrous liquid ammonia into the flask. For a synthesis yielding approximately 11 g of K₂S, around 200 mL of liquid ammonia is a suitable amount.
-
Potassium Dissolution: Carefully add small, freshly cut pieces of elemental potassium (7.8 g, 0.2 mol) to the liquid ammonia with stirring. The potassium will dissolve to form a characteristic deep blue solution of solvated electrons.
-
Sulfur Addition: Slowly add finely powdered elemental sulfur (3.2 g, 0.1 mol) to the stirred potassium-ammonia solution in small portions. The blue color will disappear as the sulfur reacts. The addition should be controlled to maintain the reaction temperature below the boiling point of ammonia (-33 °C).
-
Reaction Completion: After the complete addition of sulfur, the reaction mixture should become colorless or pale yellow. Allow the mixture to stir for an additional hour at -33 °C to ensure the reaction goes to completion.
-
Ammonia Evaporation: Remove the dry ice/acetone bath and allow the ammonia to evaporate under a gentle stream of inert gas. This process should be carried out in a well-ventilated fume hood.
-
Product Isolation and Purification: Once all the ammonia has evaporated, the solid white or pale-yellow product remains. The product can be further purified by washing with anhydrous hexanes or diethyl ether to remove any unreacted sulfur or polysulfides, followed by drying under vacuum.
-
Storage: Store the anhydrous this compound in a tightly sealed container under an inert atmosphere (e.g., in a glovebox) to prevent decomposition due to moisture.[4]
Method 2: Carbothermic Reduction of Potassium Sulfate
This method involves the high-temperature reduction of potassium sulfate with carbon and is more analogous to industrial processes.[3][5] The resulting product is generally less pure than that obtained from the liquid ammonia method.
3.1. Materials and Equipment
-
High-temperature tube furnace
-
Ceramic or alumina (B75360) combustion boat
-
Inert gas supply (Argon or Nitrogen)
-
Potassium Sulfate (K₂SO₄), anhydrous
-
Activated Charcoal or Coke, finely powdered
-
Mortar and pestle
3.2. Experimental Procedure
-
Reactant Preparation: Thoroughly grind a mixture of anhydrous potassium sulfate (17.4 g, 0.1 mol) and finely powdered activated charcoal (4.8 g, 0.4 mol) in a mortar and pestle to ensure intimate contact between the reactants. The reaction stoichiometry is K₂SO₄ + 4C → K₂S + 4CO.[1][3]
-
Furnace Setup: Place the powdered mixture into a ceramic or alumina combustion boat and position it in the center of a tube furnace.
-
Inert Atmosphere: Purge the tube furnace with an inert gas (argon or nitrogen) for at least 30 minutes to remove all oxygen. Maintain a slow, continuous flow of the inert gas throughout the reaction and cooling process.
-
Heating Protocol: Heat the furnace to a temperature between 870 °C and 1000 °C.[2] The reaction becomes more favorable at higher temperatures, but the decomposition of K₂S occurs at 912 °C, so the temperature should be carefully controlled.[5][6]
-
Reaction Time: Hold the reaction at the target temperature for 2-3 hours to ensure complete reduction. Carbon monoxide gas will be evolved during the reaction.
-
Cooling: After the reaction is complete, turn off the furnace and allow it to cool to room temperature under the continuous flow of inert gas. This is critical to prevent the hot this compound from re-oxidizing in the presence of air.[4]
-
Product Isolation: Once cooled, carefully remove the combustion boat from the furnace in a dry, inert atmosphere (e.g., in a glovebox). The product will be a solid mass that may require grinding.
-
Purification and Storage: The crude product can be used directly for some applications, or it can be purified by dissolution in anhydrous ethanol, filtration to remove unreacted carbon and potassium sulfate, and subsequent evaporation of the solvent under vacuum. Store the purified this compound under a strict inert atmosphere.
Safety and Handling
Anhydrous this compound and the reagents used in its synthesis are hazardous. Adherence to strict safety protocols is mandatory.
-
This compound (K₂S): Highly corrosive and can cause severe skin and eye burns.[1] It is extremely hygroscopic and reacts with water or acids to produce highly toxic and flammable hydrogen sulfide (H₂S) gas.[1] It is also spontaneously combustible.
-
Elemental Potassium (K): A highly reactive alkali metal that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert liquid (like mineral oil) or in an inert atmosphere.
-
Liquid Ammonia (NH₃): A corrosive and toxic gas at room temperature.[7][8][9] It can cause severe burns to the skin, eyes, and respiratory tract.[10] Work with liquid ammonia must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[8][9]
-
Carbon Monoxide (CO): A colorless, odorless, and highly toxic gas produced during the carbothermic reduction. The reaction must be carried out in a well-ventilated area, and appropriate gas monitoring may be necessary.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[11] When working with liquid ammonia, thermal gloves may also be necessary.[9]
-
Emergency Procedures: An emergency eyewash and safety shower must be readily accessible.[10] Be prepared to handle potential spills and exposures according to established laboratory safety procedures.
Visualized Workflow and Logic
The following diagrams illustrate the logical workflow for the synthesis of anhydrous this compound.
Caption: Workflow for the two primary methods of anhydrous K₂S synthesis.
Caption: Key safety considerations for handling reagents in K₂S synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US3129058A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. Sciencemadness Discussion Board - How to make this compound from potassium sulfate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. Ammonia Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 8. gdscorp.com [gdscorp.com]
- 9. ottimafluid.com [ottimafluid.com]
- 10. Safe Handling of Anhydrous Ammonia | Ohioline [ohioline.osu.edu]
- 11. int-enviroguard.com [int-enviroguard.com]
Application Notes and Protocols for Carbothermic Reduction of Potassium Sulfate for K₂S Production
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the production of potassium sulfide (B99878) (K₂S) via the carbothermic reduction of potassium sulfate (B86663) (K₂SO₄). The information is compiled from various scientific sources to guide laboratory-scale synthesis and analysis.
Introduction
Potassium sulfide is an inorganic compound with applications in various fields, including as a laboratory reagent and in the synthesis of other sulfur-containing compounds.[1] The carbothermic reduction of potassium sulfate is a viable method for its production, involving the high-temperature reaction of potassium sulfate with a carbonaceous reducing agent.[2][3] The fundamental reaction is:
K₂SO₄(s) + 4C(s) → K₂S(s) + 4CO(g)[2][3]
This process is endothermic and becomes thermodynamically favorable at elevated temperatures, typically above 642°C (915 K).[4] The reaction should be conducted in an inert atmosphere to prevent the oxidation of the product.
Reaction Thermodynamics and Side Reactions
The carbothermic reduction of potassium sulfate is a complex process that can involve intermediate species and side reactions. The primary reaction is the reduction of the sulfate to sulfide. However, incomplete reduction or side reactions can lead to the formation of byproducts such as potassium sulfite (B76179) (K₂SO₃) and potassium thiosulfate (B1220275) (K₂S₂O₃).[5]
Thermodynamic analysis of the K₂SO₄-C system is crucial for understanding the reaction mechanism and optimizing conditions. The NIST-JANAF Thermochemical Tables provide essential data for such analyses.
Data Presentation
While specific quantitative data for the lab-scale carbothermic reduction of potassium sulfate is not extensively published, the following tables provide a summary of typical reaction conditions and expected product specifications based on analogous processes and industrial patents. These tables are intended to serve as a baseline for experimental design.
Table 1: Typical Reaction Parameters for Carbothermic Reduction
| Parameter | Value/Range | Reference/Notes |
| Reactants | Potassium sulfate (K₂SO₄), Carbon (e.g., activated charcoal, coke) | |
| Molar Ratio (C:K₂SO₄) | 2:1 to 4:1 | A higher ratio is often preferred to ensure complete reduction.[6] |
| Reaction Temperature | 870°C - 1100°C (1600°F - 2012°F) | Reaction is favorable above 642°C. Industrial processes may use higher temperatures.[4][6] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent oxidation of K₂S. |
| Reaction Time | 1 - 3 hours | Dependent on temperature, reactant mixing, and scale. |
Table 2: Product Specifications and Analytical Methods
| Parameter | Specification | Analytical Method |
| Product | This compound (K₂S) | |
| Appearance | Yellowish-brown to reddish-brown solid | Visual Inspection |
| Purity | Variable | Iodometric Titration, X-Ray Diffraction (XRD) |
| Major Impurities | Unreacted K₂SO₄, Potassium Carbonate (from reaction with CO₂), Potassium Sulfite, Potassium Thiosulfate | XRD, Ion Chromatography |
Experimental Protocols
The following protocols are designed for the laboratory-scale synthesis and analysis of this compound via carbothermic reduction.
Objective: To synthesize this compound (K₂S) from potassium sulfate (K₂SO₄) and activated charcoal.
Materials:
-
Potassium sulfate (K₂SO₄), anhydrous, powdered
-
Activated charcoal, finely powdered
-
High-purity nitrogen or argon gas
-
Alumina (B75360) or ceramic crucibles
-
Tube furnace with temperature controller
-
Gas flow meter
-
Mortar and pestle
-
Schlenk line or glove box (for product handling)
Procedure:
-
Reactant Preparation:
-
Dry the potassium sulfate and activated charcoal in an oven at 110°C for at least 4 hours to remove any moisture.
-
Using a mortar and pestle, thoroughly grind and mix the desired amounts of potassium sulfate and activated charcoal. A molar ratio of C:K₂SO₄ between 2:1 and 4:1 is recommended. For example, for a 4:1 molar ratio, mix 174.26 g of K₂SO₄ with 48.04 g of carbon.
-
-
Reaction Setup:
-
Place the reactant mixture into an alumina or ceramic crucible.
-
Position the crucible in the center of the tube furnace.
-
Seal the tube furnace and purge with an inert gas (nitrogen or argon) at a flow rate of 100-200 mL/min for at least 30 minutes to remove all oxygen.
-
-
Reaction:
-
While maintaining the inert gas flow, heat the furnace to the desired reaction temperature (e.g., 900°C) at a controlled ramp rate (e.g., 10°C/min).
-
Hold the temperature for the desired reaction time (e.g., 2 hours). The off-gas (primarily CO) should be safely vented to a fume hood.
-
-
Cooling and Product Recovery:
-
After the reaction is complete, turn off the furnace and allow it to cool to room temperature under the continuous flow of inert gas. This is crucial to prevent re-oxidation of the this compound.
-
Once at room temperature, transfer the crucible containing the product to a glove box or handle it under an inert atmosphere using a Schlenk line to prevent exposure to air and moisture.
-
The product will be a solid mixture containing this compound, unreacted carbon, and potentially unreacted potassium sulfate and other byproducts.
-
Objective: To separate the synthesized this compound from unreacted carbon and other insoluble impurities.
Materials:
-
Crude this compound product
-
Anhydrous ethanol (B145695) or a mixture of anhydrous ethanol and diethyl ether
-
Schlenk filtration apparatus
-
Inert atmosphere (glove box or Schlenk line)
-
Vacuum pump
Procedure:
-
Dissolution:
-
Inside a glove box, transfer the crude product to a Schlenk flask.
-
Add anhydrous ethanol to the flask. This compound is soluble in ethanol, while carbon and unreacted potassium sulfate are largely insoluble.
-
Stir the mixture for an extended period (e.g., 1-2 hours) to ensure complete dissolution of the K₂S.
-
-
Filtration:
-
Set up a Schlenk filtration apparatus under an inert atmosphere.
-
Filter the mixture to separate the ethanolic solution of K₂S from the solid impurities.
-
Wash the solid residue with a small amount of fresh anhydrous ethanol to recover any remaining K₂S.
-
-
Solvent Removal:
-
Transfer the filtrate to a clean Schlenk flask.
-
Remove the ethanol under vacuum to precipitate the purified this compound. Gentle heating may be applied to expedite the process.
-
-
Drying and Storage:
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Store the purified this compound in a tightly sealed container under an inert atmosphere.
-
Objective: To determine the purity of the synthesized this compound by quantifying the sulfide content. This method is adapted from standard procedures for sulfide analysis.[7]
Materials:
-
Synthesized this compound sample
-
Standardized iodine (I₂) solution (e.g., 0.1 N)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Burette, flasks, and pipettes
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, accurately weigh a small amount of the this compound sample (e.g., 0.1-0.2 g) and dissolve it in a known volume of deoxygenated deionized water.
-
-
Reaction with Iodine:
-
To a flask, add a known excess volume of the standardized iodine solution.
-
Acidify the iodine solution with a small amount of concentrated HCl.
-
Immediately add a known volume of the dissolved this compound solution to the acidified iodine solution. The sulfide will react with the iodine.
-
-
Titration:
-
Titrate the excess, unreacted iodine with the standardized sodium thiosulfate solution.
-
As the endpoint is approached (the solution turns pale yellow), add a few drops of starch indicator. The solution will turn blue-black.
-
Continue the titration dropwise until the blue color disappears.
-
-
Calculation:
-
Calculate the amount of iodine that reacted with the sulfide by subtracting the amount of iodine that reacted with the sodium thiosulfate from the initial amount of iodine.
-
From the stoichiometry of the reaction (S²⁻ + I₂ → S + 2I⁻), calculate the amount of sulfide in the original sample and thus determine the purity of the K₂S.
-
Objective: To study the thermal decomposition and reaction kinetics of the carbothermic reduction of potassium sulfate.
Materials:
-
Potassium sulfate and activated charcoal mixture (prepared as in 4.1.1)
-
Thermogravimetric analyzer (TGA)
-
Alumina or platinum crucibles for TGA
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the K₂SO₄-carbon mixture (e.g., 10-20 mg) into a TGA crucible.
-
-
TGA Measurement:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas at a constant flow rate.
-
Heat the sample from room temperature to a final temperature (e.g., 1100°C) at a constant heating rate (e.g., 10, 15, or 20 °C/min).
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve will show the temperature at which the reaction (mass loss due to CO evolution) begins, the rate of reaction, and the final mass of the product. This data can be used to study the reaction kinetics.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 3. quora.com [quora.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. US3129058A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. echemi.com [echemi.com]
Application Notes on the Role of Potassium Sulfide in Pyrotechnics and Glitter Formulations
Disclaimer: The following information is for academic and research purposes only. The synthesis, handling, and use of pyrotechnic compositions are extremely dangerous activities that require specialized knowledge, equipment, and adherence to strict safety protocols and regulations. Potassium sulfide (B99878) and the other components mentioned are hazardous materials that can be flammable, explosive, and toxic.[1][2] Do not attempt to replicate any chemical process described herein without extensive professional training and a controlled laboratory environment.
Introduction
Potassium sulfide (K₂S) is an inorganic compound that serves as a key intermediate in certain pyrotechnic effects.[3][4] While not always a primary ingredient in initial formulations, it is frequently formed in situ during the combustion of black powder and related mixtures.[3][5][6] Its subsequent reactions are crucial for creating specific visual effects, such as those seen in some glitter compositions and traditional Japanese "Senko Hanabi" fireworks.[1][3]
Physicochemical Properties of this compound
A summary of the relevant properties of this compound is presented below. Pure, anhydrous this compound is a colorless solid, but it often appears yellow-red to brown due to the presence of polysulfides from oxidation.[7][8] It is highly hygroscopic and reacts with water.[4][7]
| Property | Value | Source(s) |
| Chemical Formula | K₂S | [1] |
| Molar Mass | 110.26 g/mol | [1] |
| Appearance | Colorless to yellow-red crystalline solid | [1][7] |
| Density | 1.74 g/cm³ | [1][4] |
| Melting Point | 840 °C (1544 °F) | [1][4] |
| Boiling Point | 912 °C (1674 °F) (decomposes) | [1][4] |
| Solubility | Soluble in water (hydrolyzes), ethanol, glycerol; Insoluble in ether | [1][7] |
| Hazards | Flammable, pyrophoric potential, corrosive, strong base | [2][9] |
Application in Pyrotechnics: Black Powder Combustion
This compound is a principal solid product formed during the combustion of traditional black powder, which is a mixture of potassium nitrate (B79036) (KNO₃), charcoal (carbon), and sulfur (S).[5][6][10] The globally recognized modern ratio for black powder is approximately 75% potassium nitrate, 15% charcoal, and 10% sulfur.[6]
General Experimental Principles
Detailed experimental protocols for the creation of pyrotechnic mixtures are not provided due to extreme safety risks. The manufacturing of such materials is a regulated industrial process that generally involves the following stages under strict safety controls:
-
Component Preparation: Raw materials are individually milled to a fine powder to increase the surface area for reaction.
-
Mixing: The components are carefully and gently mixed. Industrial processes avoid friction and impact that could lead to accidental ignition.
-
Incorporation: A solvent (often water) is sometimes used to create a slurry, which allows for more intimate mixing and reduces dust-related explosion hazards.
-
Granulation & Drying: The resulting paste is granulated into small kernels and carefully dried to control the burn rate.
Core Chemical Reaction
The combustion of black powder is a rapid and highly exothermic redox reaction. While the exact stoichiometry can vary, a commonly cited simplified reaction is:
2 KNO₃(s) + S(s) + 3 C(s) → K₂S(s) + N₂(g) + 3 CO₂(g)[10]
In this reaction, potassium nitrate acts as the oxidizer, providing oxygen for the rapid combustion of the fuels, charcoal and sulfur.[6] The rapid expansion of the nitrogen and carbon dioxide gases produced creates the explosive force.[6][10] The solid this compound is a major component of the resulting white smoke.[5]
Caption: Simplified reaction pathway for black powder combustion.
Application in Glitter Formulations
In pyrotechnics, "glitter" refers to a specific effect characterized by sparks that produce a delayed, bright flash.[11] Potassium sulfides are important intermediates in some glitter formulations.[3] The effect is believed to rely on a two-stage combustion process.
General Mechanism
-
Primary Reaction: A base composition, often similar to black powder, is ignited. This reaction creates hot, molten droplets or sparks. These droplets contain reactive intermediates, including this compound and unreacted fuel.[11]
-
Secondary Reaction (Flash): As the hot spark travels through the air, the intermediates within it continue to react with atmospheric oxygen. This secondary, delayed, and often vigorous reaction produces the characteristic bright flash of the glitter effect.[11]
The precise chemistry of glitter is complex, with several proposed theories. One theory suggests that molten potassium polysulfides (formed from this compound and excess sulfur) react with a metal fuel like aluminum within the spark, leading to the delayed flash.[11]
Caption: High-level workflow emphasizing safety in pyrotechnic research.
References
- 1. This compound Formula [softschools.com]
- 2. This compound [training.itcilo.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. webqc.org [webqc.org]
- 5. John Straub's lecture notes [people.bu.edu]
- 6. Gunpowder - Castillo de San Marcos National Monument (U.S. National Park Service) [nps.gov]
- 7. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. KR101067029B1 - Metal coloring method with this compound - Google Patents [patents.google.com]
- 9. This compound, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. UCSB Science Line [scienceline.ucsb.edu]
- 11. jpyro.co.uk [jpyro.co.uk]
Application Notes and Protocols for Potassium Sulfide in Potassium-Sulfur Battery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of potassium sulfide (B99878) (K₂S) in the research and development of potassium-sulfur (K-S) batteries. This document includes key performance data, detailed experimental protocols for the preparation and evaluation of K₂S-based cathodes, and visualizations of the underlying electrochemical processes and experimental workflows.
Introduction: The Pivotal Role of Potassium Sulfide in K-S Batteries
Potassium-sulfur (K-S) batteries are a promising next-generation energy storage technology due to the high theoretical energy density and the natural abundance of both potassium and sulfur. In the electrochemical discharge process of a K-S battery, elemental sulfur is progressively reduced to a series of potassium polysulfides (K₂Sₙ, where n > 1) and ultimately to this compound (K₂S). Therefore, K₂S is the final discharge product, and its efficient electrochemical conversion is paramount for achieving high specific capacity and long cycle life.
However, the practical application of K-S batteries is hampered by several challenges directly related to the behavior of this compound and its polysulfide precursors. These include the "shuttle effect" of soluble intermediate polysulfides and the sluggish kinetics of the conversion of lower-order polysulfides to K₂S, as well as the difficult electrochemical oxidation of the insulating solid K₂S back to sulfur during the charging process.[1][2] Research efforts are therefore focused on understanding and mitigating these issues to unlock the full potential of K-S battery technology. One key strategy that has been explored is the use of catalysts to facilitate the otherwise slow oxidation of K₂S.
Quantitative Performance Data
The electrochemical performance of K-S batteries is critically dependent on the effective utilization and regeneration of K₂S. The following tables summarize key performance metrics from studies investigating K-S systems where the role of K₂S is prominent.
Table 1: Electrochemical Performance of K-S Batteries with Catalytic K₂S Conversion
| Cathode Composition | Electrolyte | Current Density | Initial Discharge Capacity (mAh g⁻¹) | Coulombic Efficiency (%) | Cycling Stability | Reference |
| Sulfur/Cobalt Single Atom-Nitrogen-Doped Carbon (S/SA-NC) | Not specified | 1 C | 773 | Not specified | Not specified | [1] |
| Sulfur/Cobalt Single Atom-Nitrogen-Doped Carbon (S/SA-NC) | Not specified | 2 C | 535 | Not specified | Not specified | [1] |
| Nitrogen-doped carbon/graphene (NCG-1) with sulfur | Not specified | 1 A g⁻¹ | Not specified | ~100% | >80% capacity retention after 500 cycles | [2] |
Table 2: Comparative Electrochemical Performance of Polysulfide Cathodes
| Cathode Material | Electrolyte | Current Density | Initial Discharge Capacity (mAh g⁻¹) | Rate Capability | Cycling Performance | Reference |
| K₂S₃ | Not specified | Not specified | Not specified | Further reduction is possible | Can be charged via a solution-mediated pathway | [1] |
| K₂S₂ | Not specified | Not specified | Not specified | Further reduction is possible | Can be charged via a solution-mediated pathway | [1] |
| K₂S | Not specified | Not specified | Not specified | Considered an electrochemically "dead" species that cannot be charged | Major contributor to irreversible capacity loss | [1] |
Experimental Protocols
Synthesis of K₂S-Carbon Composite Cathode
This protocol describes a general method for preparing a K₂S-carbon composite cathode, a crucial component in studying the electrochemical behavior of K₂S.
Materials:
-
Potassium sulfate (B86663) (K₂SO₄)
-
Activated carbon (high surface area)
-
Deionized water
-
Graphene or carbon black (conductive additive)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
Equipment:
-
Crucible
-
Tube furnace with inert gas supply (e.g., Argon)
-
Mortar and pestle
-
Vacuum oven
-
Slurry coater (e.g., doctor blade)
-
Electrode punching machine
Procedure:
-
In-situ Synthesis of K₂S within a Carbon Matrix:
-
Dissolve K₂SO₄ in deionized water to create a saturated solution.
-
Add activated carbon to the K₂SO₄ solution in excess.
-
Stir the mixture thoroughly to ensure the impregnation of K₂SO₄ into the pores of the activated carbon.
-
Dry the mixture in a vacuum oven to remove the water, leaving K₂SO₄ precipitated within the carbon pores.
-
Place the dried K₂SO₄-carbon mixture in a crucible and heat it in a tube furnace under an inert atmosphere (e.g., Argon). The heating of potassium sulfate with carbon results in the formation of K₂S.
-
-
Cathode Slurry Preparation:
-
In a mortar, thoroughly mix the synthesized K₂S-carbon composite with a conductive additive (e.g., graphene or carbon black) and the PVDF binder in a typical weight ratio of 80:10:10 (active material:conductive additive:binder).
-
Slowly add NMP solvent to the mixture while continuously grinding with the pestle until a homogeneous, viscous slurry is formed.
-
-
Electrode Casting:
-
Place a clean aluminum foil on the bed of a slurry coater.
-
Cast the prepared slurry onto the aluminum foil using a doctor blade set to the desired thickness.
-
Dry the coated electrode in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours to completely remove the NMP solvent.
-
-
Electrode Punching:
-
Once dried, punch out circular electrodes of the desired diameter (e.g., 12 mm for a CR2032 coin cell) from the coated foil using an electrode punching machine.
-
Store the punched electrodes in an argon-filled glovebox to prevent any reaction with air or moisture.
-
Electrolyte Preparation
The composition of the electrolyte is crucial for the performance of K-S batteries. A common electrolyte formulation is described below.
Materials:
-
Potassium bis(fluorosulfonyl)imide (KFSI) salt
-
1,2-dimethoxyethane (DME) and 1,3-dioxolane (B20135) (DOL) solvents (battery grade)
Equipment:
-
Argon-filled glovebox
-
Magnetic stirrer
-
Volumetric flasks and pipettes
Procedure (to be performed entirely within an argon-filled glovebox):
-
Dry the KFSI salt and solvents over molecular sieves for at least 24 hours before use.
-
Prepare a 1 M solution of KFSI by dissolving the appropriate amount of KFSI salt in a 1:1 volume ratio of DME and DOL.
-
Stir the solution on a magnetic stirrer until the salt is completely dissolved.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
K-S Coin Cell Assembly (CR2032)
The assembly of K-S coin cells must be carried out in an argon-filled glovebox due to the high reactivity of potassium metal with air and moisture.
Materials and Components:
-
K₂S-carbon composite cathode (prepared as described in 3.1)
-
Potassium metal foil (anode)
-
Celgard separator (or other suitable microporous separator)
-
Prepared electrolyte (from 3.2)
-
CR2032 coin cell components (casings, spacers, springs)
-
Insulating tweezers
-
Pipette
-
Coin cell crimper
Procedure:
-
Place the negative casing of the coin cell on a clean surface inside the glovebox.
-
Cut a disc of potassium metal foil of a slightly smaller diameter than the cathode and place it in the center of the negative casing.
-
Place a disc of the separator on top of the potassium metal anode.
-
Add a few drops of the electrolyte onto the separator to ensure it is thoroughly wetted.
-
Place the K₂S-carbon composite cathode on top of the wetted separator.
-
Add another drop of electrolyte onto the cathode.
-
Place a spacer and a spring on top of the cathode.
-
Carefully place the positive casing on top of the assembly.
-
Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.
-
Remove the sealed coin cell and clean the exterior before taking it out of the glovebox for electrochemical testing.
Visualizations
Electrochemical Pathway of Sulfur Reduction in K-S Batteries
Caption: Electrochemical reduction and oxidation pathways in a K-S battery.
Experimental Workflow for K-S Battery with K₂S Cathode
Caption: Workflow for preparing and testing a K-S battery with a K₂S cathode.
Challenges and Strategies Related to K₂S in K-S Batteries
References
Application Notes & Protocol for Safe Handling and Storage of Air-Sensitive Potassium Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium sulfide (B99878) (K₂S) is a highly reactive, air-sensitive inorganic salt with significant applications in analytical chemistry, organic synthesis, and materials science. Its utility is underscored by its hazardous nature; it is deliquescent, pyrophoric in finely divided form, and reacts readily with moisture and acids to produce highly toxic and flammable hydrogen sulfide (H₂S) gas.[1][2][3] This document provides a comprehensive protocol for the safe handling and storage of potassium sulfide to minimize risks and ensure the integrity of the material for research and development purposes. Adherence to these guidelines is critical to prevent accidents, ensure personnel safety, and maintain experimental reproducibility.
Hazards Associated with this compound
This compound presents several significant hazards:
-
Air and Moisture Reactivity : It readily absorbs atmospheric moisture (deliquescent) and can spontaneously ignite in air, especially when in powdered form.[1][2] Contact with water or moisture leads to the generation of hydrogen sulfide gas, which is toxic and flammable.[1]
-
Corrosivity : The substance is corrosive to the eyes, skin, and respiratory tract.[3][4] Contact can cause severe burns.[1][5]
-
Toxicity : Inhalation of this compound dust or its decomposition product, hydrogen sulfide, can cause severe respiratory irritation, lung edema, and may even be fatal at high concentrations.[3][4] The effects of exposure may be delayed.[3][4]
-
Fire and Explosion Hazard : As a powder, this compound can form explosive mixtures with air.[3] It may also decompose explosively if subjected to shock, friction, or concussion.[3] It is a dangerous fire risk and may ignite spontaneously.[2]
Quantitative Data Summary
For optimal safety and material integrity, the following storage and handling parameters should be maintained.
| Parameter | Recommended Value/Condition | Rationale |
| Storage Temperature | Cool, ambient temperature. Refer to product label. | To minimize decomposition and reactivity. Avoid rapid heating.[6] |
| Storage Atmosphere | Inert gas (e.g., Nitrogen, Argon)[7][8][9] | To prevent contact with air and moisture, which cause decomposition and H₂S generation.[1][2] |
| Humidity | Dry conditions.[4][5][6] | This compound is deliquescent and reacts with water.[2] |
| Container | Tightly closed, airtight containers.[3][5][6] | To prevent exposure to the atmosphere. |
| Incompatible Materials | Oxidizing agents, strong acids, moisture, light.[3][6] | To prevent violent reactions and decomposition.[6] |
Experimental Protocols
Protocol for Receiving and Storing this compound
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow institutional safety procedures for hazardous material incidents.
-
Inert Gas Storage : Immediately transfer the manufacturer's container into a larger, sealable secondary container that has been purged with an inert gas (e.g., nitrogen or argon).
-
Labeling : Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Storage Location : Store the container in a designated, cool, dry, and well-ventilated area that is separate from incompatible materials such as acids and oxidizing agents.[4][5][6] The storage area should be fireproof.[3][4]
Protocol for Handling this compound in an Inert Atmosphere Glovebox
-
Glovebox Preparation : Ensure the glovebox is operating with a stable inert atmosphere (O₂ and H₂O levels <1 ppm).
-
Material Transfer : Introduce the sealed container of this compound into the glovebox antechamber. Purge the antechamber with inert gas for the recommended number of cycles.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety glasses, and the glovebox's integrated gloves.
-
Weighing and Aliquoting :
-
Carefully open the container inside the glovebox.
-
Use clean, dry spatulas and weighing boats.
-
Weigh the desired amount of this compound.
-
Immediately and securely seal the stock container.
-
Place the weighed aliquot in a tared and labeled, sealable container suitable for your experiment.
-
-
Housekeeping : Clean any spills within the glovebox immediately using a dry method (e.g., a brush and dustpan). Dispose of the waste in a designated, sealed container within the glovebox.
-
Material Removal : Transfer the sealed aliquot and waste containers out of the glovebox via the antechamber.
Protocol for Use in a Fume Hood (For short-term handling when a glovebox is not feasible)
Note: This method carries a higher risk and should only be performed with extreme caution and excellent ventilation.
-
Fume Hood Preparation : Ensure the fume hood has a certified, high flow rate. Remove all unnecessary items from the hood.
-
Inert Gas Blanket : Assemble your apparatus within the fume hood and prepare to work under a continuous, gentle flow of inert gas (nitrogen or argon) directed at the immediate work area to displace air.
-
PPE : Wear a full-face respirator with appropriate cartridges for acid gases and particulates, chemical-resistant gloves (nitrile is a common choice), a flame-retardant lab coat, and chemical splash goggles.
-
Dispensing :
-
Briefly open the container under the inert gas stream.
-
Quickly weigh the desired amount of this compound.
-
Immediately and securely reseal the container.
-
-
Cleanup : Wipe down the work surface with a damp cloth (this will react with any residual K₂S to form H₂S, so ensure the fume hood is operating at maximum capacity). Decontaminate all equipment that came into contact with the this compound.
-
Waste Disposal : All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.
Mandatory Visualization
Logical Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
This detailed protocol and the accompanying information are intended to provide a robust framework for the safe handling and storage of air-sensitive this compound. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before working with this or any other hazardous material.
References
- 1. This compound, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound [training.itcilo.org]
- 4. echemi.com [echemi.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. nj.gov [nj.gov]
- 7. mdpi.com [mdpi.com]
- 8. bulkinside.com [bulkinside.com]
- 9. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
Application Notes and Protocols for K2S as a Sulfidation Agent in Metallurgical Surface Treatments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium sulfide (B99878) (K₂S) is a versatile inorganic compound that serves as an effective sulfidation agent in various metallurgical surface treatments. When applied to metal surfaces, K₂S facilitates the formation of a thin, adherent layer of metal sulfides. This sulfide layer can significantly enhance the material's properties, including its resistance to corrosion and wear, and can also be used for decorative purposes, such as creating a patina on copper and silver alloys.
This document provides detailed application notes and experimental protocols for the use of K₂S in the surface treatment of metals, with a focus on aqueous sulfidation, pack sulfidation, and its application as an additive in molten salt baths.
Application Notes
Aqueous Sulfidation for Patination and Corrosion Resistance of Copper and Silver Alloys
Aqueous solutions of potassium sulfide are commonly used to create a decorative and protective black patina on copper and silver surfaces. The treatment is straightforward, cost-effective, and can be performed at ambient temperatures. The resulting copper sulfide (Cu₂S) or silver sulfide (Ag₂S) layer provides a visually appealing finish and enhances the material's resistance to tarnishing and corrosion.
-
Mechanism: The sulfidation process in an aqueous solution involves the reaction of the metal surface with sulfide ions (S²⁻) generated from the dissolution of K₂S in water. The reaction for copper is as follows:
2Cu + S²⁻ → Cu₂S + 2e⁻
-
Applications:
-
Architectural elements and jewelry for an aged or antique appearance.
-
Protective coatings on electrical contacts to prevent corrosion.[1]
-
Enhancing the aesthetic appeal of decorative metalwork.
-
Pack Sulfidation for Enhanced Wear and Corrosion Resistance of Steels (Proposed Method)
Adapted from the principles of pack cementation, pack sulfidation is a thermochemical process that can be used to form a hard and wear-resistant sulfide layer on the surface of steel components. In this proposed method, the steel part is packed in a mixture containing K₂S powder, an activator, and an inert filler. Upon heating, the K₂S decomposes or reacts with the activator to release sulfur, which then diffuses into the steel surface, forming an iron sulfide (FeS) layer.
-
Mechanism: At elevated temperatures, the activator (e.g., a halide salt) reacts with K₂S to form volatile potassium and sulfur compounds. These gaseous species transport sulfur to the steel surface, where it reacts to form an iron sulfide layer. The growth of this layer is typically diffusion-controlled.
-
Potential Applications:
-
Improving the wear resistance of cutting tools and dies.
-
Enhancing the corrosion resistance of steel components in sulfur-containing environments.
-
Surface hardening of gears and other mechanical components.
-
Molten Salt Treatment with K₂S as an Additive
This compound can be incorporated in small amounts into molten salt baths used for heat treatments like nitriding to enhance the surface properties of steels. While not the primary active agent, K₂S can contribute to the formation of a thin sulfide layer that complements the primary surface hardening treatment.
-
Mechanism: In a molten salt bath, K₂S can act as a source of sulfide ions that can react with the metal surface. In the context of nitriding, this can lead to the formation of a compound layer of nitrides and sulfides, potentially improving the tribological properties and corrosion resistance of the treated part.
-
Applications:
-
Improving the wear, corrosion, and fatigue resistance of die steels.
-
Surface modification of high-performance alloys for demanding applications.
-
Quantitative Data on Sulfide Layers
The following tables summarize typical properties of sulfide layers formed on metal surfaces. It is important to note that specific values for K₂S-treated surfaces are not widely available in the literature. The data presented here is a compilation of values reported for sulfide layers formed under various conditions (e.g., exposure to H₂S-containing environments) and should be considered as a general guide.
Table 1: Physical and Mechanical Properties of Sulfide Layers
| Property | Steel (FeS layer) | Copper (Cu₂S layer) | Silver (Ag₂S layer) |
| Layer Thickness | 1 - 50 µm (dependent on time and temperature) | 0.1 - 5 µm (typically thin for patination) | < 1 µm (thin decorative layer) |
| Microhardness | 300 - 700 HV (can be harder than the base steel) | Data not readily available | Data not readily available |
| Appearance | Dark gray to black | Black, adherent patina | Black to iridescent patina |
| Adhesion | Generally good, can be improved with surface preparation | Excellent when properly applied | Excellent when properly applied |
Table 2: Corrosion and Wear Resistance Properties of Sulfide Layers
| Property | Steel (FeS layer) | Copper (Cu₂S layer) | Silver (Ag₂S layer) |
| Corrosion Resistance | Can provide protection in non-oxidizing, sulfur-rich environments. Corrosion rate is often diffusion-limited. | Significantly improves resistance to atmospheric tarnishing. | Provides a barrier against further sulfidation and tarnishing. |
| Wear Resistance | Generally improves wear resistance due to increased surface hardness and lubricity of the sulfide layer. | Not typically used for wear resistance applications. | Not applicable for wear resistance. |
| Coefficient of Friction | Can be lower than the untreated steel, providing some self-lubricating properties. | Data not readily available. | Data not readily available. |
Experimental Protocols
Protocol 1: Aqueous Sulfidation of Copper and Silver Alloys
This protocol describes the formation of a decorative and protective sulfide patina on copper and silver alloys using an aqueous solution of K₂S.
Materials:
-
This compound (K₂S), technical grade
-
Distilled or deionized water
-
Metal samples (copper, brass, bronze, or silver)
-
Beakers or immersion tanks
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Surface Preparation:
-
Thoroughly clean the metal surface to remove any oils, oxides, and contaminants. This can be achieved by degreasing with a suitable solvent (e.g., acetone (B3395972) or ethanol) followed by a light acid pickle (e.g., 5-10% sulfuric acid for copper alloys) and a thorough rinse with distilled water.
-
-
Solution Preparation:
-
Prepare a 2-5% (w/v) aqueous solution of K₂S. For example, to make a 2% solution, dissolve 20 grams of K₂S in 1 liter of distilled water. The solution should be prepared in a well-ventilated area as it may release hydrogen sulfide (H₂S) gas.
-
-
Sulfidation Treatment:
-
Immerse the cleaned and dried metal samples in the K₂S solution at room temperature (20-25°C).
-
The immersion time will vary depending on the desired color intensity, typically ranging from 30 seconds to 10 minutes.[1] A uniform black patina should form on the surface.[2]
-
Gently agitate the solution or the sample to ensure a uniform coating.
-
-
Post-Treatment:
-
Remove the samples from the solution and immediately rinse thoroughly with distilled water to stop the reaction.
-
Dry the samples completely using a clean, soft cloth or compressed air.
-
(Optional) A clear lacquer or wax can be applied to the surface to enhance the durability of the patina.
-
Expected Results:
-
A uniform, adherent black or dark brown patina on the metal surface. The layer will be thin, typically in the sub-micron to a few microns range.
Protocol 2: Pack Sulfidation of Low-Carbon Steel (Proposed Method)
This protocol outlines a proposed method for the surface hardening of low-carbon steel through pack sulfidation using K₂S powder.
Materials:
-
This compound (K₂S) powder
-
Activator: Ammonium chloride (NH₄Cl) or sodium chloride (NaCl)
-
Inert filler: Alumina (Al₂O₃) or silica (B1680970) (SiO₂) powder
-
Low-carbon steel samples
-
Heat-resistant container (e.g., stainless steel or ceramic) with a lid
-
Furnace capable of reaching 800-1000°C
-
PPE: High-temperature gloves, safety goggles, lab coat
Procedure:
-
Surface Preparation:
-
Ensure the steel samples are clean, dry, and free of any scale or grease.
-
-
Pack Mixture Preparation:
-
Prepare the pack mixture with the following approximate composition by weight:
-
5-20% this compound (K₂S)
-
1-5% Activator (e.g., NH₄Cl)
-
Balance Inert filler (e.g., Al₂O₃)
-
-
Thoroughly mix the powders in a separate container.
-
-
Packing the Samples:
-
Place a layer of the pack mixture at the bottom of the heat-resistant container.
-
Position the steel samples on this layer, ensuring they do not touch each other or the container walls.
-
Add more pack mixture to completely cover the samples.
-
Seal the container to create a semi-airtight environment.
-
-
Heat Treatment:
-
Place the sealed container in a furnace.
-
Heat the furnace to a temperature between 800°C and 1000°C.
-
Hold at the desired temperature for 2 to 8 hours. The exact time and temperature will depend on the desired layer thickness and should be determined experimentally.
-
-
Cooling and Unpacking:
-
Turn off the furnace and allow the container to cool slowly to room temperature.
-
Carefully unpack the samples from the powder mixture.
-
Clean the samples to remove any residual powder, for example, by light brushing or grit blasting.
-
Expected Results:
-
A uniform, dark gray to black iron sulfide (FeS) layer on the steel surface. The layer thickness is expected to be in the range of 10-100 µm, depending on the process parameters. The surface hardness should be significantly increased compared to the untreated steel.
Logical Relationship in Sulfidation Processes
The formation of a sulfide layer on a metal surface through these processes involves a series of interconnected steps, from the generation of the active sulfur species to their reaction with the metal substrate and the subsequent growth of the sulfide layer.
References
Application Notes and Protocols for the Synthesis of Potassium Polysulfides in Liquid Ammonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of elemental potassium and sulfur in liquid ammonia (B1221849) provides a versatile and efficient route for the synthesis of various potassium polysulfides (K₂Sₓ). This method offers distinct advantages over high-temperature fusion techniques, primarily due to the low reaction temperatures and the ease of controlling stoichiometry to target specific polysulfide chain lengths. The resulting potassium polysulfides are valuable reagents in organic synthesis, materials science, and are of increasing interest in the development of high-energy-density batteries.
Liquid ammonia serves as an excellent non-aqueous solvent for this reaction, as it readily dissolves alkali metals to form highly reactive solvated electrons, which facilitate the reduction of elemental sulfur. The reaction proceeds rapidly at or below the boiling point of ammonia (-33 °C), allowing for the formation of a range of polysulfides from K₂S₂ to K₂S₆ and beyond. The specific polysulfide formed is dependent on the molar ratio of the reactants.
These application notes provide a detailed protocol for the experimental setup and execution of this synthesis, along with important safety considerations for working with liquid ammonia and alkali metals.
Experimental Protocols
Safety Precautions
Working with Liquid Ammonia:
-
Liquid ammonia is a corrosive and toxic substance. All manipulations must be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE) is mandatory, including cryogenic gloves, a face shield, safety goggles, and a lab coat.[1][2][3][4][5]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[1][2]
-
Ammonia gas is flammable, and appropriate precautions should be taken to avoid ignition sources.
Working with Potassium Metal:
-
Potassium is a highly reactive alkali metal that reacts violently with water and can ignite spontaneously in air.
-
It must be handled under an inert atmosphere (e.g., argon or nitrogen) or stored under mineral oil to prevent oxidation.
-
Use non-metallic spatulas and forceps for handling.
Materials and Equipment
-
Reactants:
-
Potassium metal, high purity
-
Sulfur powder, high purity
-
Anhydrous liquid ammonia
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dry ice/acetone condenser
-
Gas inlet adapter for inert gas
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Schlenk line or glove box for inert atmosphere operations
-
Dewar flasks for cold traps and condenser
-
Experimental Setup
A typical setup for this reaction involves a three-neck flask equipped with a dry ice/acetone condenser, a gas inlet for maintaining an inert atmosphere, and a stoppered port for the addition of reactants. The flask is cooled in a Dewar containing a cooling bath (e.g., dry ice/acetone).
Detailed Protocol
-
Preparation:
-
Assemble the glassware as shown in the diagram and ensure all joints are well-sealed.
-
Flame-dry the entire apparatus under vacuum and then fill with a dry, inert atmosphere (argon or nitrogen).
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Condensation of Ammonia:
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Introduce anhydrous ammonia gas through the gas inlet. The ammonia will condense in the cold flask. Condense the desired volume of liquid ammonia (e.g., 50-100 mL).
-
-
Addition of Potassium:
-
Under a stream of inert gas, carefully add small, freshly cut pieces of potassium metal to the liquid ammonia.
-
The potassium will dissolve to form a characteristic deep blue solution of solvated electrons. Allow the potassium to dissolve completely with gentle stirring.
-
-
Addition of Sulfur:
-
Weigh the desired amount of sulfur powder in a dry, inert atmosphere.
-
Slowly add the sulfur powder to the stirred potassium-ammonia solution in small portions.
-
The blue color will disappear as the sulfur reacts. The solution will change color, often to yellow, orange, or reddish-brown, depending on the polysulfide species being formed.
-
-
Reaction:
-
Allow the reaction mixture to stir at -78 °C for a specified period (typically 1-2 hours) to ensure the reaction goes to completion.
-
-
Work-up:
-
Once the reaction is complete, remove the cooling bath and allow the ammonia to evaporate slowly under a stream of inert gas.
-
The resulting solid potassium polysulfide can then be collected in an inert atmosphere.
-
Data Presentation
The stoichiometry of the reactants determines the final polysulfide product. The following table provides the theoretical molar ratios for the synthesis of various potassium polysulfides.
| Target Polysulfide | Molar Ratio (K:S) |
| Potassium Disulfide (K₂S₂) | 2 : 2 (or 1 : 1) |
| Potassium Trisulfide (K₂S₃) | 2 : 3 |
| Potassium Tetrasulfide (K₂S₄) | 2 : 4 (or 1 : 2) |
| Potassium Pentasulfide (K₂S₅) | 2 : 5 |
| Potassium Hexasulfide (K₂S₆) | 2 : 6 (or 1 : 3) |
Note: The actual product distribution may vary depending on the specific reaction conditions.
Characterization of the resulting potassium polysulfides is typically performed using spectroscopic methods. The following table provides representative spectral data for different polysulfide species, which can be used for product identification.
| Polysulfide Species | UV-Vis Absorption Bands (nm) | Raman Active Modes (cm⁻¹) |
| S₃²⁻ | ~440, ~618 | ~400-450 (S-S stretch) |
| S₄²⁻ | ~370, ~460 | ~440-490 (S-S stretch) |
| S₅²⁻ | ~350, ~430 | ~470-510 (S-S stretch) |
| S₆²⁻ | ~340, ~410 | ~490-530 (S-S stretch) |
Note: The exact positions of the absorption bands and Raman shifts can be influenced by the solvent and the specific polysulfide chain length.
Logical Workflow
The overall workflow for the synthesis and characterization of potassium polysulfides in liquid ammonia can be summarized as follows:
References
Application Notes and Protocols for the Use of Potassium Sulfide in Analytical Chemistry for Metal Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of potassium sulfide (B99878) (K₂S) in the qualitative and quantitative analysis of metal ions. The methodologies described herein are foundational in analytical chemistry and find applications in various stages of research and development, including impurity profiling and raw material testing.
Introduction
Potassium sulfide is a valuable reagent in analytical chemistry, primarily employed for the selective precipitation of metal ions from aqueous solutions.[1][2][3] The principle behind its use lies in the formation of sparingly soluble metal sulfides, each exhibiting a characteristic solubility product constant (Ksp). This property allows for the systematic separation and identification of different metal cations based on their differential solubility in acidic and basic conditions.
The sulfide ion (S²⁻) concentration in a solution is highly dependent on the pH. In acidic solutions, the concentration of free S²⁻ is low due to the formation of HS⁻ and H₂S.[4] This allows for the selective precipitation of metal sulfides with very low Ksp values (Group II cations). In basic solutions, the concentration of S²⁻ is significantly higher, enabling the precipitation of more soluble metal sulfides (Group III cations).[1]
Quantitative Data: Solubility of Metal Sulfides
The selective precipitation of metal sulfides is governed by their respective solubility product constants (Ksp). A lower Ksp value indicates a less soluble sulfide, which will precipitate at a lower sulfide ion concentration. The following table summarizes the Ksp values for various metal sulfides at 25 °C, crucial for predicting and controlling precipitation conditions.
| Metal Sulfide | Formula | Ksp at 25 °C |
| Mercury(II) Sulfide | HgS | 1.6 x 10⁻⁵² |
| Silver Sulfide | Ag₂S | 6.0 x 10⁻⁵⁰ |
| Copper(II) Sulfide | CuS | 6.3 x 10⁻³⁶ |
| Lead(II) Sulfide | PbS | 8.0 x 10⁻²⁸ |
| Cadmium Sulfide | CdS | 8.0 x 10⁻²⁷ |
| Zinc Sulfide | ZnS | 1.1 x 10⁻²¹ |
| Iron(II) Sulfide | FeS | 6.3 x 10⁻¹⁸ |
| Nickel(II) Sulfide | NiS | 3.0 x 10⁻¹⁹ |
| Cobalt(II) Sulfide | CoS | 2.0 x 10⁻²⁵ |
| Manganese(II) Sulfide | MnS | 2.5 x 10⁻¹⁰ |
Note: Ksp values can vary slightly depending on the source.
Experimental Protocols
Qualitative Analysis: Systematic Separation of Cation Groups
This protocol describes the classical qualitative analysis scheme for separating metal cations into groups based on the solubility of their chlorides and sulfides. This compound (or a source of sulfide ions like thioacetamide (B46855) in acidic solution) is central to the precipitation of Group II and Group III cations.
Materials:
-
Unknown sample solution containing a mixture of metal cations.
-
6 M Hydrochloric Acid (HCl)
-
Thioacetamide (CH₃CSNH₂) solution (or H₂S gas)
-
0.5 M Ammonia (NH₃) or Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
-
Ammonium sulfide ((NH₄)₂S) solution
-
Centrifuge and centrifuge tubes
-
pH indicator paper
-
Water bath
Protocol:
-
Group I Precipitation (Chlorides):
-
To 1 mL of the sample solution, add 6 M HCl dropwise until the solution is acidic.
-
If a precipitate forms, centrifuge the mixture and decant the supernatant for Group II analysis. The precipitate contains Group I cations (Ag⁺, Pb²⁺, Hg₂²⁺).
-
-
Group II Precipitation (Acid-Insoluble Sulfides):
-
Adjust the pH of the supernatant from the previous step to approximately 0.5 by adding 0.5 M HCl or 0.5 M NH₃ as needed.[5]
-
Add a few drops of thioacetamide solution and heat the mixture in a boiling water bath for several minutes to generate H₂S.[5]
-
A precipitate indicates the presence of Group II cations (e.g., Cu²⁺, Cd²⁺, Pb²⁺, Bi³⁺, Hg²⁺, As³⁺, Sb³⁺, Sn⁴⁺).[1]
-
Centrifuge and separate the precipitate. The supernatant is reserved for the analysis of subsequent groups.
-
-
Group III Precipitation (Base-Insoluble Sulfides):
-
To the supernatant from the Group II precipitation, add ammonium chloride (NH₄Cl) as a buffer.
-
Add ammonium hydroxide (NH₄OH) to make the solution basic (pH ~9).
-
Add ammonium sulfide ((NH₄)₂S) solution to precipitate the Group III cations as sulfides (e.g., Co²⁺, Fe²⁺, Mn²⁺, Ni²⁺, Zn²⁺) or hydroxides (Al³⁺, Cr³⁺).[2]
-
Centrifuge to collect the precipitate.
-
Confirmation Tests: Individual ions within each group can be identified through a series of specific chemical tests involving dissolution of the precipitates and reaction with selective reagents.
Quantitative Analysis: Gravimetric Determination of Lead as Lead Sulfide
This protocol outlines a method for the quantitative determination of lead in a soluble sample by precipitating it as lead sulfide (PbS) and measuring the mass of the precipitate.
Materials:
-
Soluble lead salt solution of unknown concentration.
-
This compound (K₂S) solution (freshly prepared).
-
Dilute nitric acid (HNO₃).
-
Glacial acetic acid.
-
Filter paper (ashless).
-
Drying oven.
-
Muffle furnace.
-
Desiccator.
-
Analytical balance.
Protocol:
-
Sample Preparation: Accurately pipette a known volume of the lead-containing solution into a beaker. Acidify the solution slightly with a few drops of dilute nitric acid.
-
Precipitation: Heat the solution to boiling and add a slight excess of freshly prepared this compound solution dropwise with constant stirring. The formation of a black precipitate (PbS) will be observed.
-
Digestion: Keep the solution hot (just below boiling) for about an hour to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable particles.
-
Filtration and Washing: Filter the hot solution through a pre-weighed ashless filter paper. Wash the precipitate several times with hot water containing a small amount of ammonium sulfide, and then with hot water alone until the washings are free of sulfide ions (test with lead acetate (B1210297) paper).
-
Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible. Dry the crucible and its contents in an oven at 110 °C. Once dry, char the filter paper slowly in a muffle furnace and then ignite at a dull red heat (around 500-600 °C) until all the carbon is burned off.
-
Weighing: Allow the crucible to cool in a desiccator and then weigh it on an analytical balance. Repeat the heating, cooling, and weighing steps until a constant mass is obtained.
-
Calculation: Calculate the mass of PbS from the final weight. The mass of lead in the original sample can be determined using the stoichiometric ratio of Pb to PbS.
Mass of Pb = Mass of PbS × (Atomic Mass of Pb / Molar Mass of PbS)
Quantitative Analysis: Titrimetric Determination of Zinc after Sulfide Precipitation
This protocol describes the determination of zinc by precipitating it as zinc sulfide (ZnS) and then titrating the excess precipitating agent or the dissolved precipitate. An indirect titration with EDTA is a common approach.
Materials:
-
Zinc-containing sample solution.
-
This compound (K₂S) or sodium sulfide (Na₂S) solution of known concentration.
-
Standardized EDTA (ethylenediaminetetraacetic acid) solution.
-
Buffer solution (pH 10, e.g., NH₃/NH₄Cl).
-
Eriochrome Black T indicator.
-
Hydrochloric acid (HCl).
Protocol:
-
Precipitation: To a known volume of the zinc sample solution, add a known excess amount of standard this compound solution to precipitate zinc as ZnS.
-
Filtration: Filter the solution to remove the ZnS precipitate.
-
Titration of Excess Sulfide (Indirect Method):
-
The filtrate, containing the unreacted sulfide ions, can be titrated with a standard solution of a metal ion that forms a colored sulfide (e.g., standard lead nitrate (B79036) solution) using an appropriate indicator.
-
-
Titration of Zinc (Direct Method after Dissolution):
-
Wash the ZnS precipitate thoroughly with hot water.
-
Dissolve the precipitate in a minimal amount of hydrochloric acid.
-
Boil the solution to expel any H₂S gas.
-
Adjust the pH of the solution to 10 with the buffer solution.
-
Add a few drops of Eriochrome Black T indicator.
-
Titrate the solution with a standardized EDTA solution. The endpoint is indicated by a color change from wine-red to blue.
-
-
Calculation: The concentration of zinc in the original sample can be calculated from the volume of EDTA used and the stoichiometry of the Zn²⁺-EDTA complexation reaction (1:1).
Interferences and Mitigation
The accuracy of metal detection using sulfide precipitation can be affected by several factors:
-
Co-precipitation: Ions with similar sulfide solubilities can precipitate together, leading to inaccurate results. Careful control of pH is the primary method to achieve selective precipitation.[6][7]
-
Complexing Agents: The presence of complexing agents (e.g., cyanide, ammonia, citrate, EDTA) can increase the solubility of metal sulfides and prevent complete precipitation.[8] The effect is more significant for more soluble metal sulfides.
-
Oxidation of Sulfide: Sulfide ions can be oxidized by air, especially in acidic solutions, to elemental sulfur or sulfate, reducing the efficiency of precipitation. It is advisable to use freshly prepared sulfide solutions and minimize exposure to air.
-
Post-precipitation: Some ions may precipitate slowly after the main group has been separated, leading to contamination of subsequent groups. Allowing sufficient time for precipitation and digestion can minimize this effect.
-
Masking Agents: To improve selectivity, masking agents can be used to form stable complexes with interfering ions, preventing them from precipitating with the target metal sulfide.[9][10] For example, cyanide can mask the precipitation of Cd²⁺ and Cu²⁺ while allowing the precipitation of Pb²⁺.
Visualizations
Logical Workflow for Qualitative Cation Analysis
Caption: Workflow for the systematic separation of cation groups.
Chemical Equilibrium of Sulfide Precipitation
Caption: Equilibrium of sulfide species and metal sulfide precipitation.
References
- 1. web.williams.edu [web.williams.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US7862786B2 - Selective precipitation of metal sulfides - Google Patents [patents.google.com]
- 7. research.wur.nl [research.wur.nl]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Masking agent | chemistry | Britannica [britannica.com]
- 10. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Green Synthesis of Potassium-Doped Ferric Sulfide Nanoparticles for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the green synthesis of potassium-doped ferric sulfide (B99878) nanoparticles (K-FeS NPs) and explore their potential applications in drug development, particularly in cancer therapy. The protocols outlined below are based on current scientific literature and offer a foundation for further research and development in this promising area of nanomedicine.
Introduction
The field of nanotechnology offers novel solutions for challenges in drug delivery and therapy. Iron sulfide nanoparticles have garnered significant attention due to their biocompatibility, magnetic properties, and therapeutic potential.[1] The green synthesis approach provides an eco-friendly and cost-effective method for producing these nanoparticles, utilizing natural extracts as reducing and capping agents.[2] Doping ferric sulfide nanoparticles with elements like potassium can potentially enhance their physicochemical properties, leading to improved therapeutic efficacy. This document details the green synthesis of K-FeS NPs and proposes their application in cancer therapy through the generation of reactive oxygen species (ROS) and targeted drug delivery.
Green Synthesis of Potassium-Doped Ferric Sulfide Nanoparticles
This protocol describes a bio-assisted, co-precipitation method for synthesizing potassium-doped ferric sulfide nanoparticles using Simarouba glauca leaf extract.[2][3]
Materials
-
Ferric chloride (FeCl₃)
-
Sodium sulfide (Na₂S)
-
Potassium chloride (KCl)
-
Simarouba glauca leaves
-
Deionized water
Experimental Protocol
-
Preparation of Simarouba glauca Leaf Extract:
-
Thoroughly wash fresh Simarouba glauca leaves with deionized water.
-
Air-dry the leaves and then finely chop them.
-
Disperse 20 g of the chopped leaves in 100 mL of deionized water.
-
Heat the mixture at 80°C for 1 hour.
-
Cool the extract to room temperature and filter it using Whatman No. 1 filter paper.
-
-
Synthesis of K-FeS NPs:
-
In a beaker, add 5 mL of the prepared leaf extract to 20 mL of deionized water and stir for 15 minutes.
-
To this solution, add 1 mol% of ferric chloride and stir for another 15 minutes.
-
Add 1 mol% of sodium sulfide dropwise to the solution while stirring.
-
Finally, add 0.125 mol% of potassium chloride dissolved in 40 mL of deionized water to the mixture.
-
Continue stirring for 1 hour to ensure a homogenous mixture.
-
Collect the precipitate by centrifugation.
-
Wash the pellet with deionized water and then with ethanol (B145695) to remove any impurities.
-
Dry the purified K-FeS NPs in a hot air oven at 60°C.
-
Characterization of K-FeS NPs
The synthesized nanoparticles should be characterized to determine their physicochemical properties.
| Characterization Technique | Parameter Measured | Typical Results for Green Synthesized K-FeS NPs |
| X-ray Diffraction (XRD) | Crystalline structure and average crystallite size. | Crystalline nature with an average size of 7.02 nm.[2][3][4] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups from the plant extract on the nanoparticle surface. | Peaks indicating the presence of O-H, C-H, and N-H groups from the leaf extract, confirming their role as capping agents.[2] |
| Field Emission Scanning Electron Microscopy (FESEM) | Surface morphology and particle size distribution. | Agglomerated, sponge-like, and spherical structures.[3][4] |
Proposed Application in Cancer Therapy
Iron-based nanoparticles are known to exhibit anticancer activity primarily through the Fenton reaction, which generates highly cytotoxic hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂), a molecule often found in higher concentrations within the tumor microenvironment.[5] It is hypothesized that potassium doping may enhance this catalytic activity.
Fenton Reaction-Mediated Cancer Cell Death
The proposed mechanism involves the generation of ROS within cancer cells, leading to oxidative stress, DNA damage, and ultimately, apoptosis.
Caption: Proposed Fenton reaction pathway initiated by K-FeS NPs in cancer cells.
Potential Role of Potassium Doping
While not yet experimentally verified for K-FeS NPs in a biomedical context, potassium doping could potentially influence the therapeutic efficacy in several ways:
-
Enhanced Fenton Activity: Potassium ions may alter the surface chemistry of the ferric sulfide nanoparticles, leading to a more efficient catalytic cycle for ROS production.
-
Improved Stability: The presence of potassium could enhance the colloidal stability of the nanoparticles in biological media, preventing aggregation and improving their bioavailability.
-
Increased Cellular Uptake: Doping might modify the surface charge of the nanoparticles, potentially leading to increased endocytosis by cancer cells.
Experimental Protocols for Evaluating Anticancer Activity
The following protocols are designed to assess the therapeutic potential of the green synthesized K-FeS NPs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of K-FeS NPs on cancer cell lines.[6]
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of K-FeS NPs in sterile PBS and sonicate to ensure a uniform dispersion.
-
Treat the cells with varying concentrations of K-FeS NPs (e.g., 10, 25, 50, 100, 200 µg/mL) for 24 or 48 hours. Include a control group with no nanoparticle treatment.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of nanoparticles that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol determines if the observed cytotoxicity is due to the induction of apoptosis.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the IC₅₀ concentration of K-FeS NPs for 24 hours.
-
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Investigation of Signaling Pathways
To understand the molecular mechanisms of K-FeS NP-induced apoptosis, the expression levels of key proteins in relevant signaling pathways can be investigated using Western blotting.
Potential Signaling Pathways to Investigate:
-
Apoptosis Pathway: Analyze the expression of Bcl-2 family proteins (Bcl-2, Bax) and caspases (Caspase-3, Caspase-9).[7]
-
MAPK Pathway: Investigate the phosphorylation status of key proteins in the MAPK signaling cascade, which is often dysregulated in cancer.[8][9]
Caption: Experimental workflow for the synthesis and evaluation of K-FeS NPs.
Future Directions
The green synthesis of potassium-doped ferric sulfide nanoparticles presents a promising avenue for the development of novel anticancer agents. Future research should focus on:
-
Optimizing Doping Concentration: Investigating how different concentrations of potassium affect the nanoparticles' physicochemical properties and therapeutic efficacy.
-
Drug Loading and Release Studies: Exploring the potential of K-FeS NPs as carriers for conventional chemotherapeutic drugs to achieve synergistic effects.
-
In Vivo Studies: Evaluating the biocompatibility, biodistribution, and antitumor efficacy of K-FeS NPs in animal models.
-
Photothermal Therapy: Investigating the photothermal conversion efficiency of K-FeS NPs for potential application in photothermal therapy, as has been explored for other iron sulfide nanoparticles.[10][11][12][13]
By systematically exploring these areas, the full potential of green-synthesized potassium-doped ferric sulfide nanoparticles in drug development can be realized.
References
- 1. actascientific.com [actascientific.com]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Fenton/Fenton-like metal-based nanomaterials combine with oxidase for synergistic tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7. Evaluation of In Vitro Anticancer Activity Assay [bio-protocol.org]
- 7. Superparamagnetic Iron Oxide Nanoparticles Induce Apoptosis in HT-29 Cells by Stimulating Oxidative Stress and Damaging DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Magnetic Iron Sulfide Nanoparticles as Thrombolytic Agents for Magnetocaloric Therapy and Photothermal Therapy of Thrombosis [frontiersin.org]
- 11. Nano-Sized Iron Sulfide: Structure, Synthesis, Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Metal Sulfide Nanoparticles for Imaging and Phototherapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of Potassium Sulfide (K₂S) in the Synthesis of Thiophenes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thiophenes and their benzo-fused analogs using potassium sulfide (B99878) (K₂S) as a key sulfur source. The methodologies presented herein are based on modern, efficient, and versatile synthetic strategies, offering advantages in terms of atom economy, functional group tolerance, and, in some cases, the avoidance of transition-metal catalysts.
Introduction
The thiophene (B33073) scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Potassium sulfide (K₂S) has emerged as a valuable and practical reagent for the construction of the thiophene ring. It serves as a direct and accessible source of the sulfur atom, enabling various cyclization strategies. This document outlines three key applications of K₂S in thiophene synthesis: a transition-metal-free approach from buta-1-enes, a copper-catalyzed method from 1,4-diiodo-1,3-dienes, and a transition-metal-free synthesis of benzo[b]thiophenes from o-halovinylbenzenes.
Transition-Metal-Free Synthesis of Thiophenes from Substituted Buta-1-enes
This method provides an atom-economical and environmentally friendly route to substituted thiophenes through the reaction of buta-1-enes or 1,4-diaryl-1,3-dienes with this compound, involving the cleavage of multiple C-H bonds.[1]
Experimental Protocol
General Procedure:
A mixture of the substituted buta-1-ene (0.2 mmol), this compound (K₂S, 0.4 mmol, 2.0 equiv), and dimethyl sulfoxide (B87167) (DMSO, 2.0 mL) is added to a sealed tube. The reaction mixture is then stirred at 140 °C for 24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired thiophene product.
Data Presentation
| Entry | Substrate | Product | Yield (%) |
| 1 | 1,3-Diphenyl-1-butene | 2,4-Diphenylthiophene | 93 |
| 2 | 1-(4-Methoxyphenyl)-3-phenyl-1-butene | 2-(4-Methoxyphenyl)-4-phenylthiophene | 85 |
| 3 | 1-(4-Chlorophenyl)-3-phenyl-1-butene | 2-(4-Chlorophenyl)-4-phenylthiophene | 81 |
| 4 | 1-(4-Bromophenyl)-3-phenyl-1-butene | 2-(4-Bromophenyl)-4-phenylthiophene | 79 |
| 5 | 1-(4-Fluorophenyl)-3-phenyl-1-butene | 2-(4-Fluorophenyl)-4-phenylthiophene | 88 |
| 6 | 3-Phenyl-1-(p-tolyl)-1-butene | 4-Phenyl-2-(p-tolyl)thiophene | 90 |
| 7 | 1,4-Diphenyl-1,3-butadiene | 2,5-Diphenylthiophene | 75 |
Signaling Pathway/Logical Relationship
References
Safety protocols for working with potassium sulfide in the lab
Application Note AP-CHEM-K2S-001
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety protocols for the handling and use of potassium sulfide (B99878) (K₂S) in a laboratory setting. Adherence to these guidelines is critical to mitigate the significant risks associated with this compound.
Chemical and Physical Properties
Potassium sulfide is a hygroscopic, white crystalline solid that turns red or brown upon exposure to air.[1][2] It is a strong reducing agent and is highly reactive.
Hazard Identification and Quantitative Data
This compound presents multiple significant hazards that necessitate stringent safety measures. It is highly corrosive, flammable, and dangerously reactive with acids and oxidizing agents.[1][2][3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage.[3][5] |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage.[5] |
| Specific target organ toxicity — Single exposure | 3 | Warning | H335: May cause respiratory irritation.[5] |
| Hazardous to the aquatic environment, acute hazard | 1 | Warning | H400: Very toxic to aquatic life.[3][5] |
| Self-heating substances and mixtures | 2 | Warning | H252: Self-heating in large quantities; may catch fire.[5] |
Table 2: Chemical Reactivity and Incompatibilities
| Incompatible Substance/Condition | Result of Reaction |
| Acids (e.g., Hydrochloric acid, Sulfuric acid) | Violent reaction, produces highly toxic and flammable hydrogen sulfide (H₂S) gas.[1][2] |
| Strong Oxidizing Agents (e.g., Perchlorates, Peroxides) | Violent reactions.[4] |
| Water | Reacts to form potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH), a strong base.[6] The reaction can generate toxic and flammable hydrogen sulfide gas.[7] |
| Shock, friction, or concussion | May decompose explosively.[1][2] |
| Air | May ignite spontaneously, especially if finely divided.[1][2][7] Turns red or brown on exposure.[1][2] |
| Chloroform, Nitrogen oxide | Incompatible.[7][8] |
Table 3: Exposure Symptoms and First Aid
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | Corrosive to the respiratory tract.[1] Sore throat, cough, burning sensation, shortness of breath, headache, dizziness, nausea.[1][2] High exposure can cause pulmonary edema, which may be delayed, and could be fatal.[1][2][4] | Move the person to fresh air and keep them in a half-upright position.[2][3] If breathing has stopped, provide artificial respiration.[2][3] Seek immediate medical attention.[2][3] Medical observation for 24-48 hours is recommended after overexposure.[4] |
| Skin Contact | Highly corrosive, causing severe skin burns and blisters.[2][3][4] | Immediately remove contaminated clothing.[2][3] Rinse the skin with plenty of water or shower for at least 15 minutes.[2][3][9] Seek immediate medical attention.[2][3] |
| Eye Contact | Corrosive, causing severe deep burns and possible permanent eye damage.[2][3][4] | Immediately rinse eyes cautiously with plenty of water for several minutes.[2][3][9] Remove contact lenses if present and easy to do.[2][3] Continue rinsing and seek immediate medical attention.[2][3] |
| Ingestion | Burning sensation, sore throat, abdominal cramps, nausea, diarrhea, and vomiting.[1][2] | Rinse mouth with water.[2][3] Do NOT induce vomiting.[2][3] Seek immediate medical attention.[2][3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield.[2][3]
-
Skin Protection: A chemical-resistant suit, protective gloves (nitrile rubber is recommended), and appropriate footwear.[3][4][5] All protective clothing should be clean and put on before work.[4]
-
Respiratory Protection: For work with powders or where dust may be generated, a respirator with a P2 filter is required. In situations with potential for high exposure or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) is necessary.[1][3]
Experimental Protocol: Preparation of a 1M this compound Solution
This protocol outlines the steps for safely preparing a 1M aqueous solution of this compound.
4.1 Materials and Equipment
-
This compound (solid)
-
Deionized water
-
Beaker
-
Stir plate and stir bar
-
Spatula
-
Weighing boat
-
Fume hood
-
Appropriate PPE (see section 3.0)
-
Emergency shower and eyewash station in close proximity.[4]
4.2 Procedure
-
Preparation:
-
Ensure the fume hood is functioning correctly.
-
Gather all necessary materials and equipment.
-
Don all required personal protective equipment.
-
Have an emergency response plan in place.
-
-
Weighing:
-
Place a weighing boat on the analytical balance and tare.
-
Carefully weigh the required amount of this compound in the weighing boat. Avoid creating dust.
-
-
Dissolution:
-
Place a beaker with the appropriate volume of deionized water on a stir plate inside the fume hood.
-
Slowly add the weighed this compound to the water while stirring. Be aware that the dissolution process may be exothermic.
-
Continue stirring until the this compound is completely dissolved.
-
-
Storage:
-
Transfer the solution to a tightly sealed, properly labeled container. The label should include the chemical name, concentration, date of preparation, and appropriate hazard warnings.
-
Store in a cool, dry, well-ventilated area away from acids, oxidizing agents, light, and moisture.[4][5] The storage area should be fireproof.[1][2]
-
-
Waste Disposal:
Visualizations
Caption: Experimental Workflow for Safe Handling of this compound.
Caption: this compound Dangers and Corresponding Safety Measures.
References
- 1. ICSC 0549 - this compound [inchem.org]
- 2. This compound [training.itcilo.org]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols: Potassium Sulfide as a Toning Agent in Photographic Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of potassium sulfide (B99878) as a toning agent in traditional silver-based photographic processes. The information is intended for a scientific audience and focuses on the chemical principles, experimental protocols, and data-driven analysis of the toning effects.
Introduction
Potassium sulfide (K₂S), and more commonly aqueous solutions that form potassium hydrosulfide (B80085) (KSH), are pivotal reagents in the archival toning of black-and-white photographic prints. The primary application is in sepia toning, a process that converts the metallic silver (Ag) of the photographic image into silver sulfide (Ag₂S).[1][2] This chemical transformation not only imparts a characteristic warm, brownish hue to the print but, more significantly, enhances the permanence of the image.[1][2] Silver sulfide is substantially more resistant to oxidative degradation and environmental pollutants than metallic silver, thereby increasing the archival stability of the photograph.[1][2]
The toning process can be broadly categorized into two methodologies: indirect toning and direct toning. Indirect toning, the more common method, involves a two-step process of bleaching the silver image to a silver halide, followed by redevelopment in a sulfide solution. Direct toning, often employing polysulfides, converts the silver image to silver sulfide in a single bath.
Chemical Principles
The fundamental chemistry of indirect sulfide toning involves the conversion of the metallic silver image to silver sulfide. This is typically achieved in two main stages:
-
Bleaching: The photographic print, which contains the image composed of fine silver particles, is first immersed in a bleaching bath. A common and effective bleach consists of a solution of potassium ferricyanide (B76249) and potassium bromide. The metallic silver is oxidized to silver ions, which then react with bromide ions to form silver bromide (AgBr), a light-sensitive silver halide.
-
Toning (Redevelopment): After a thorough wash to remove excess bleach, the print is immersed in a toning bath containing a sulfide, such as this compound (which in solution forms potassium hydrosulfide, KSH). The silver bromide is then converted to silver sulfide (Ag₂S), a more stable compound. The silver sulfide forms the new, toned image.
Chemical Signaling Pathway (Reaction Mechanism)
Quantitative Data on Sulfide Toning
The conversion of silver to silver sulfide results in a change in the optical properties and stability of the photographic print. While extensive quantitative data correlating toner concentration with specific colorimetric changes is not widely available in the public domain, some studies have quantified the extent of silver sulfiding.
The following table summarizes the percentage of the original silver image that is converted to silver sulfide during fixation, a process that also involves sulfur compounds and serves as a proxy for understanding the toning reaction.
| Photographic Paper Type | Silver Density | Percentage of Silver Sulfided |
| Photocopy Paper | 0.6 | ~20% |
| High Densities | ~25% | |
| Contact Paper | 1.0 | ~9% |
| High Densities | ~17% | |
| Enlarging Paper | 1.0 | ~14% |
| High Densities | ~28% |
Data adapted from "Formation of silver sulfide in the photographic image during fixation," National Bureau of Standards.
It is important to note that these values are from a study on fixation and not a dedicated toning process. However, they illustrate that the extent of sulfiding can vary with the type of photographic paper and the density of the silver image. For precise quantitative analysis of toning effects, it is recommended to perform densitometric and colorimetric measurements (e.g., using a spectrophotometer to obtain CIELAB values) before and after toning, and after accelerated aging tests as described in ISO standards such as ISO 18909.
Experimental Protocols
The following are detailed protocols for the indirect sulfide toning of silver gelatin photographic prints. These protocols are intended for a laboratory setting and should be performed with appropriate safety precautions.
Materials and Reagents
-
Fully processed and washed silver gelatin photographic prints
-
Potassium Ferricyanide (K₃[Fe(CN)₆])
-
Potassium Bromide (KBr)
-
This compound (K₂S) or Sodium Sulfide (Na₂S·9H₂O)
-
Distilled or deionized water
-
Glass or inert plastic trays
-
Graduated cylinders and beakers
-
Protective gloves, safety glasses, and a lab coat
-
Well-ventilated workspace or fume hood
Preparation of Stock Solutions
Stock Bleach Solution (10% w/v)
-
Weigh 100 g of potassium ferricyanide and 100 g of potassium bromide.
-
Dissolve each in approximately 400 mL of distilled water in separate beakers.
-
Once fully dissolved, combine the solutions and add distilled water to make a final volume of 1 L.
-
Store in a labeled, light-blocking bottle.
Stock Toner Solution (10% w/v)
-
Weigh 100 g of this compound.
-
In a well-ventilated area or fume hood, dissolve the this compound in approximately 800 mL of distilled water.
-
Add distilled water to make a final volume of 1 L.
-
Store in a tightly sealed, labeled bottle. Note that sulfide solutions have a strong odor and should be handled with care.
Toning Procedure
References
Application Notes: Generation and Use of Hydrogen Sulfide Gas for In Vitro Research
For Use By Researchers, Scientists, and Drug Development Professionals Only.
Introduction
Hydrogen sulfide (B99878) (H₂S) is an endogenously produced gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), that plays a critical role in cellular signaling and homeostasis.[1] It is enzymatically generated in mammalian cells from L-cysteine by enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[2] Due to its involvement in a wide range of physiological and pathophysiological processes, including vasodilation, inflammation, and neurotransmission, H₂S is a significant molecule of interest in biomedical research and drug development.[2][3][4]
The controlled generation of H₂S gas in a laboratory setting is essential for studying its biological effects in vitro. A common and reliable method for producing H₂S is through the reaction of a sulfide salt, such as potassium sulfide (K₂S), with a non-volatile acid, like phosphoric acid (H₃PO₄). This method allows for a controllable and reproducible release of H₂S gas for experimental applications.
EXTREME HAZARD WARNING: Hydrogen sulfide is a highly toxic, flammable, and corrosive gas that can be fatal if inhaled.[5][6] Exposure to high concentrations can cause immediate loss of consciousness and respiratory failure.[6] This protocol is intended exclusively for trained professionals operating in a laboratory equipped with certified chemical fume hoods and appropriate safety monitoring systems.[5][7] Adherence to all institutional and governmental safety regulations is mandatory. NEVER work with H₂S alone. [7][8]
Critical Safety Protocols
All personnel must be fully trained on the risks of H₂S and emergency procedures before beginning any work.[6]
-
Engineering Controls : All procedures involving the generation or handling of H₂S must be performed inside a properly functioning and certified chemical fume hood with a face velocity between 80-125 feet per minute.[5] The laboratory must be equipped with a fixed H₂S monitoring system set to alarm at low concentrations (e.g., 3-10 ppm), as H₂S is heavier than air and can accumulate in low-lying areas.[6][7]
-
Personal Protective Equipment (PPE) : At a minimum, the following PPE must be worn:
-
Eye Protection : ANSI-approved chemical splash goggles.[5]
-
Hand Protection : Chemical-resistant gloves (e.g., butyl rubber for high-volume applications or nitrile for low-volume).[5]
-
Body Protection : A flame-resistant lab coat, buttoned to its full length, long pants, and closed-toe shoes are mandatory.[5]
-
Respiratory Protection : An escape-type respirator or self-contained breathing apparatus (SCBA) must be readily available in case of an emergency leak.[8][9]
-
-
Emergency Procedures : An emergency response plan must be in place.[6] In the event of a leak or alarm, immediately evacuate the area and notify others.[5] Do not attempt to rescue an unconscious colleague without proper respiratory protection, as you may also become a victim.[9]
-
Waste Disposal : All solutions and materials contaminated with sulfide salts must be neutralized and disposed of according to institutional hazardous waste protocols.
Experimental Principles
The generation of hydrogen sulfide gas from this compound and an acid is based on a simple acid-base displacement reaction. When a strong, non-volatile acid like phosphoric acid is added to an aqueous solution of this compound, it protonates the sulfide ions (S²⁻) to form H₂S gas, which is then evolved from the solution.
Chemical Reaction: K₂S(aq) + 2H₃PO₄(aq) → 2KH₂PO₄(aq) + H₂S(g)
Using a non-volatile acid like H₃PO₄ is crucial to prevent the contamination of the H₂S gas stream with acid vapors, which could occur if a volatile acid like hydrochloric acid (HCl) were used. The rate of H₂S generation can be precisely controlled by adjusting the concentration of the reactants and the rate of acid addition.
Detailed Experimental Protocol
This protocol describes the generation of H₂S gas for delivery to an in vitro cell culture system. The setup involves a gas generation flask connected via tubing to a cell culture chamber, with an exit trap to neutralize excess H₂S.
Materials and Equipment
-
Reagents :
-
This compound (K₂S), anhydrous
-
Phosphoric acid (H₃PO₄), 85%
-
Deionized water, deoxygenated
-
Sodium hydroxide (B78521) (NaOH) for neutralization trap
-
Nitrogen (N₂) gas, high purity
-
-
Equipment :
-
Three-neck round-bottom flask (gas generation flask)
-
Dropping funnel
-
Gas inlet adapter
-
Gas outlet adapter
-
Magnetic stirrer and stir bar
-
Peristaltic pump or syringe pump for controlled acid delivery
-
Tygon® or PTFE tubing
-
Sealed cell culture chamber or multi-well plate exposure system
-
Gas washing bottle (for neutralization trap)
-
H₂S electrochemical sensor for concentration monitoring
-
Procedure
-
System Setup (Perform all steps in a certified chemical fume hood) :
-
Assemble the gas generation apparatus as shown in the workflow diagram below. Place a magnetic stir bar in the three-neck flask.
-
Attach the dropping funnel to the central neck. Attach the gas inlet adapter (connected to a nitrogen line) to one side neck and the gas outlet adapter to the other.
-
Connect the outlet tubing from the generation flask to the inlet of the cell culture exposure chamber.
-
Connect the outlet of the exposure chamber to the inlet of the gas washing bottle (neutralization trap) containing an excess of 2M NaOH solution.
-
-
Reagent Preparation :
-
Prepare a 100 mM solution of K₂S in deoxygenated deionized water. Prepare this solution fresh immediately before use, as sulfide solutions are prone to oxidation.
-
Prepare a 1 M solution of H₃PO₄ in deionized water.
-
-
Gas Generation :
-
Add the desired volume of the 100 mM K₂S solution to the three-neck flask.
-
Seal the flask and begin gentle stirring.
-
Purge the entire system with nitrogen gas for 15-20 minutes to remove all oxygen, which can oxidize H₂S.
-
Load the 1 M H₃PO₄ solution into the dropping funnel or syringe pump.
-
Slowly add the H₃PO₄ solution to the stirring K₂S solution at a controlled rate. The reaction will begin immediately, producing H₂S gas. The rate of H₂S evolution is directly proportional to the rate of acid addition.
-
-
Exposure and Monitoring :
-
The generated H₂S gas, carried by the gentle nitrogen stream, will flow into the cell culture chamber.
-
Monitor the H₂S concentration in the gas stream entering or exiting the chamber using a calibrated electrochemical sensor to ensure the desired exposure level is achieved and maintained.
-
-
Termination and Neutralization :
-
Once the experiment is complete, stop the acid addition.
-
Continue to purge the system with nitrogen for 20-30 minutes to flush all residual H₂S gas from the generator and exposure chamber into the NaOH trap.
-
The alkaline solution in the trap will neutralize H₂S via the reaction: H₂S + 2NaOH → Na₂S + 2H₂O.
-
Disassemble the apparatus and decontaminate all glassware with a bleach solution, followed by thorough rinsing. Dispose of the neutralized sulfide solution as hazardous waste.
-
Data Presentation
The concentration of H₂S produced can be modulated by altering the reactant concentrations and the acid addition rate. The following table provides representative data for expected H₂S concentrations based on a typical experimental setup.
| K₂S Concentration (mM) | H₃PO₄ Concentration (M) | Acid Addition Rate (mL/min) | N₂ Carrier Gas Flow (mL/min) | Resulting H₂S Concentration (ppm) |
| 50 | 1 | 0.1 | 50 | ~25 |
| 50 | 1 | 0.2 | 50 | ~50 |
| 100 | 1 | 0.1 | 50 | ~50 |
| 100 | 1 | 0.2 | 50 | ~100 |
| 100 | 1 | 0.2 | 100 | ~50 |
Note: These values are illustrative. Actual concentrations must be confirmed by direct measurement with a calibrated H₂S sensor, as they are highly dependent on the specific geometry and volume of the setup.
Visualizations
Chemical Reaction and Pathway
Caption: Chemical reaction for H₂S generation.
Experimental Workflow```dot
// Nodes Setup [label="1. Assemble Apparatus\nin Fume Hood", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Prepare Fresh\nK₂S Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Purge [label="3. Purge System\nwith Nitrogen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Generate [label="4. Add H₃PO₄ to K₂S\nat Controlled Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Expose [label="5. Deliver H₂S Gas\nto Cell Culture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="6. Monitor H₂S\nConcentration", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Terminate [label="7. Stop Acid Flow,\nPurge with N₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutralize [label="8. Neutralize Excess\nH₂S in NaOH Trap", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Setup -> Reagents -> Purge -> Generate -> Expose -> Monitor -> Terminate -> Neutralize [color="#202124"]; }
Caption: Critical safety protocol flowchart.
References
- 1. Generation of controllable gaseous H2S concentrations using microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological functions of hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 3. Hydrogen Sulfide Biomedical Research in China—20 Years of Hindsight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. purdue.edu [purdue.edu]
- 6. Risks and Safety Measures for Hydrogen Sulfide (H2S) Gas Leaks [gasdetection.com]
- 7. researchgate.net [researchgate.net]
- 8. CCOHS: Hydrogen Sulfide [ccohs.ca]
- 9. airgas.com [airgas.com]
Preparation of Potassium Polysulfides from Potassium Sulfide (K₂S) and Sulfur: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium polysulfides (K₂Sₙ, where n > 1) are a class of inorganic compounds containing chains of sulfur atoms. These compounds have garnered significant interest in various fields, including their use as precursors in the chemical industry, their role in the development of high-energy potassium-sulfur batteries, and their emerging applications in agriculture.[1] Furthermore, recent studies have highlighted the potential of polysulfides as signaling molecules in biological systems, suggesting their relevance in drug development and biomedical research.[2][3] This document provides detailed protocols for the synthesis of potassium polysulfides from potassium sulfide (B99878) (K₂S) and elemental sulfur, along with application notes for their analysis and potential biological relevance.
Data Presentation
The synthesis of potassium polysulfides allows for the controlled formation of polysulfide chains of varying lengths (n) by adjusting the stoichiometry of the reactants. The general reaction is as follows:
K₂S + (n-1)S → K₂Sₙ
Below is a summary of the molar ratios of reactants required to synthesize specific potassium polysulfides.
| Desired Product | Molar Ratio (K₂S : S) | Value of 'n' in K₂Sₙ |
| Potassium Disulfide (K₂S₂) | 1 : 1 | 2 |
| Potassium Trisulfide (K₂S₃) | 1 : 2 | 3 |
| Potassium Tetrasulfide (K₂S₄) | 1 : 3 | 4 |
| Potassium Pentasulfide (K₂S₅) | 1 : 4 | 5 |
| Potassium Hexasulfide (K₂S₆) | 1 : 5 | 6 |
Experimental Protocols
The following protocols are based on established laboratory methods for the synthesis of potassium polysulfides.[1][4] All procedures should be carried out in an inert atmosphere (e.g., using a glovebox or Schlenk line) to prevent oxidation of the sulfide and polysulfide species.
Protocol 1: Synthesis of Potassium Disulfide (K₂S₂) and Potassium Trisulfide (K₂S₃) in an Aprotic Solvent[1][4]
This protocol is adapted from the synthesis of specific polysulfide intermediates for electrochemical studies.[1][4]
Materials:
-
Potassium sulfide (K₂S)
-
Elemental sulfur (S)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the desired molar amount of this compound (K₂S) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Sulfur: Add the corresponding molar amount of elemental sulfur for the target polysulfide (see table above). For example, for K₂S₂, use a 1:1 molar ratio of K₂S to S. For K₂S₃, use a 1:2 molar ratio.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The concentration can be adjusted as needed, but a typical starting point is 0.1-0.5 M with respect to K₂S.
-
Reaction: Seal the flask and remove it from the glovebox. Place the flask on a magnetic stirrer with a heating mantle or in an oil bath. Heat the reaction mixture to a moderately elevated temperature (e.g., 60-80 °C) with continuous stirring. The reaction time will vary depending on the scale and desired conversion, but it is typically stirred for several hours to overnight. The solution will change color, often to a deep yellow, orange, or reddish-brown, indicating the formation of polysulfides.
-
Isolation (Optional): If the solid polysulfide is required, the solvent can be removed under vacuum. The resulting solid should be handled and stored under an inert atmosphere. Otherwise, the resulting solution can be used directly for further applications.
Application Notes
Analysis of Potassium Polysulfide Solutions
The composition of a potassium polysulfide solution can be analyzed using various techniques to determine the distribution of different polysulfide species.
-
UV-Visible Spectroscopy: Polysulfide ions exhibit characteristic absorption peaks in the UV-Vis spectrum. This technique can be used for the semi-quantitative analysis of the total polysulfide concentration.[5] The absorbance maxima can vary depending on the solvent and the specific polysulfide species present.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a suitable detector like a UV-Vis or mass spectrometer (MS), can be used to separate and quantify individual polysulfide species (Sₙ²⁻).[8][9] This often requires derivatization of the polysulfide anions to make them amenable to reverse-phase chromatography.[9]
Potassium Polysulfides in Biological Systems
Recent research has identified hydrogen sulfide (H₂S) and related polysulfides as important signaling molecules in biological systems.[3][10] These reactive sulfur species can modulate the activity of proteins through a post-translational modification known as S-sulfhydration (or persulfidation) of cysteine residues.[2] This modification can impact a wide range of cellular processes, including inflammation, oxidative stress response, and cardiovascular function.[2][3] The synthesis of specific potassium polysulfides provides valuable tools for researchers to investigate the biological effects of these molecules in a controlled manner.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of potassium polysulfides.
Polysulfides in Biological Signaling
Caption: Polysulfide-mediated protein modification and signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen sulfide and polysulfides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Chemical Synthesis of K2S2 and K2S3 for Probing Electrochemical Mechanisms in KâS Batteries - ACS Energy Letters - Figshare [acs.figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. elib.dlr.de [elib.dlr.de]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. Hydrogen sulfide and polysulfides as signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Potassium Sulfide (K₂S) Experimental Guidance
Welcome to the Technical Support Center for Potassium Sulfide (B99878) (K₂S) applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of potassium sulfide during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Understanding this compound Hydrolysis
This compound is a highly reactive inorganic compound. In its anhydrous form, it is a colorless solid, but it is extremely hygroscopic and readily reacts with water, including moisture from the air. This rapid and complete hydrolysis is a critical factor to manage in experimental work.
The primary hydrolysis reaction is:
K₂S + H₂O → KSH + KOH
This reaction is practically irreversible and results in a solution containing potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH).[1][2] Consequently, an aqueous solution of this compound is strongly alkaline.[3] The presence of these hydrolysis products can significantly impact experimental outcomes, especially in sensitive applications like organic synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my "this compound" solution not behaving as expected in my reaction?
A1: The most likely reason is that significant hydrolysis has occurred. If you dissolved solid this compound in water, your solution is primarily a mixture of potassium hydrosulfide (KSH) and potassium hydroxide (KOH).[1][2] This mixture acts as a source of the hydrosulfide ion (SH⁻) rather than the sulfide ion (S²⁻). The high alkalinity from the KOH can also lead to unintended side reactions. For reactions requiring the sulfide ion, it is crucial to use anhydrous K₂S under strictly anhydrous conditions.
Q2: How can I prepare a solution of this compound with minimal hydrolysis?
A2: To minimize hydrolysis, you must avoid water. The best approach is to use a non-aqueous solvent. Anhydrous this compound can be prepared by reacting potassium and sulfur in anhydrous liquid ammonia.[1][2][4] For many synthetic purposes, using anhydrous polar aprotic solvents like acetonitrile, DMF, or DMSO with anhydrous K₂S under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: What are the signs that my solid this compound has degraded?
A3: Anhydrous this compound is a colorless or slightly yellow-red crystalline solid.[3] Upon exposure to moisture, it will hydrolyze and may appear as a yellow-brown or reddish mass with a distinct odor of rotten eggs, which is due to the formation of hydrogen sulfide (H₂S) upon reaction with acidic components or further reaction.[3] If your solid K₂S exhibits these characteristics, it has likely undergone significant hydrolysis and oxidation.
Q4: At what pH is a this compound solution most stable?
A4: While complete prevention of hydrolysis in water is not possible, the resulting equilibrium mixture is more stable under highly alkaline conditions (pH > 10). In acidic or even neutral conditions, the equilibrium will shift, leading to the formation of hydrogen sulfide (H₂S), a toxic and flammable gas. Therefore, if you must work in an aqueous system, maintaining a high pH is critical to minimize H₂S evolution.
Q5: Are there any alternatives to this compound as a sulfide source?
A5: Yes, several alternatives can be considered depending on the specific reaction requirements. These include sodium sulfide (Na₂S), which has similar properties, and sodium hydrosulfide (NaSH), which is a direct source of the hydrosulfide ion. For some organic synthesis applications, reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are used to introduce sulfur.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired sulfide product in organic synthesis. | 1. Hydrolysis of K₂S: The nucleophile is SH⁻ instead of S²⁻. 2. Incomplete dissolution of K₂S: Solid K₂S may not be fully dissolved in the reaction solvent. 3. Oxidation of sulfide: Exposure to air can oxidize sulfide to sulfate (B86663) or other species. | 1. Use anhydrous K₂S and a dry, polar aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere. 2. Finely grind the anhydrous K₂S before use to increase its surface area and improve solubility. Consider using a phase-transfer catalyst to facilitate the reaction between the solid K₂S and the organic substrate. 3. Degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Formation of unexpected byproducts. | 1. High alkalinity: The presence of KOH from hydrolysis can catalyze side reactions (e.g., elimination, aldol (B89426) condensation). 2. Reaction with solvent: The sulfide or hydrosulfide ion may react with certain solvents. | 1. Switch to anhydrous conditions to avoid the formation of KOH. 2. Ensure your solvent is compatible with strong nucleophiles and bases. |
| Inconsistent results between experimental runs. | 1. Variable hydrolysis: The extent of K₂S hydrolysis is not controlled. 2. Inconsistent quality of K₂S: The purity and hydration state of the K₂S may vary between batches. | 1. Standardize your procedure for handling and dissolving K₂S. Use fresh, anhydrous material for each experiment. 2. Purchase high-purity, anhydrous K₂S from a reputable supplier and store it properly in a desiccator under an inert atmosphere. |
| Strong "rotten egg" smell during the experiment. | Formation of hydrogen sulfide (H₂S) gas. This occurs when the sulfide solution is exposed to acidic conditions or even atmospheric carbon dioxide, which is acidic. | 1. Work in a well-ventilated fume hood at all times. 2. Maintain a high pH of the solution if working in an aqueous medium. 3. Neutralize any acidic waste streams with a basic solution before disposal. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution using Anhydrous K₂S
This protocol outlines a general method for the synthesis of dialkyl or diaryl sulfides via a nucleophilic substitution reaction.
Materials:
-
Anhydrous this compound (K₂S), finely powdered
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Alkyl or aryl halide
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (oven-dried)
Workflow Diagram:
Caption: Experimental workflow for nucleophilic substitution with K₂S.
Procedure:
-
Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a septum under a positive pressure of inert gas.
-
Quickly add the finely powdered anhydrous K₂S to the flask.
-
Add the anhydrous solvent via a syringe.
-
Stir the suspension vigorously.
-
Slowly add the alkyl or aryl halide to the stirred suspension at room temperature.
-
Heat the reaction mixture to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Quantification of Sulfide in Solution using an Ion-Selective Electrode (ISE)
This protocol describes the determination of total sulfide concentration in an aqueous sample, taking measures to prevent hydrolysis and oxidation during analysis.
Materials:
-
Sulfide Ion-Selective Electrode (ISE)
-
Reference electrode
-
pH/mV meter
-
Sulfide Antioxidant Buffer (SAOB)
-
Sulfide stock solution
-
Deionized water, deoxygenated
Logical Relationship Diagram:
Caption: Logical workflow for sulfide quantification using an ISE.
Procedure:
-
SAOB Preparation: Prepare the Sulfide Antioxidant Buffer (SAOB) by dissolving sodium hydroxide, ascorbic acid, and disodium (B8443419) edetate in deionized water. This buffer raises the pH to stabilize the sulfide ion and contains an antioxidant to prevent oxidation.
-
Calibration Standards: Prepare a series of sulfide standards by diluting a stock solution. Immediately before measurement, mix each standard with an equal volume of SAOB.
-
Sample Preparation: Mix the aqueous sample with an equal volume of SAOB.
-
Calibration: Calibrate the sulfide ISE and reference electrode using the prepared standards according to the manufacturer's instructions.
-
Measurement: Rinse the electrodes with deionized water, blot dry, and immerse them in the prepared sample. Record the stable potential reading.
-
Calculation: Determine the sulfide concentration of the sample from the calibration curve.
Data Presentation
Table 1: Influence of pH on Sulfide Species in Aqueous Solution at 25°C
| pH | Predominant Sulfide Species | Tendency for H₂S Formation |
| < 7 | H₂S (Hydrogen Sulfide) | High |
| 7 - 13 | HS⁻ (Hydrosulfide) | Moderate to Low |
| > 13 | S²⁻ (Sulfide) | Very Low |
Note: This table provides a qualitative summary. The exact distribution of species is dependent on the pKa values of H₂S and HS⁻.
Table 2: Qualitative Stability of this compound in Different Solvents
| Solvent | Type | Stability of K₂S | Notes |
| Water | Protic | Very Unstable | Rapid and complete hydrolysis to KSH and KOH.[1][2] |
| Ethanol, Glycerol | Protic | Limited Stability | Soluble but will undergo solvolysis. |
| Anhydrous Liquid Ammonia | Protic | Stable (at low temp) | Used for the synthesis of anhydrous K₂S.[1][2][4] |
| Acetonitrile, DMF, DMSO | Polar Aprotic | Moderately Stable | Preferred solvents for reactions with anhydrous K₂S. Must be anhydrous. |
| Diethyl Ether, Hexane | Non-polar | Stable (but insoluble) | K₂S is insoluble, limiting its reactivity in these solvents. |
By understanding the principles of this compound hydrolysis and implementing the appropriate handling and experimental procedures, researchers can significantly improve the reliability and success of their experiments. For further assistance, please consult the safety data sheet (SDS) for this compound and relevant literature for your specific application.
References
Technical Support Center: Purification of Commercial Grade Potassium Sulfide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying commercial-grade potassium sulfide (B99878) (K₂S). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade potassium sulfide?
A1: Commercial-grade this compound is often a yellow-red or brown-red solid due to the presence of various impurities. The anhydrous form is a colorless solid but rapidly changes color upon exposure to air due to oxidation and the formation of polysulfides. Common impurities include:
-
Potassium polysulfides (K₂Sₓ): These are formed from the reaction of this compound with elemental sulfur and contribute to the yellowish-brown color.
-
Potassium thiosulfate (B1220275) (K₂S₂O₃): An oxidation product.
-
Potassium carbonate (K₂CO₃): Results from the reaction of K₂S with carbon dioxide from the air.
-
Potassium hydroxide (B78521) (KOH) and Potassium hydrosulfide (B80085) (KSH): Formed due to the reaction with moisture (hydrolysis).
-
Unreacted starting materials: Such as carbon, if the carbothermic reduction of potassium sulfate (B86663) was used for its synthesis.
Q2: Why is it important to purify commercial-grade this compound?
A2: The presence of impurities can significantly affect experimental outcomes. For instance, in drug development, the exact stoichiometry of reagents is critical. Impurities can lead to side reactions, inaccurate yield calculations, and difficulty in reproducing results. In materials science, the purity of K₂S can influence the properties of synthesized materials.
Q3: What is a suitable method for purifying this compound in a laboratory setting?
A3: Recrystallization is a common and effective method for purifying solid compounds. For this compound, a suitable approach is recrystallization from an anhydrous solvent like ethanol (B145695), where K₂S is soluble, followed by precipitation with a non-polar solvent like diethyl ether, in which it is insoluble. Due to the hygroscopic and air-sensitive nature of K₂S, all procedures must be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Q4: How can I assess the purity of this compound before and after purification?
A4: The purity of this compound can be determined by analyzing the sulfide content. Common methods include:
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Iodometric Titration: This method involves reacting the sulfide with a known excess of a standard iodine solution in an acidic medium. The unreacted iodine is then back-titrated with a standard sodium thiosulfate solution.
-
Potentiometric Titration: This technique uses a sulfide ion-selective electrode to monitor the potential change during the titration of the sulfide solution with a standard solution of a silver salt (e.g., silver nitrate).
Troubleshooting Guides
Problem 1: The this compound sample is discolored (yellow, brown, or red).
-
Cause: This indicates the presence of polysulfides and other oxidation products. Commercial grade K₂S is often impure.
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Solution: Proceed with the purification protocol to remove these impurities. The goal of the recrystallization is to obtain a colorless or pale yellow crystalline product.
Problem 2: During recrystallization, the product precipitates too quickly or forms a powder instead of crystals.
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Cause: This can be due to rapid cooling or the use of an excessive amount of the anti-solvent (diethyl ether). Rapid precipitation traps impurities within the solid.
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Solution:
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Cool the ethanol solution slowly to allow for the formation of larger, purer crystals.
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Add the diethyl ether dropwise while stirring to induce gradual precipitation.
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Ensure the starting solution is saturated but not supersaturated before cooling.
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Problem 3: The purified this compound quickly discolors after drying.
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Cause: Exposure to air and/or moisture. This compound is highly hygroscopic and readily oxidizes.
-
Solution:
-
Handle and store the purified K₂S under a dry, inert atmosphere (e.g., argon or nitrogen) at all times.
-
Use a vacuum desiccator for drying and store the final product in a sealed container inside a glovebox or a desiccator cabinet.
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Problem 4: Low yield of purified product.
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Cause:
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Using too much solvent (ethanol), which keeps more of the product dissolved even after cooling and adding the anti-solvent.
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Transfer losses during filtration and washing.
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Dissolving the product in a solvent that is not completely anhydrous, leading to hydrolysis.
-
-
Solution:
-
Use the minimum amount of hot anhydrous ethanol required to dissolve the crude K₂S.
-
Wash the collected crystals with a minimal amount of ice-cold, anhydrous diethyl ether to reduce dissolution losses.
-
Ensure all solvents and glassware are scrupulously dried before use.
-
Experimental Protocols
Protocol 1: Purification of Commercial Grade this compound by Recrystallization
Objective: To remove impurities from commercial-grade K₂S by recrystallization from anhydrous ethanol and diethyl ether.
Materials:
-
Commercial grade this compound
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Anhydrous ethanol
-
Anhydrous diethyl ether
-
Schlenk flask or similar two-neck flask
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Reflux condenser
-
Heating mantle
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Cannula for liquid transfer
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Schlenk filter funnel
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Receiving Schlenk flask
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Inert gas supply (Argon or Nitrogen)
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Vacuum pump
Procedure:
-
Preparation (under inert atmosphere):
-
Assemble the Schlenk apparatus and dry all glassware in an oven at 120°C for at least 4 hours. Allow to cool under a stream of inert gas.
-
Weigh the commercial-grade this compound and transfer it to the Schlenk flask under a positive pressure of inert gas.
-
-
Dissolution:
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Add a minimal amount of anhydrous ethanol to the flask to just cover the solid.
-
Attach the reflux condenser and heat the mixture gently using a heating mantle while stirring.
-
Continue to add small portions of anhydrous ethanol until the this compound is completely dissolved. Avoid using a large excess of solvent.
-
-
Hot Filtration (Optional, if insoluble impurities are present):
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If there are visible insoluble impurities (e.g., carbon), perform a hot filtration under an inert atmosphere using a pre-warmed Schlenk filter funnel into a clean, dry receiving Schlenk flask.
-
-
Crystallization:
-
Allow the clear ethanol solution to cool slowly to room temperature.
-
Once at room temperature, slowly add anhydrous diethyl ether dropwise via a cannula while stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Continue to add diethyl ether until precipitation appears complete.
-
Cool the flask in an ice bath for 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Isolate the purified crystals by filtration using a Schlenk filter funnel.
-
Wash the crystals with a small amount of ice-cold anhydrous diethyl ether to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified this compound crystals under high vacuum for several hours to remove all traces of solvent.
-
Store the dry, purified K₂S in a tightly sealed container under an inert atmosphere.
-
Protocol 2: Determination of Sulfide Content by Iodometric Titration
Objective: To determine the percentage purity of a this compound sample.
Materials:
-
This compound sample
-
Standardized 0.1 N Iodine solution
-
Standardized 0.1 N Sodium thiosulfate solution
-
Concentrated Hydrochloric acid (HCl)
-
Starch indicator solution
-
Deionized water
-
Burettes, pipettes, and Erlenmeyer flasks
Procedure:
-
Sample Preparation:
-
Accurately weigh about 0.2-0.3 g of the this compound sample and dissolve it in 100 mL of deionized water in a volumetric flask. This must be done quickly to minimize oxidation.
-
-
Titration:
-
Pipette 25.00 mL of the K₂S solution into an Erlenmeyer flask.
-
Add a known excess of the standard 0.1 N iodine solution (e.g., 50.00 mL). The solution should turn dark brown.
-
Carefully add about 5 mL of concentrated HCl and swirl to mix.
-
Immediately titrate the excess iodine with the standard 0.1 N sodium thiosulfate solution.
-
As the endpoint is approached (the solution turns pale yellow), add a few drops of starch indicator. The solution will turn dark blue.
-
Continue the titration dropwise until the blue color disappears. Record the volume of sodium thiosulfate used.
-
-
Blank Titration:
-
Perform a blank titration using 50.00 mL of the standard iodine solution and 100 mL of deionized water, following the same procedure.
-
-
Calculation:
-
Calculate the moles of iodine that reacted with the sulfide.
-
From the stoichiometry of the reaction (S²⁻ + I₂ → S + 2I⁻), determine the moles of sulfide in the sample.
-
Calculate the mass of K₂S and the percentage purity of the original sample.
-
Data Presentation
Table 1: Expected Purity of this compound Before and After Recrystallization
| Parameter | Commercial Grade K₂S | Purified K₂S |
| Appearance | Yellow to brown-red solid | Colorless to pale yellow crystals |
| Sulfide Content (%) | 80-90% | >98% |
| Polysulfide Content | Present | Trace/Not detectable |
| Potassium Carbonate (%) | 1-5% | <0.5% |
| Moisture Content (%) | 1-10% | <0.1% |
Note: These are typical expected values. Actual values will vary depending on the specific batch of commercial K₂S and the success of the purification procedure.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Very soluble (hydrolyzes) | |
| Ethanol | Soluble | |
| Glycerol | Soluble | |
| Diethyl Ether | Insoluble | |
| Acetone | Insoluble | |
| Liquid Ammonia | Moderately soluble |
Mandatory Visualization
Caption: Workflow for the purification of commercial grade this compound.
Caption: Logical workflow for determining the purity of this compound.
Technical Support Center: Synthesis of Potassium Sulfide (K₂S) from Potassium Sulfate (K₂SO₄)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of potassium sulfide (B99878) (K₂S) from potassium sulfate (B86663) (K₂SO₄) via carbothermal reduction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of K₂S from K₂SO₄?
The synthesis is primarily achieved through the carbothermal reduction of potassium sulfate. In this high-temperature reaction, a carbon source acts as a reducing agent, removing oxygen from the sulfate and yielding potassium sulfide. The general chemical equation for this reaction is:
K₂SO₄(s) + 4C(s) → K₂S(s) + 4CO(g)[1][2]
This reaction is endothermic and requires significant energy input to proceed.[3]
Q2: What are the critical parameters to control for optimizing K₂S yield and purity?
The key parameters that influence the efficiency and outcome of the synthesis are:
-
Temperature: The reaction is thermodynamically favorable at elevated temperatures, typically above 650 °C, with industrial processes operating at temperatures exceeding 870 °C.[3][4]
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Reducing Agent: The choice and quality of the carbon source are crucial. Common options include coke, charcoal, and liquid hydrocarbons.[1][4] The particle size and surface area of the carbon source can also affect the reaction rate.[3]
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Molar Ratio of Reactants: The stoichiometry of the reaction suggests a 4:1 molar ratio of carbon to potassium sulfate. An excess of the carbon source is often preferred to ensure complete reduction.[4]
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Reaction Atmosphere: The reaction should be conducted in an inert or reducing atmosphere to prevent the oxidation of the this compound product at high temperatures.[5]
-
Reaction Time: Sufficient time must be allowed for the solid-state reaction to go to completion.
Q3: What are the common impurities in the final K₂S product?
Impurities can include unreacted potassium sulfate, potassium polysulfides (K₂Sₓ), potassium carbonate (if CO₂ is present), and residual carbon. The presence of moisture can lead to the formation of potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH).[2]
Q4: How can the purity of the synthesized K₂S be determined?
Several analytical techniques can be employed to assess the purity of the final product:
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the product and confirm the formation of K₂S.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the amount of K₂S and soluble impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Titration Methods: To determine the sulfide content.
-
Differential Scanning Calorimetry (DSC): Can be used to assess purity by analyzing the melting point depression.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of K₂S | - Insufficient reaction temperature.- Inadequate reaction time.- Poor mixing of reactants.- Non-optimal molar ratio of C to K₂SO₄.- Oxidation of K₂S product. | - Increase the reaction temperature to the optimal range (e.g., 800-950 °C).- Extend the reaction duration.- Ensure homogeneous mixing of finely ground reactants.- Use a stoichiometric excess of the carbon source (e.g., C:K₂SO₄ molar ratio of at least 4:1).- Maintain a strictly inert or reducing atmosphere during the reaction and cooling phases. |
| Presence of Unreacted K₂SO₄ in Product | - Reaction temperature is too low.- Insufficient amount of reducing agent.- Short reaction time. | - Increase the furnace temperature.- Increase the molar ratio of the carbon source.- Prolong the heating period. |
| Yellow or Brown Discoloration of Product | - Formation of potassium polysulfides (K₂Sₓ).- Presence of certain impurities in the carbon source. | - Use a slight excess of the reducing agent to favor the formation of K₂S.- Employ a high-purity carbon source. |
| Product is Highly Hygroscopic and Difficult to Handle | - This is an inherent property of K₂S.[5]- Partial hydrolysis to KSH and KOH upon exposure to moisture.[2] | - Handle the product in a dry, inert atmosphere (e.g., a glove box).- Store the product in a tightly sealed container with a desiccant. |
Data Presentation
Table 1: Influence of Reaction Parameters on K₂S Synthesis
| Parameter | Range/Options | Effect on Yield/Purity | Notes |
| Temperature | 700 - 1000 °C | Higher temperatures generally lead to higher conversion rates and yields. | Temperatures should be kept below the decomposition temperature of K₂S (912 °C) in some protocols.[3] Industrial processes may use higher temperatures.[4] |
| Carbon Source | Coke, Charcoal, Graphite, Liquid Hydrocarbons | The reactivity and surface area of the carbon source can influence the reaction rate. | Finely milled carbon sources are generally preferred for solid-state reactions.[3] |
| C:K₂SO₄ Molar Ratio | 2:1 to 5:1 | A higher molar ratio of carbon can drive the reaction to completion and minimize unreacted K₂SO₄.[4] | An excessive amount of carbon will remain as an impurity in the final product. |
| Reaction Time | 1 - 4 hours | Longer reaction times can lead to higher conversion, but may also promote side reactions or product decomposition. | The optimal time is dependent on the reaction temperature and the physical form of the reactants. |
| Atmosphere | Inert (N₂, Ar), Reducing (CO) | An inert or reducing atmosphere is essential to prevent oxidation of the K₂S product. | Air leakage into the reaction vessel should be strictly avoided. |
Experimental Protocols
Protocol 1: Laboratory-Scale Carbothermal Reduction of K₂SO₄
1. Materials and Preparation:
-
Potassium sulfate (K₂SO₄), anhydrous, finely ground.
-
Activated charcoal, finely ground.
-
High-purity nitrogen or argon gas.
-
Crucible (e.g., alumina (B75360) or graphite).
-
Tube furnace with temperature and atmosphere control.
2. Procedure:
-
Thoroughly mix K₂SO₄ and activated charcoal in a molar ratio of 1:4. Ensure the mixture is homogeneous.
-
Place the mixture in a crucible and position it in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., nitrogen) for at least 30 minutes to remove all oxygen.
-
While maintaining a continuous flow of inert gas, heat the furnace to the desired reaction temperature (e.g., 850 °C) at a controlled rate (e.g., 10 °C/min).
-
Hold the temperature for a specified reaction time (e.g., 2-3 hours).
-
After the reaction is complete, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Once cooled, transfer the crucible to a dry, inert atmosphere (e.g., a glove box) for product recovery and storage.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of K₂S from K₂SO₄.
Caption: Chemical transformation in K₂S synthesis.
References
Troubleshooting low yield in potassium sulfide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of potassium sulfide (B99878) (K₂S). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low yield and product impurity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in potassium sulfide synthesis?
Low yields in this compound synthesis are most commonly attributed to its high reactivity and hygroscopic nature. Key factors include:
-
Reaction with Water (Hydrolysis): this compound reacts readily and irreversibly with water to form potassium hydroxide (B78521) (KOH) and potassium hydrosulfide (B80085) (KSH).[1][2] This is often the primary reason for obtaining a mixed product instead of pure K₂S.
-
Oxidation in Air: Exposure to atmospheric oxygen can lead to the formation of potassium thiosulfate (B1220275) and potassium sulfate (B86663), reducing the yield of the desired sulfide.
-
Incomplete Reaction: Insufficient reaction temperature, time, or improper stoichiometry can lead to unreacted starting materials remaining in the final product.
-
Side Reactions: The formation of potassium polysulfides (K₂Sₓ) can occur, especially if there is a localized excess of sulfur. In the carbothermic reduction method, intermediate products like potassium sulfite (B76179) and potassium thiosulfate may also be present.[3]
Q2: My final product is a yellow-brown solid, not the reported colorless pure K₂S. What does this indicate?
Pure, anhydrous this compound is a colorless solid.[2] A yellow to reddish-brown coloration typically indicates the presence of potassium polysulfides. This can result from a non-stoichiometric ratio of potassium to sulfur or localized areas of high sulfur concentration during the reaction. The presence of other impurities from side reactions can also contribute to discoloration.
Q3: How can I minimize the hydrolysis of my this compound product?
Strict anhydrous conditions are critical throughout the synthesis and handling of this compound.
-
Solvents: For solution-phase synthesis, use anhydrous solvents, such as anhydrous liquid ammonia (B1221849).
-
Atmosphere: Conduct the reaction and handle the product under an inert atmosphere (e.g., dry nitrogen or argon) to exclude moisture and oxygen.
-
Reagents: Ensure all starting materials are thoroughly dried before use.
-
Storage: Store the final product in a tightly sealed container, preferably in a desiccator or glovebox.
Q4: What are the main synthesis routes for this compound?
There are two primary methods for synthesizing this compound:
-
Carbothermic Reduction of Potassium Sulfate: This industrial method involves heating potassium sulfate (K₂SO₄) with a carbon source (like coke) at high temperatures.[1]
-
Reaction of Potassium and Sulfur in Anhydrous Ammonia: This is a common laboratory method for producing pure this compound.[1]
Troubleshooting Guides
Low Yield in Carbothermic Reduction of Potassium Sulfate
| Symptom | Possible Cause | Recommended Action |
| Low conversion of K₂SO₄ to K₂S | Insufficient Temperature: The reduction of potassium sulfate with carbon requires high temperatures. | Ensure the reaction temperature is maintained above 870 °C (1600 °F). The preferred range is between 980 °C and 1150 °C. |
| Incorrect Molar Ratio: An insufficient amount of carbon will result in an incomplete reduction. | Use a carbon to potassium sulfate molar ratio of at least 4:1.[3] | |
| Poor Mixing of Reactants: Inadequate mixing can lead to localized areas with incorrect stoichiometry. | Ensure the potassium sulfate and carbon are finely powdered and thoroughly mixed before heating. | |
| Product contains significant amounts of K₂SO₄ and other oxygen-containing sulfur salts. | Re-oxidation of K₂S: The molten K₂S product can be re-oxidized back to K₂SO₄ if exposed to an oxidizing atmosphere. | Maintain a strongly reducing atmosphere throughout the reaction and cooling process. The formation of a solid char layer on top of the molten product can help prevent re-oxidation.[3] |
| Final product is a mixture of K₂S, KOH, and KSH. | Exposure to Moisture: The product has been exposed to water during or after the reaction. | Ensure all equipment is thoroughly dried. If quenching the product in water to dissolve it, understand that hydrolysis is unavoidable and the resulting solution will contain KOH and KSH.[3] |
Low Yield in Synthesis from Potassium and Sulfur in Anhydrous Ammonia
| Symptom | Possible Cause | Recommended Action |
| Incomplete reaction, unreacted potassium or sulfur remains. | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Allow for sufficient reaction time with vigorous stirring in the liquid ammonia. |
| Poor Solubility of Reactants: Reactants may not be fully dissolved or suspended in the liquid ammonia. | Ensure adequate stirring to maintain a homogenous reaction mixture. | |
| Product is yellow or orange. | Formation of Polysulfides: A non-stoichiometric ratio of potassium to sulfur was used. | Use a precise 2:1 molar ratio of potassium to sulfur. Add the potassium to a solution/suspension of sulfur in liquid ammonia to avoid localized excess of sulfur. |
| Low overall yield after solvent evaporation. | Loss of Product During Workup: The product is highly reactive and may be lost due to reaction with atmospheric moisture and oxygen during solvent removal and product isolation. | Evaporate the ammonia under a stream of dry, inert gas. Handle and weigh the final product in a glovebox or other inert atmosphere. |
| Final product is a mixture of K₂S, KOH, and KSH. | Contamination with Water: The liquid ammonia or the reaction apparatus was not completely dry. | Use freshly distilled, anhydrous liquid ammonia. Thoroughly dry all glassware in an oven and cool under a stream of dry inert gas before use. |
Experimental Protocols
Laboratory Scale Synthesis of this compound in Anhydrous Ammonia
Objective: To synthesize pure this compound from elemental potassium and sulfur in anhydrous liquid ammonia.
Materials:
-
Potassium metal
-
Elemental sulfur (powdered)
-
Anhydrous liquid ammonia
-
Dry, inert gas (e.g., argon or nitrogen)
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Stirring mechanism
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Preparation: Assemble the three-necked flask with the condenser, a gas inlet, and a means for adding solids under an inert atmosphere. Thoroughly dry all glassware in an oven and cool under a stream of dry inert gas.
-
Reaction Setup: Under a positive pressure of inert gas, add the desired amount of powdered sulfur to the reaction flask.
-
Condensation of Ammonia: Cool the flask to approximately -78 °C using a dry ice/acetone bath. Condense anhydrous liquid ammonia into the flask while maintaining a gentle flow of inert gas.
-
Addition of Potassium: While vigorously stirring the sulfur-ammonia slurry, carefully add small, freshly cut pieces of potassium metal in a 2:1 molar ratio to the sulfur. The characteristic blue color of solvated electrons will be observed, which should dissipate as the potassium reacts.
-
Reaction: Continue stirring the reaction mixture at -78 °C until all the potassium has been added and the blue color no longer persists, indicating the complete reaction of the potassium.
-
Workup: Once the reaction is complete, allow the liquid ammonia to slowly evaporate under a stream of dry inert gas. The resulting solid is this compound.
-
Isolation and Storage: Transfer the product to a pre-weighed, airtight container inside a glovebox or under a strong counterflow of inert gas. Store in a desiccator.
Data Presentation
Table 1: Troubleshooting Low Yield in Carbothermic Reduction of K₂SO₄
| Parameter | Sub-optimal Condition | Recommended Condition | Expected Outcome of Change |
| Temperature | < 870 °C | 980 - 1150 °C | Increased reaction rate and conversion to K₂S. |
| C:K₂SO₄ Molar Ratio | < 4:1 | ≥ 4:1 | More complete reduction of K₂SO₄. |
| Atmosphere | Oxidizing or neutral | Strongly reducing | Prevents re-oxidation of K₂S to K₂SO₄. |
| Reactant Mixing | Poor | Homogeneous mixture of fine powders | Ensures uniform reaction and prevents localized areas of incomplete conversion. |
Visualizations
Experimental Workflow for K₂S Synthesis in Anhydrous Ammonia
Caption: Workflow for the laboratory synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Key causes of low yield and their respective solutions.
References
Technical Support Center: Potassium Sulfide (K₂S) Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium sulfide (B99878) (K₂S). The information focuses on identifying and mitigating impurities in K₂S preparations.
Frequently Asked Questions (FAQs)
FAQ 1: My K₂S powder is yellow-brown instead of white. What are the likely impurities?
Pure, anhydrous potassium sulfide is a colorless or white solid.[1][2] A yellow-brown coloration typically indicates the presence of potassium polysulfides (K₂Sₓ, where x > 1).[1] These can form due to the presence of excess sulfur during synthesis or through certain decomposition pathways.[1][3]
FAQ 2: I've noticed a "rotten egg" smell from my K₂S container. What does this signify?
A "rotten egg" smell is characteristic of hydrogen sulfide (H₂S) gas. Its presence indicates that the K₂S has been exposed to moisture or acids.[1] this compound readily hydrolyzes in the presence of water to form potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH).[2][4] The KSH can then react with moisture to release H₂S.
FAQ 3: My K₂S preparation has become hard and clumpy. What could be the cause?
Clumping and hardening are often due to hygroscopy, where the material absorbs moisture from the atmosphere. This absorption leads to the formation of hydrates and hydrolysis products like potassium hydrosulfide (KSH) and potassium hydroxide (KOH), which can cause the powder to cake.[1][2]
FAQ 4: How can I prevent the formation of impurities in my K₂S?
Preventing impurity formation is critical and relies on proper handling and storage. K₂S should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light, moisture, oxidizing agents, and strong acids.[5][6][7][8] Using an inert atmosphere (e.g., nitrogen or argon) for storage and handling can further minimize degradation.
FAQ 5: What are the common impurities from industrial synthesis of K₂S?
The primary industrial production method is the carbothermic reduction of potassium sulfate (B86663) (K₂SO₄) with coke at high temperatures.[2] This process can lead to several impurities in the technical-grade product, including:
-
Potassium carbonate (K₂CO₃)
-
Potassium polysulfides (K₂Sₓ)
-
Unreacted carbon[1]
Technical grade K₂S is typically 85-90% pure.[1]
Troubleshooting Guide
Issue: Suspected Hydrolysis or Oxidation of K₂S
-
Symptoms: "Rotten egg" smell (H₂S), clumping of the powder, reduced reactivity in non-aqueous reactions.
-
Cause: Exposure to atmospheric moisture or acidic conditions.[1][2] Oxidation can occur upon exposure to air, forming potassium sulfite (B76179) (K₂SO₃) and potassium sulfate (K₂SO₄).[1]
-
Solution:
Issue: Discolored K₂S (Yellow to Brown)
-
Symptoms: The K₂S powder is not white.
-
Cause: Presence of potassium polysulfides (K₂Sₓ).[1]
-
Solution:
-
For many applications, the presence of minor polysulfide impurities may not be detrimental.
-
If high-purity K₂S is essential, the recommended approach is to prepare it fresh via a laboratory synthesis method known to produce a pure product.
-
Data on Common K₂S Impurities
| Impurity | Chemical Formula | Common Cause | Physical Indication |
| Potassium Polysulfides | K₂Sₓ (x=2-6) | Excess sulfur during synthesis, decomposition | Yellow to brown discoloration[1][3] |
| Potassium Hydrosulfide | KSH | Reaction with water (hydrolysis)[2] | "Rotten egg" smell (due to H₂S release)[1] |
| Potassium Hydroxide | KOH | Reaction with water (hydrolysis)[2] | Increased basicity, clumping |
| Potassium Carbonate | K₂CO₃ | Impurity from carbothermic reduction synthesis[1] | May affect pH and reactivity |
| Potassium Sulfate | K₂SO₄ | Oxidation of K₂S or K₂SO₃ in air[1] | Inert in many sulfide reactions |
| Potassium Sulfite | K₂SO₃ | Initial oxidation of K₂S in air[1] | - |
| Unreacted Carbon | C | Impurity from carbothermic reduction synthesis[1] | Dark specks in the powder |
Experimental Protocols
Protocol 1: High-Purity Synthesis of Anhydrous K₂S (Laboratory Scale)
This method yields high-purity, anhydrous K₂S and should be performed under strict anhydrous and oxygen-free conditions.
-
Principle: Direct reaction of elemental potassium and sulfur in anhydrous liquid ammonia (B1221849).[1][2] 2K + S → K₂S
-
Apparatus: Three-neck flask, low-temperature condenser (-78°C, dry ice/acetone), gas inlet, and stirring mechanism.
-
Reagents:
-
Potassium metal
-
Elemental sulfur (high purity)
-
Anhydrous liquid ammonia
-
-
Procedure:
-
Set up the reaction apparatus under a continuous flow of inert gas (argon or nitrogen).
-
Cool the flask to -78°C and condense anhydrous ammonia into it.
-
Carefully add potassium metal to the liquid ammonia with stirring until it dissolves, forming a blue solution.
-
Slowly add a stoichiometric amount of elemental sulfur in small portions. The blue color will fade as the reaction proceeds.
-
Once the addition is complete and the reaction mixture is colorless, continue stirring for 1-2 hours.
-
Slowly evaporate the ammonia by removing the cooling bath and allowing the flask to warm to room temperature while maintaining a positive pressure of inert gas.
-
The resulting white, solid K₂S should be stored under an inert atmosphere.
-
Protocol 2: Purity Assessment of K₂S via Titration (Determination of Active Sulfide)
This protocol determines the active sulfide content in a K₂S sample.
-
Principle: Iodometric titration. Sulfide ions are oxidized by a known excess of iodine solution in an acidic medium. The unreacted iodine is then back-titrated with a standard sodium thiosulfate (B1220275) solution.
-
Reagents:
-
Standardized iodine solution (e.g., 0.1 N)
-
Standardized sodium thiosulfate solution (e.g., 0.1 N)
-
Starch indicator solution
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
Accurately weigh a sample of K₂S in a sealed container under an inert atmosphere.
-
In a flask, add a known excess volume of standardized iodine solution and an excess of HCl.
-
Quickly and carefully transfer the weighed K₂S sample into the acidified iodine solution and seal the flask to prevent the escape of H₂S.
-
Stir until the sample is fully dissolved and the reaction is complete.
-
Titrate the excess iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Calculate the amount of iodine consumed by the sulfide and, subsequently, the purity of the K₂S.
-
Visualizations
Caption: Workflow for the laboratory synthesis of high-purity K₂S.
Caption: Troubleshooting logic for identifying common K₂S impurities.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Potassium pentasulfide - Wikipedia [en.wikipedia.org]
- 4. K2S + 2 H2O → H2S + 2 KOH - Balanced equation | Chemical Equations online! [chemequations.com]
- 5. nj.gov [nj.gov]
- 6. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Potassium Sulfide (K₂S) Reactions
This guide provides essential information, troubleshooting advice, and safety protocols for managing the exothermic reaction between potassium sulfide (B99878) (K₂S) and acids. It is intended for laboratory professionals experienced in handling hazardous materials.
Frequently Asked Questions (FAQs)
Q1: What occurs when potassium sulfide (K₂S) reacts with an acid?
When this compound, a strong base, reacts with an acid (e.g., hydrochloric acid, sulfuric acid), it undergoes a highly exothermic acid-base neutralization reaction.[1][2] This is also classified as a double displacement reaction.[3] The primary products are a potassium salt and hydrogen sulfide (H₂S), a highly toxic and flammable gas.[3][4][5] The release of energy (heat) can be significant, requiring careful management.
The general reaction is: K₂S(aq) + 2HX(aq) → 2KX(aq) + H₂S(g) + Heat
Q2: What are the primary hazards associated with this reaction?
There are three main hazards:
-
Extreme Heat Generation: The reaction is strongly exothermic (ΔHrxn = -128 kJ·mol⁻¹), which can cause the solution to boil, splashing corrosive materials and creating a runaway reaction if not controlled.[1]
-
Toxic Gas Production: The reaction liberates hydrogen sulfide (H₂S) gas, which is colorless, has the characteristic odor of rotten eggs, and is extremely toxic and flammable.[4][6] Inhalation can cause respiratory irritation, pulmonary edema, and even death at high concentrations.[7]
-
Corrosive Materials: this compound itself is a highly corrosive material, causing severe burns to the skin and eyes.[6][7][8] Acids used in the reaction are also corrosive.
Q3: What are the immediate signs of a poorly managed reaction?
-
Rapid increase in temperature.
-
Vigorous bubbling or fizzing, indicating rapid gas evolution.[9]
-
Boiling or splashing of the reaction mixture.
-
Noticeable odor of hydrogen sulfide (rotten eggs). Note: Olfactory fatigue can occur, making smell an unreliable indicator of concentration.
-
Fuming or release of vapors from the reaction vessel.
Data Presentation: Properties and Thermodynamics
For safe and effective experimental design, refer to the quantitative data below.
Table 1: Physical and Chemical Properties of this compound (K₂S)
| Property | Value | Source(s) |
| Molecular Formula | K₂S | [6] |
| Molecular Weight | 110.26 g/mol | [6] |
| Appearance | Yellow-red to red crystalline solid | [6] |
| Hazards | Corrosive, Spontaneously Combustible | [6][7][8] |
| Stability | Unstable in air; hygroscopic | [6] |
| pH of Solution | Strongly basic (alkaline) | [1][2][10] |
Table 2: Thermodynamic and Reaction Data
| Parameter | Value / Information | Source(s) |
| Reaction Type | Exothermic, Acid-Base Neutralization | [1][3] |
| Reaction Enthalpy (ΔHrxn) | -128 kJ·mol⁻¹ | [1] |
| Primary Gaseous Product | Hydrogen Sulfide (H₂S) | [4][5] |
| Recommended Acids | Strong acids like HCl, H₂SO₄, HNO₃ | [3][7][11] |
| Control Methods | Slow reagent addition, dilution, external cooling | [9] |
Troubleshooting Guide
Q4: What should I do if the reaction temperature is rising too quickly (runaway reaction)?
A runaway reaction is a critical emergency. Your immediate goal is to cool the reaction and stop the addition of reagents.
-
Stop Reagent Addition: Immediately cease adding the acid to the K₂S solution.
-
Apply External Cooling: If not already in place, immerse the reaction vessel in an ice bath (ice-water slurry is most effective).
-
Alert Personnel: Inform others in the laboratory of the situation.
-
Ensure Ventilation: Confirm the fume hood sash is at the appropriate height to maintain proper airflow and containment of any released H₂S gas.
-
Do Not Seal the Vessel: The reaction produces gas, and sealing the container could cause it to pressurize and explode.[7]
Caption: Troubleshooting flowchart for a runaway reaction.
Q5: What is the correct response to detecting the odor of hydrogen sulfide (H₂S)?
-
Check Your Containment: Ensure the experiment is being conducted within a certified chemical fume hood with proper airflow.
-
Do Not Rely on Smell: H₂S causes olfactory fatigue, meaning your sense of smell can be quickly deadened to its presence, leading to a false sense of security.
-
Use Gas Detection: If available, use an H₂S gas monitor to check the ambient air in the lab.
-
Evacuate if Necessary: If the smell is strong or you feel any symptoms (dizziness, headache, nausea), evacuate the area immediately and trigger the appropriate emergency alarm. Do not re-enter until the area has been cleared by safety professionals.
Q6: How should I handle a spill of this compound solution?
-
Isolate the Area: Alert others and restrict access to the spill area.
-
Wear Full PPE: This includes, at a minimum, a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile rubber).[8]
-
Neutralize with Weak Acid (with caution): For small spills, you can cautiously neutralize the basic K₂S with a weak acid (e.g., 5% acetic acid). Be aware this will generate H₂S gas, so this must be done with excellent ventilation.
-
Absorb: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collect and Dispose: Sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with water.
Experimental Protocols
Q7: What is a safe and controlled protocol for neutralizing a this compound solution with an acid?
This protocol outlines a method for the controlled neutralization of an aqueous K₂S solution with hydrochloric acid (HCl). The key principles are dilution, slow addition, and temperature control.
Materials:
-
This compound (K₂S)
-
Dilute hydrochloric acid (e.g., 1M HCl)
-
Deionized water
-
Reaction vessel (e.g., Erlenmeyer flask or beaker) larger than the final volume
-
Stir plate and magnetic stir bar
-
Dropping funnel or burette for controlled acid addition
-
Thermometer or temperature probe
-
Ice bath
-
pH meter or pH indicator strips
Methodology:
-
Preparation:
-
Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.[8]
-
Set up the apparatus inside a certified chemical fume hood.[4]
-
Prepare a dilute aqueous solution of K₂S.
-
Place the reaction vessel containing the K₂S solution in an ice bath on top of a stir plate. Add a stir bar and begin gentle stirring.
-
Insert a thermometer or temperature probe into the K₂S solution, ensuring it does not interfere with the stir bar.
-
-
Controlled Acid Addition:
-
Fill a dropping funnel or burette with the dilute HCl solution.
-
Begin adding the HCl to the K₂S solution dropwise and very slowly. A slow, controlled addition rate is critical to manage heat generation.[9]
-
Continuously monitor the temperature of the reaction mixture. Maintain the temperature below a predetermined safety threshold (e.g., 40°C).
-
If the temperature rises rapidly, immediately stop the acid addition until the temperature stabilizes or decreases.
-
-
Monitoring and Completion:
-
Periodically check the pH of the solution. The goal is to reach a neutral pH of ~7.[9]
-
As the solution approaches neutrality, the rate of H₂S evolution will decrease.
-
Once a stable neutral pH is achieved, stop the acid addition.
-
-
Waste Disposal:
-
The resulting neutralized solution contains potassium chloride (KCl). Consult your institution's safety guidelines for proper disposal of this salt solution. It may be safe for drain disposal, but local regulations must be followed.[9]
-
Caption: Experimental workflow for controlled K₂S neutralization.
Caption: Chemical pathway of the K₂S and acid reaction.
References
- 1. webqc.org [webqc.org]
- 2. youtube.com [youtube.com]
- 3. brainly.com [brainly.com]
- 4. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. laballey.com [laballey.com]
- 10. quora.com [quora.com]
- 11. Solved When hydrochloric acid is poured over potassium | Chegg.com [chegg.com]
How to accurately weigh hygroscopic potassium sulfide
Technical Support Center: Potassium Sulfide (B99878) (K₂S)
This guide provides detailed protocols and troubleshooting advice for accurately weighing potassium sulfide, a highly hygroscopic and air-sensitive compound. Adherence to these procedures is critical for ensuring experimental accuracy and safety.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The weight of my this compound sample is continuously increasing on the analytical balance. What is causing this?
A1: This is a clear indication that the this compound is absorbing moisture from the atmosphere.[1] this compound is extremely hygroscopic and will readily take up water from the air, leading to a steady increase in mass.[2][3] To obtain an accurate weight, you must use a technique that minimizes air exposure, such as "weighing by difference" in a sealed container or performing the entire procedure inside a glove box.[4][5]
Q2: My this compound, which should be a colorless or yellowish solid, has turned reddish-brown. Is it still suitable for use?
A2: A reddish-brown coloration suggests that the this compound has been exposed to air and moisture, leading to oxidation and hydrolysis.[3][6] This reaction creates impurities, primarily potassium polysulfides, potassium hydroxide (B78521), and potassium hydrosulfide (B80085).[6][7] For experiments requiring high purity, it is strongly recommended to use a fresh, unopened container of this compound or material that has been properly stored under an inert atmosphere.
Q3: My this compound appears clumpy and "wet." How should I handle it for weighing?
A3: Clumping is a physical sign of significant moisture absorption.[8] Attempting to weigh this material on an open balance will result in inaccurate measurements. The recommended approach is to use a controlled environment like a glove box. If a glove box is unavailable, the "weighing by difference" method is essential.[9] You should also ensure that all glassware is thoroughly dried in an oven before use to remove any adsorbed moisture.[10]
Q4: What is the ideal environment for weighing and handling this compound?
A4: The ideal environment is a glove box or dry box with an inert atmosphere (e.g., argon or nitrogen) where oxygen and moisture levels are kept below 1 part per million (ppm).[11] This completely isolates the compound from the atmosphere.[10] If a glove box is not accessible, the next best option is a laboratory with controlled low humidity and minimal air drafts.[12] Using a draft shield on the balance is mandatory in all scenarios.[12]
Q5: How do I accurately transfer the weighed this compound to my reaction vessel without contamination?
A5: The transfer method depends on your weighing environment.
-
Inside a Glove Box: Perform the transfer directly from the weigh boat to the reaction vessel within the glove box. This is the most secure method.
-
Weighing by Difference: After determining the mass of the transferred solid, the sealed weighing bottle should be opened directly over the mouth of the reaction vessel. The transfer should be performed as quickly as possible to minimize exposure time. The reaction vessel should then be immediately sealed and/or purged with an inert gas.
Quantitative Data: Properties of this compound
The following table summarizes key properties of this compound that are pertinent to its handling and weighing.
| Property | Value | Citation(s) |
| Chemical Formula | K₂S | [2][7] |
| Molar Mass | 110.26 g/mol | [7] |
| Appearance | Anhydrous: Colorless or white crystals. Technical grade: Yellow-red to red-brown solid. | [2][3][6] |
| Hygroscopicity | Extremely hygroscopic; readily absorbs atmospheric moisture. | [2][3] |
| Stability | Air and moisture sensitive. Reacts with water (hydrolysis) and CO₂/O₂ in the air. Can be pyrophoric. | [6][13] |
| Reaction with Water | Undergoes rapid and complete hydrolysis to form potassium hydroxide (KOH) and potassium hydrosulfide (KSH). | [6][7] |
| Density | 1.74 g/cm³ | [2][6] |
| Melting Point | 840 °C | [6][7] |
| Solubility | Soluble in water (with reaction), ethanol, and glycerin. Insoluble in ether. | [2][7] |
Experimental Protocols
Two primary protocols are provided for accurately weighing this compound. The choice of method depends on the available equipment and the required level of accuracy.
Protocol 1: Weighing in a Glove Box (Ideal Method)
This is the most accurate method for weighing hygroscopic and air-sensitive materials.
Methodology:
-
Preparation: Ensure all necessary items (spatulas, weigh boats, sample container, reaction flask, and a laboratory notebook) are placed inside the glove box antechamber. Cycle the antechamber with an inert gas (e.g., argon or nitrogen) at least three times to remove atmospheric air and moisture.
-
Equilibration: Move the items into the main glove box chamber and allow them to equilibrate with the inert atmosphere for at least 15-20 minutes.
-
Tare the Balance: Place a clean, dry weigh boat on the analytical balance inside the glove box and tare the balance.
-
Weighing: Carefully transfer the desired amount of this compound from its storage container onto the weigh boat using a clean spatula. Record the final mass.
-
Transfer: Quantitatively transfer the weighed this compound from the weigh boat into the designated reaction flask.
-
Post-Transfer: Securely seal the reaction flask and the main this compound storage container before removing them from the glove box via the antechamber.
Protocol 2: Weighing by Difference (Alternative Method)
This method is suitable when a glove box is not available and minimizes atmospheric exposure during the weighing process.[5][9]
Methodology:
-
Preparation: Dry a weighing bottle with a ground glass stopper (or a vial with a screw cap) in an oven at >120 °C for at least 4 hours to remove all adsorbed moisture.[10] Allow it to cool to room temperature in a desiccator.
-
Initial Weighing: Using forceps or gloved hands, place the empty, sealed weighing bottle on the analytical balance, allow the reading to stabilize, and record its mass to the highest precision.[8]
-
Adding the Sample: In a fume hood, quickly add an approximate amount of this compound (slightly more than required) to the weighing bottle and immediately seal it tightly.
-
Second Weighing: Place the sealed weighing bottle containing the this compound back on the same analytical balance. Wait for a stable reading and record this mass (Mass 1).
-
Transfer: Carefully open the weighing bottle directly over your reaction flask and quickly transfer the solid into the flask. Do not try to transfer the exact amount. Tap the bottle gently to dislodge the powder.
-
Final Weighing: Immediately reseal the weighing bottle and place it back on the balance. Record the final, stable mass (Mass 2).
-
Calculation: The exact mass of this compound transferred to the reaction flask is the difference between the second and final weighings (Mass Transferred = Mass 1 - Mass 2).
Mandatory Visualization
The following diagram illustrates the logical workflow for the "Weighing by Difference" protocol, which is a critical technique for handling hygroscopic materials like this compound.
Caption: Workflow for Weighing by Difference.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. webqc.org [webqc.org]
- 7. This compound Formula [softschools.com]
- 8. The Do's and Don'ts of Laboratory Balances | Labcompare.com [labcompare.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. Top Tips for Lab Weighing with OHAUS | Fisher Scientific [fishersci.co.uk]
- 13. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
Technical Support Center: Decontamination of Potassium sulfide Spills
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the safe cleanup of potassium sulfide (B99878) (K₂S) spills.
Frequently Asked Questions (FAQs)
Q1: What are the immediate first steps to take after a potassium sulfide spill?
A1: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[1][2] If the spill involves a flammable liquid, eliminate all ignition sources.[1][2] If you can do so safely, try to identify the spilled material.[2] Anyone splashed with the chemical should immediately flush the affected area with water for at least 15 minutes and seek medical attention.[1][2]
Q2: What personal protective equipment (PPE) is required for cleaning up a this compound spill?
A2: Appropriate PPE is crucial to prevent exposure. This includes:
-
Respiratory Protection: A respirator is required when dusts are generated. A filter type P2 is recommended. For significant spills, a self-contained breathing apparatus (SCBA) may be necessary.[3][4]
-
Eye and Face Protection: Wear impact-resistant safety goggles with side shields.[1] A face shield should be worn in conjunction with goggles when dealing with corrosive substances.[1][3]
-
Skin and Body Protection: Wear chemical-resistant gloves and protective clothing.[1][3] Antistatic clothes and footwear are also recommended.[3] An emergency shower should be readily available.[1]
Q3: How should a small, contained this compound spill be cleaned up?
A3: For a small spill that laboratory staff are confident they can handle safely:
-
Ensure proper PPE is worn.[2]
-
Contain the spill to a small area using absorbent materials.[2][5]
-
For liquid spills, absorb the material with vermiculite, dry sand, earth, or a similar non-combustible material.[1][5]
-
For solid spills, carefully collect the powdered material in a way that minimizes dust generation.[1][6]
-
Place the absorbed material or powder into a sealed, labeled container for hazardous waste disposal.[1][7]
-
Clean the spill area with soap and water.[8]
-
Ventilate the area after cleanup is complete.[1]
-
Replenish your spill kit.[2]
Q4: What materials should not be used to clean up a this compound spill?
A4: Do not use water on a large spill of this compound, especially the anhydrous form, as it can react to form potassium hydroxide.[1] Avoid using combustible materials to absorb the spill. Also, do not use acids for neutralization as this will liberate toxic hydrogen sulfide gas.[9]
Q5: How should this compound waste be disposed of?
A5: this compound and materials used for cleanup must be disposed of as hazardous waste.[1][9] The waste should be collected in sealed, properly labeled containers.[1][7] Follow all local, regional, and national regulations for hazardous waste disposal and contact your institution's environmental health and safety (EHS) office for specific guidance.[1][9]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Rotten egg smell (hydrogen sulfide) detected during cleanup. | The spilled this compound has come into contact with an acid or water. | Immediately evacuate the area and increase ventilation. If the reaction is vigorous, contact emergency services. Do not re-enter until the area is confirmed to be safe. |
| Spilled powder is smoking or appears to be spontaneously heating. | Anhydrous this compound powder can be pyrophoric and may ignite spontaneously in air. | Do not use water. Use a dry chemical extinguisher, soda ash, lime, or sand to smother the material.[1] |
| Skin or eye irritation occurs despite wearing PPE. | PPE may be compromised or insufficient for the scale of the spill. | Immediately move to an emergency shower or eyewash station and flush the affected area for at least 15-30 minutes.[1][3] Seek immediate medical attention.[6][9] Review and upgrade PPE protocols. |
| Cleanup materials are not effectively containing the spill. | The volume of the spill exceeds the capacity of the absorbent materials at hand. | Use a dike or barrier of absorbent material around the perimeter of the spill to prevent it from spreading further.[5][10] Obtain more absorbent materials from a larger spill kit or contact EHS for assistance. |
Summary of this compound Properties and Hazards
| Property | Value/Description |
| Appearance | Red crystalline solid.[11] |
| Odor | May have a rotten egg-like odor due to hydrolysis. |
| Hazards | - Causes severe skin burns and eye damage.[4] - May be spontaneously combustible, especially in powder form.[1] - Contact with acids liberates toxic hydrogen sulfide gas.[9] - Very toxic to aquatic life.[3] |
| Incompatibilities | Strong acids, oxidizing agents, nitrogen oxide, and chloroform.[1][11] |
Experimental Protocols
Protocol 1: Decontamination of a Small Liquid this compound Spill (<100 mL)
-
Preparation: Don appropriate PPE (respirator with P2 filter, chemical-resistant gloves, safety goggles, face shield, and lab coat). Ensure the laboratory is well-ventilated.
-
Containment: Create a dike around the spill using an inert absorbent material like vermiculite, dry sand, or cat litter to prevent it from spreading.[5]
-
Absorption: Gently apply the absorbent material over the entire spill, working from the outside in.[5] Allow the material to fully absorb the liquid.
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[7]
-
Final Cleaning: Wipe down the spill area with a damp cloth and a mild detergent. Dry the area thoroughly.
-
Disposal: Seal the hazardous waste container and dispose of it according to institutional and local regulations.[9]
-
Post-Cleanup: Wash hands and any exposed skin thoroughly. Restock the spill kit.
Protocol 2: Decontamination of a Small Solid this compound Spill (<50 g)
-
Preparation: Don appropriate PPE, including a respirator to avoid inhaling dust.
-
Containment: If necessary, lightly mist the powder with an inert liquid (like ethylene (B1197577) glycol) to prevent it from becoming airborne.[8] Do not use water.
-
Collection: Carefully sweep or scoop the solid material into a labeled hazardous waste container.[7] Use spark-proof tools if there is a risk of ignition.[8]
-
Final Cleaning: Gently wipe the area with a wet paper towel to remove any remaining residue.[7] Place the paper towel in the waste container.
-
Disposal: Seal the hazardous waste container and arrange for its disposal through your institution's EHS department.
-
Post-Cleanup: Thoroughly wash hands and face. Ensure the area is well-ventilated.
Visual Workflow for Spill Decontamination
Caption: Workflow for this compound spill response.
Caption: Decision-making process for spill response.
References
- 1. nj.gov [nj.gov]
- 2. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. fishersci.com [fishersci.com]
- 10. 8 Steps to Handling Chemical Spills in the Lab | SEPS Services [sepsservices.com]
- 11. This compound, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Sources of error in experiments involving potassium sulfide
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals identify and mitigate common sources of error in experiments involving potassium sulfide (B99878) (K₂S).
Frequently Asked Questions: Understanding Potassium Sulfide Properties
Q1: What are the primary chemical properties of this compound that can introduce experimental errors?
A1: this compound is a highly reactive compound with several properties that can be sources of significant error if not properly managed. The main issues are:
-
Hygroscopicity : Anhydrous this compound readily absorbs moisture from the atmosphere.[1][2] This leads to a chemical reaction with water, known as hydrolysis.
-
Hydrolysis : Upon contact with water, K₂S hydrolyzes to form potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH).[3][4] This changes the chemical composition of your reagent, altering its reactivity and increasing the pH of solutions.
-
Air Sensitivity (Oxidation) : K₂S reacts with atmospheric oxygen.[5][6] This oxidation process initially forms potassium sulfite (B76179) (K₂SO₃) and subsequently potassium sulfate (B86663) (K₂SO₄).[3] This degradation reduces the effective concentration of the sulfide ions in your experiment.
-
Instability : The anhydrous form can be pyrophoric, meaning it may ignite spontaneously on contact with air.[2][5] It can also decompose upon shock, friction, or rapid heating, releasing toxic fumes.[2][5][6]
-
Reactivity with Acids : this compound reacts vigorously and exothermically with acids to produce highly toxic and flammable hydrogen sulfide (H₂S) gas.[3][5][6] This reaction can lead to a dangerous loss of containment and a significant change in the sulfide concentration in the solution.
Q2: My this compound reagent is yellow or brownish-red, not a pure white/colorless solid. Is it still usable?
A2: Pure, anhydrous this compound is a colorless or white solid.[3] A yellow, red, or brownish-red appearance indicates that the material has been exposed to air and has likely undergone oxidation and hydrolysis, forming polysulfides and other degradation products.[2][6] While it may still contain some K₂S, its purity is compromised. Using discolored K₂S will introduce significant errors in stoichiometry and may lead to unexpected side reactions. For quantitative or sensitive experiments, it is critical to use a fresh, unopened container of high-purity this compound.
Q3: Why is the pH of my this compound solution much higher than I anticipated?
A3: The high pH is a direct result of the hydrolysis of this compound in water. The reaction K₂S + H₂O → KOH + KSH produces potassium hydroxide (KOH), which is a strong base.[4] This significantly increases the hydroxide ion concentration, leading to a highly alkaline solution (typically pH > 10).[3] This is an inherent property of the compound, and failure to account for this high basicity can lead to errors, especially in pH-sensitive reactions or when working with acid-labile compounds.
Q4: What are common impurities in commercial this compound?
A4: Due to its high reactivity, commercial grades of this compound often contain a mixture of compounds rather than pure K₂S.[3] Common impurities include potassium hydrosulfide (KSH), potassium hydroxide (KOH), potassium polysulfides (K₂Sₓ), and products of oxidation like potassium thiosulfate (B1220275) and potassium sulfate.[3] The presence of these impurities can interfere with desired reactions, alter yields, and produce false positives in analytical tests.[7]
Troubleshooting Guide: Common Experimental Issues
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low reaction yield or incomplete reaction. | Degradation of K₂S Reagent: The actual concentration of sulfide is lower than calculated due to oxidation or hydrolysis. | 1. Use a fresh, unopened container of K₂S. Store under an inert atmosphere (e.g., nitrogen or argon). 2. Prepare K₂S solutions immediately before use. 3. Quantify the sulfide content of your solution using a method like iodometric titration before use (See Protocol 2). |
| Unexpected side products are formed. | Presence of Impurities: Contaminants like polysulfides or hydroxide from K₂S degradation are participating in the reaction. | 1. Verify the purity of the starting material. If discolored, discard and obtain a fresh supply.[2][6] 2. Consider laboratory synthesis of pure K₂S for highly sensitive applications.[8] 3. Review the literature for side reactions specific to your experimental conditions. |
| Poor reproducibility between experiments. | Inconsistent Reagent Quality: The degree of K₂S degradation varies between batches or even day-to-day. | 1. Implement a strict protocol for handling and storing K₂S (See Protocol 1).[7][9] 2. Standardize the K₂S solution before each set of experiments to ensure a consistent starting concentration.[2] 3. Control environmental variables like humidity and temperature in the lab.[10] |
| Sudden release of gas (rotten egg smell) and heat. | Accidental Acidification: K₂S has come into contact with an acidic substance, generating H₂S gas. | 1. IMMEDIATELY work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). 2. Ensure all glassware is free of acidic residue. 3. Carefully check the pH of all reagents and solutions to be mixed with K₂S. K₂S is most stable at pH > 10.[3] |
| Precipitate forms when dissolving K₂S. | Low-Quality Water or Solvent: Use of water containing dissolved metal ions that form insoluble sulfides. | 1. Always use deionized or distilled water for preparing aqueous solutions. 2. If using an organic solvent, ensure it is anhydrous and deoxygenated, as K₂S has limited stability in many organic solvents.[3] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound (K₂S)
| Property | Value | Source(s) |
| Molar Mass | 110.262 g·mol⁻¹ | [3] |
| Appearance | Colorless/White hygroscopic solid | [2][3] |
| Density | 1.74 g·cm⁻³ | [1][3] |
| Melting Point | 840 °C | [1][3] |
| Decomposition Temp. | 912 °C | [3] |
| Crystal Structure | Antifluorite | [3] |
| Stability in Air | Unstable; readily oxidizes and hydrolyzes. | [2][3][5] |
| Stability in Water | Irreversibly hydrolyzes to KOH and KSH. | [4] |
| pH Stability | Stable in alkaline conditions (pH > 10). | [3] |
| ΔHrxn (with acid) | -128 kJ·mol⁻¹ | [3] |
Mandatory Visualizations
Caption: K₂S Degradation Pathway in the presence of air.
Caption: Troubleshooting workflow for common K₂S experimental errors.
Caption: Recommended workflow for handling K₂S to minimize errors.
Key Experimental Protocols
Protocol 1: Safe Handling and Preparation of a this compound Solution
This protocol outlines the best practices for handling solid K₂S and preparing a standard aqueous solution while minimizing degradation.
Materials:
-
High-purity this compound (from a new, sealed container)
-
Deionized water, deoxygenated (by boiling for 15-20 minutes and cooling under an inert gas stream, or by sparging with N₂ or Ar for 30 min)
-
Inert atmosphere glovebox or glove bag
-
Analytical balance
-
Spatula, weigh boat
-
Volumetric flask with a ground glass stopper
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Perform all manipulations of solid K₂S inside an inert atmosphere glovebox or glove bag to prevent contact with air and moisture.[7][11]
-
Weighing: Place a weigh boat on the analytical balance and tare it. Carefully weigh the desired amount of K₂S. Work swiftly to minimize any potential exposure.
-
Dissolution: Place a stir bar in the volumetric flask. Add approximately half the final volume of deoxygenated, deionized water to the flask.
-
Transfer: Carefully transfer the weighed K₂S into the volumetric flask.
-
Mixing: Immediately stopper the flask and place it on a magnetic stirrer. Stir until the solid is fully dissolved. The solution should be colorless.
-
Final Volume: Once dissolved, carefully add deoxygenated, deionized water to the calibration mark on the volumetric flask. Stopper and invert the flask several times to ensure homogeneity.
-
Use: This solution should be used immediately. For best results, its concentration should be verified using Protocol 2.
Protocol 2: Standardization of K₂S Solution via Iodometric Titration
This method determines the actual sulfide concentration in your freshly prepared solution, accounting for any potential degradation. The principle is that sulfide reduces iodine, and the excess unreacted iodine is then back-titrated with a standard sodium thiosulfate solution.[2]
Materials:
-
K₂S solution (prepared as in Protocol 1)
-
Standardized 0.025 N Iodine solution
-
Standardized 0.025 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
6N Hydrochloric acid (HCl)
-
Starch indicator solution (1%)
-
Burets (2), Erlenmeyer flasks (250 mL), pipets
Procedure:
-
Blank Preparation: To a 250 mL Erlenmeyer flask, add approximately 100 mL of deionized water. Pipet exactly 10.0 mL of the standard 0.010 N iodine solution into the flask and mix.[2]
-
Sample Preparation: To a separate 250 mL Erlenmeyer flask, pipet a volume of your K₂S solution that contains less than 1.5 mg of sulfide (e.g., 20.0 mL of an approximately 0.1 M solution). Adjust the volume to about 100 mL with deionized water. Pipet exactly 10.0 mL of the standard 0.010 N iodine solution into the flask and mix.[2]
-
Acidification: Without delay, add 10 mL of concentrated HCl to both the blank and the sample flasks.[2] This acidifies the solution for the reaction.
-
Titration: Immediately titrate the excess iodine in each flask with the standard 0.010 N Na₂S₂O₃ solution. As the solution color fades to a light straw yellow, add 2-3 mL of starch indicator. The solution will turn dark blue.[1][2]
-
Endpoint: Continue titrating dropwise until the blue color completely disappears. This is the endpoint. Record the volume of Na₂S₂O₃ used for both the blank (V_blank) and the sample (V_sample).
-
Calculation:
-
mg Sulfide = 16,000 * N_thiosulfate * (V_blank - V_sample)
-
Sulfide Concentration (mg/L) = (mg Sulfide) / (Volume of K₂S sample in mL) * 1000
-
Where N_thiosulfate is the normality of the standard sodium thiosulfate solution.
-
Protocol 3: Qualitative Analysis of Group 2 Cations using K₂S Solution
This protocol uses a K₂S solution as a safer alternative to H₂S gas for precipitating Group 2 metal cations (e.g., Cu²⁺, Pb²⁺, Cd²⁺) from an acidic solution for qualitative analysis.[12]
Materials:
-
Standardized K₂S solution (from Protocols 1 & 2)
-
Solution containing unknown metal cations
-
Dilute HCl (to adjust pH)
-
pH meter or pH indicator paper
-
Test tubes, centrifuge, and decanting equipment
-
Hot water bath
Procedure:
-
Sample Preparation: Place 1-2 mL of the unknown cation solution into a test tube.
-
Acidification: Add dilute HCl dropwise until the pH of the solution is approximately 0.5. This is critical for separating Group 2 sulfides from other groups.[12]
-
Precipitation: While gently agitating the test tube, add the standardized K₂S solution dropwise. The formation of a colored precipitate (e.g., black CuS, black PbS, yellow CdS) indicates the presence of Group 2 cations. Add a slight excess of the K₂S solution to ensure complete precipitation.
-
Digestion: Gently heat the test tube in a hot water bath for a few minutes to encourage the formation of larger, more easily separated crystals.
-
Separation: Centrifuge the mixture to pellet the solid precipitate.
-
Analysis: Carefully decant the supernatant liquid (which would contain cations from subsequent groups). The colored precipitate can then be subjected to further tests to confirm the identity of the specific metal ions present.
-
Safety Note: All steps should be performed in a fume hood, as any excess acidity could still generate small amounts of H₂S gas.
References
- 1. epa.gov [epa.gov]
- 2. nemi.gov [nemi.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Thiophene synthesis [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 8. quora.com [quora.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. NEMI Method Summary - 4500-S2- F [nemi.gov]
- 11. cams.ksu.edu.sa [cams.ksu.edu.sa]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Potassium Sulfide (K₂S) Solutions
Welcome to the Technical Support Center for Potassium Sulfide (B99878) (K₂S) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, handling, and stabilization of K₂S solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why do my potassium sulfide solutions change color (turn yellow/brown) and have a strong rotten egg smell?
A1: The characteristic rotten egg smell is due to the formation of hydrogen sulfide (H₂S) gas. The color change is often due to the formation of polysulfides from the oxidation of sulfide ions.[1] Both phenomena indicate the degradation of your K₂S solution. This degradation is primarily caused by two processes: hydrolysis and oxidation.
-
Hydrolysis: this compound reacts with water to form potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH).[2] In neutral or acidic conditions, the hydrosulfide ion (HS⁻) can further react with water to form volatile and odorous hydrogen sulfide gas (H₂S).
-
Oxidation: Sulfide ions (S²⁻) are highly susceptible to oxidation by atmospheric oxygen. This oxidation can lead to the formation of various sulfur species, including polysulfides, thiosulfate, and sulfate, which can alter the solution's properties and reactivity.[3]
Q2: What is the ideal pH for a stable this compound solution?
A2: To maintain the stability of a this compound solution, it is crucial to keep the pH above 9, and ideally at 12 or higher. In a highly alkaline environment, the sulfide is predominantly in the form of hydrosulfide (HS⁻) and sulfide (S²⁻) ions, which are less volatile and less prone to oxidation compared to hydrogen sulfide (H₂S) gas that is more prevalent at lower pH.[3]
Q3: Can I use antioxidants like ascorbic acid or chelating agents like EDTA to improve the stability of my K₂S solution?
A3: While the use of ascorbic acid and EDTA as stabilizers for this compound solutions is not extensively documented in dedicated studies, their general properties suggest potential benefits:
-
Ascorbic Acid (Vitamin C): As a powerful antioxidant, ascorbic acid can scavenge dissolved oxygen, thereby reducing the rate of sulfide oxidation.[4] Some analytical protocols for sulfide measurement utilize a sulfide anti-oxidant buffer (SAOB) containing ascorbic acid.[5]
-
EDTA (Ethylenediaminetetraacetic acid): Transition metal ions, often present as impurities in reagents and solvents, can catalyze the oxidation of sulfide. EDTA is a strong chelating agent that can bind these metal ions, rendering them inactive and thus slowing down the degradation of the K₂S solution.[6][7]
Further empirical validation is recommended to determine the optimal concentrations and effectiveness of these additives for your specific application.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid color change and strong H₂S odor upon dissolution. | 1. Use of non-deoxygenated water. 2. Low pH of the solution. 3. Presence of oxidizing contaminants. | 1. Prepare the solution using deoxygenated water (see Experimental Protocol section). 2. Adjust the pH of the water to >12 with a strong base like KOH before adding K₂S. 3. Use high-purity water and reagents. |
| Precipitate formation in the solution over time. | 1. Oxidation to elemental sulfur or polysulfides. 2. Reaction with dissolved metal ions. | 1. Ensure the solution is stored under an inert atmosphere (e.g., nitrogen or argon). 2. Consider adding a chelating agent like EDTA to sequester metal ions. |
| Inconsistent experimental results using K₂S solutions. | 1. Degradation of the K₂S stock solution. 2. Inaccurate concentration of the active sulfide species. | 1. Prepare fresh K₂S solutions regularly. 2. Standardize the K₂S solution before each experiment using a reliable titration method. 3. Follow a strict, standardized protocol for solution preparation and storage. |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Stock Solution
This protocol outlines the steps to prepare a more stable aqueous solution of this compound for general laboratory use.
Materials:
-
This compound (K₂S) solid (high purity)
-
Potassium hydroxide (KOH)
-
Deionized water (high purity)
-
Nitrogen or Argon gas supply
-
Schlenk flask or a flask with a three-way stopcock
-
Magnetic stirrer and stir bar
-
Syringes and needles
Methodology:
-
Deoxygenation of Water:
-
Place the desired volume of deionized water in a Schlenk flask.
-
Bubble nitrogen or argon gas through the water for at least 30-60 minutes while stirring to remove dissolved oxygen.
-
-
Preparation of Alkaline Solution:
-
While continuing the inert gas purge, add potassium hydroxide (KOH) to the deoxygenated water to adjust the pH to approximately 12. This will create a strongly alkaline environment to suppress H₂S formation.
-
-
Dissolving this compound:
-
Under a positive pressure of the inert gas, carefully add the pre-weighed solid this compound to the alkaline solution.
-
Continue stirring until the K₂S is completely dissolved.
-
-
Storage:
-
Seal the flask under the inert atmosphere.
-
Store the solution in a cool, dark place. For longer-term storage, aliquoting into smaller, sealed vials under an inert atmosphere is recommended to minimize repeated exposure of the stock solution to air.
-
Visualizing Concepts
Caption: Degradation pathways of this compound in aqueous solution.
Caption: Workflow for preparing a stabilized this compound solution.
References
- 1. water360.com.au [water360.com.au]
- 2. Evaluation of Fe(iii)EDTA reduction with ascorbic acid in a wet denitrification system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. gce-lter.marsci.uga.edu [gce-lter.marsci.uga.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling and Storage of Potassium Sulfide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of potassium sulfide (B99878) (K₂S) to prevent its oxidation upon air exposure.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent air exposure to potassium sulfide?
A1: this compound is a highly reactive and hygroscopic compound. Upon exposure to air, it readily oxidizes, which can alter its chemical properties and purity, rendering it unsuitable for many experimental applications.[1] The oxidation process is often visible as a color change from white or yellowish-white to reddish-brown.[1] Furthermore, in its powdered form, this compound can be pyrophoric, meaning it can ignite spontaneously in the air.[2][3] It also reacts with moisture in the air to form potassium hydroxide (B78521) and potassium hydrosulfide, and can release toxic hydrogen sulfide gas.[4]
Q2: What are the primary signs of this compound oxidation?
A2: The most common indicator of oxidation is a change in the material's color. Pure this compound is a white to yellowish-white crystalline solid. As it oxidizes, it typically turns reddish-brown.[1] An odor of rotten eggs may also be present due to the formation of hydrogen sulfide from the reaction with moisture.
Q3: What is the recommended storage method for this compound to minimize oxidation?
A3: To minimize oxidation, this compound should be stored in a tightly sealed, airtight container.[3][5] The container should be placed in a cool, dry, and well-ventilated area, away from light, heat, and sources of ignition.[5] For optimal protection, especially for long-term storage or high-purity applications, storing the material under an inert atmosphere, such as nitrogen or argon, is highly recommended.[2][6][7]
Q4: Can I handle this compound on an open lab bench?
A4: It is strongly advised not to handle this compound on an open lab bench due to its reactivity with air and moisture.[2] All manipulations should be carried out in a controlled environment, such as a glovebox or a fume hood, under an inert atmosphere to prevent oxidation and ensure user safety.[2]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: When handling this compound, appropriate PPE is essential. This includes a flame-resistant lab coat, chemical-resistant gloves (nitrile gloves may be adequate for small quantities, but heavier-duty gloves are recommended for larger amounts), and safety goggles or a face shield.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| This compound has turned reddish-brown. | Oxidation due to air exposure. | The material is likely oxidized and may not be suitable for your experiment. It is best to use a fresh, unoxidized batch. Review your storage and handling procedures to prevent future oxidation. |
| A "rotten egg" smell is detected near the storage area. | Reaction with moisture, releasing hydrogen sulfide gas. | This indicates a potential leak in the container seal or improper storage in a humid environment. Immediately ensure the area is well-ventilated and inspect the container for proper sealing. If the container is compromised, the material should be disposed of according to your institution's hazardous waste guidelines. |
| The solid appears clumpy or has absorbed moisture. | The material is hygroscopic and has been exposed to moisture. | This indicates that the storage container is not airtight or the material was handled in a humid environment. The presence of moisture will accelerate degradation. The material may not be suitable for use. |
| Discrepancies in experimental results when using an older bottle of this compound. | Degradation of the reagent due to slow oxidation or moisture absorption over time, even in a sealed container. | It is recommended to use fresh this compound for sensitive experiments. If an older bottle must be used, consider analytical testing to confirm its purity before use. Implement a first-in, first-out inventory system for your chemicals. |
Data Presentation
| Storage Condition | Expected Stability | Primary Degradation Pathways | Visual Indicators |
| Open to Ambient Air | Very Poor (rapid degradation) | Oxidation, Hydrolysis | Rapid color change to reddish-brown, potential clumping, odor of H₂S. |
| Tightly Sealed Container (in ambient air) | Fair to Good (short to medium-term) | Slow oxidation from trapped air, reaction with any residual moisture. | Gradual color change over time. |
| Under Inert Atmosphere (Nitrogen or Argon) | Excellent (long-term) | Minimal degradation. | No significant change in color or appearance. |
| In a Desiccator (with desiccant) | Good (medium-term) | Reduced hydrolysis, but oxidation from trapped air is still possible. | Slower color change compared to a sealed container without a desiccant. |
Experimental Protocols
Protocol for Handling and Dispensing Solid this compound to Prevent Oxidation
This protocol outlines the steps for safely handling and dispensing solid this compound in a laboratory setting to minimize air and moisture exposure.
1. Preparation of the Inert Atmosphere Workspace:
-
This procedure must be performed in a glovebox or a fume hood purged with an inert gas (e.g., nitrogen or argon).
-
Ensure the oxygen and moisture levels within the glovebox are at a minimum (ideally <10 ppm).
-
If using a fume hood, utilize a Schlenk line or a similar setup to provide a continuous flow of inert gas over the working area.
2. Acclimatization of Materials:
-
Before introducing the this compound container into the inert atmosphere, allow it to equilibrate to the ambient temperature of the workspace to prevent condensation.
-
All tools and equipment (spatulas, weighing boats, secondary containers) should be thoroughly dried in an oven and cooled under an inert atmosphere or in a desiccator before use.
3. Dispensing the Reagent:
-
Once inside the inert atmosphere, carefully open the primary container of this compound.
-
Visually inspect the material for any signs of oxidation (discoloration).
-
Using a pre-dried spatula, quickly and carefully dispense the desired amount of this compound into a pre-weighed, dry secondary container.
-
Minimize the time the primary container is open, even within the inert atmosphere.
4. Sealing and Storage:
-
Securely seal both the primary and secondary containers immediately after dispensing.
-
For the primary container, consider wrapping the cap with paraffin (B1166041) film for an extra layer of protection against air and moisture ingress.
-
Store the primary container in a designated cool, dry, and dark location. The secondary container should be used promptly for the experiment.
5. Waste Disposal:
-
Any residual this compound on the spatula or weighing boat should be quenched carefully according to your institution's safety protocols for reactive waste. A common method is slow addition to a large volume of a suitable solvent under an inert atmosphere.
-
All contaminated materials should be disposed of as hazardous waste.
Mandatory Visualization
Caption: Workflow for handling this compound to prevent oxidation.
Caption: Simplified reaction pathway of this compound degradation in air.
References
- 1. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.ucla.edu [chemistry.ucla.edu]
- 3. nj.gov [nj.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Potassium Sulfide (K₂S)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of potassium sulfide (B99878) (K₂S), with a focus on minimizing by-products and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing potassium sulfide (K₂S)?
A1: The primary methods for synthesizing K₂S are:
-
Carbothermic Reduction of Potassium Sulfate (B86663): Heating potassium sulfate (K₂SO₄) with carbon (coke) at elevated temperatures.[1][2]
-
Direct Reaction of Elements: Reacting elemental potassium and sulfur in anhydrous liquid ammonia (B1221849).[1][2] This method is often used in laboratory settings for preparing pure K₂S.
-
Decomposition of Potassium Hydrosulfide (B80085): Thermal decomposition of potassium hydrosulfide (KSH).
Q2: Why is anhydrous K₂S difficult to handle and store?
A2: Anhydrous K₂S is a colorless solid that is highly reactive with water and air.[2] It is very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This reaction with water leads to hydrolysis, forming potassium hydrosulfide (KSH) and potassium hydroxide (B78521) (KOH).[1][2] Exposure to air can also cause oxidation and discoloration, turning the product yellow-brown.[4]
Q3: What are the main safety precautions to consider when working with K₂S?
A3: K₂S is a hazardous substance that requires careful handling. Key safety precautions include:
-
Working in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or hydrogen sulfide gas, which can be released upon contact with acids.[5][6][7][8]
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as K₂S is corrosive and can cause severe skin and eye burns.[5][7][8]
-
Storing K₂S in tightly sealed containers in a cool, dry place, away from moisture, acids, and oxidizing agents to prevent violent reactions.[5][6][9]
-
Finely divided K₂S powder can be pyrophoric and may ignite spontaneously in air.[3][10]
Q4: What causes the yellow or reddish-brown color in synthesized K₂S?
A4: Pure, anhydrous K₂S is a colorless or white solid.[2] A yellow or reddish-brown discoloration is typically due to the presence of impurities, most commonly potassium polysulfides (K₂Sₓ).[4] These can form from an excess of sulfur during the synthesis or through oxidation upon exposure to air.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction due to insufficient temperature or reaction time in the carbothermic reduction method. | Ensure the reaction temperature is maintained above 1600°F (approximately 870°C).[11] Increase the reaction time to allow for complete conversion. |
| Loss of product during workup and purification, especially due to its high solubility in certain solvents. | Minimize transfer steps and use appropriate solvents for washing and purification. Consider recrystallization for purification.[12] | |
| In the direct reaction method, impurities in reactants or solvent can lead to side reactions. | Use high-purity potassium, sulfur, and anhydrous liquid ammonia. Ensure all glassware is thoroughly dried. | |
| Product Discoloration (Yellow/Brown) | Formation of potassium polysulfides (K₂Sₓ) due to an incorrect stoichiometric ratio of reactants (excess sulfur). | Carefully control the stoichiometry of potassium to sulfur. The balanced reaction is 2K + S → K₂S.[13] |
| Oxidation of the product upon exposure to air during or after the synthesis. | Conduct the reaction and subsequent handling under an inert atmosphere (e.g., nitrogen or argon).[10] Store the final product in a tightly sealed container, preferably in a desiccator or glovebox.[6][9] | |
| Formation of By-products (e.g., K₂SO₃, K₂S₂O₃) | In the carbothermic reduction of K₂SO₄, incomplete reduction or side reactions can lead to the formation of potassium sulfite (B76179) (K₂SO₃) and potassium thiosulfate (B1220275) (K₂S₂O₃).[11] | Optimize the mole ratio of carbon to potassium sulfate (a ratio of at least 4:1 is preferred) and maintain a strongly reducing atmosphere in the furnace.[11] |
| Oxidation of K₂S during the reaction or workup. | Ensure an inert atmosphere is maintained throughout the process. | |
| Product is highly deliquescent and difficult to handle | K₂S is inherently hygroscopic and readily absorbs moisture from the air.[3][4] | Handle the product in a glovebox or under a dry, inert atmosphere. Store in a desiccator over a strong drying agent. |
| Corrosion of reaction vessel | Molten K₂S is highly corrosive to many metals.[11] | When performing high-temperature synthesis, consider using a reaction vessel with a cooled lining to form a solid layer of K₂S, which protects the vessel from the molten product.[11] |
Experimental Protocols
Method 1: Carbothermic Reduction of Potassium Sulfate
This method is suitable for producing larger quantities of K₂S but may result in a less pure product compared to the direct reaction method.
Materials:
-
Potassium sulfate (K₂SO₄)
-
Activated carbon (coke), finely milled
-
High-temperature furnace with a controlled atmosphere
-
Crucible (e.g., alumina (B75360) or graphite)
Procedure:
-
Thoroughly mix potassium sulfate and finely milled activated carbon. A preferred mole ratio of carbon to K₂SO₄ is at least 4:1 to ensure a strongly reducing environment and minimize by-products.[11]
-
Place the mixture in a crucible and transfer it to a high-temperature furnace.
-
Heat the mixture to a temperature above 1600°F (approximately 870°C) under a strongly reducing atmosphere (e.g., flowing nitrogen or argon).[11]
-
Maintain the temperature for a sufficient duration to ensure complete reduction of the potassium sulfate. The reaction is: K₂SO₄ + 4C → K₂S + 4CO.[1][2]
-
After the reaction is complete, cool the furnace to room temperature under the inert atmosphere to prevent oxidation of the K₂S product.
-
The resulting product will be a solid mass containing K₂S and excess carbon. The product can be purified by dissolving the K₂S in degassed water, filtering out the insoluble carbon, and then removing the water under vacuum. This process should be carried out under an inert atmosphere to prevent hydrolysis and oxidation.
Method 2: Direct Reaction of Potassium and Sulfur in Anhydrous Liquid Ammonia
This laboratory-scale method generally produces high-purity K₂S.
Materials:
-
Elemental potassium (K)
-
Elemental sulfur (S)
-
Anhydrous liquid ammonia (NH₃)
-
Schlenk line or glovebox for inert atmosphere handling
-
Low-temperature reaction vessel
Procedure:
-
Set up the reaction vessel under an inert atmosphere (argon or nitrogen).
-
Cool the reaction vessel to approximately -78°C using a dry ice/acetone bath.
-
Condense anhydrous liquid ammonia into the reaction vessel.
-
Carefully add elemental potassium to the liquid ammonia with stirring until it dissolves, forming a characteristic blue solution.
-
Slowly add a stoichiometric amount of elemental sulfur to the potassium-ammonia solution. The reaction is 2K + S → K₂S.[13]
-
The reaction is typically rapid. The blue color of the solvated electrons will disappear, and a colorless precipitate of K₂S will form.
-
Once the reaction is complete, allow the liquid ammonia to evaporate under a stream of inert gas.
-
The resulting white, solid K₂S should be dried under vacuum to remove any residual ammonia.
-
Handle and store the final product under an inert atmosphere.
Data Summary
| Synthesis Method | Typical Yield | Purity | Key By-products |
| Carbothermic Reduction of K₂SO₄ | Moderate to High | Lower | K₂SO₃, K₂S₂O₃, unreacted K₂SO₄ |
| Direct Reaction in Liquid NH₃ | High | High | Minimal if reactants are pure and stoichiometry is correct |
Visualizations
Experimental Workflow: Carbothermic Reduction of K₂SO₄
Caption: Workflow for the synthesis of K₂S via carbothermic reduction of K₂SO₄.
Troubleshooting Logic: Product Discoloration
Caption: Troubleshooting guide for discolored K₂S product.
References
- 1. quora.com [quora.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ICSC 0549 - this compound [inchem.org]
- 11. US3129058A - Method for preparing this compound - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Drying Hydrated Potassium Sulfide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper techniques for drying hydrated potassium sulfide (B99878) (K₂S·xH₂O). Due to the compound's inherent instability and reactivity, particularly its hygroscopic nature and sensitivity to air and moisture, drying hydrated potassium sulfide to its anhydrous state requires careful control of experimental conditions.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to dry hydrated this compound for my experiments?
A1: The presence of water can significantly impact reactions involving this compound. This compound readily reacts with water in a hydrolysis reaction to form potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH).[2][3] This alteration in the chemical composition of your reagent can lead to inconsistent and erroneous results in sensitive applications, such as in organic synthesis or the development of pharmaceutical intermediates.
Q2: What are the main challenges associated with drying this compound?
A2: The primary challenges stem from the compound's high reactivity. This compound is:
-
Hygroscopic: It readily absorbs moisture from the atmosphere.[1]
-
Air-sensitive: It can be oxidized in the presence of air, especially when finely divided, which can be a spontaneous and potentially explosive reaction.[1][4]
-
Prone to Hydrolysis: As mentioned, it reacts with water, altering its chemical identity.[2][3]
-
Thermally Sensitive: While anhydrous K₂S has a high decomposition temperature (912 °C), the hydrated form can decompose at much lower temperatures.[2]
Q3: What safety precautions must I take when drying this compound?
A3: Due to its hazardous nature, stringent safety measures are imperative:
-
Work in an Inert Atmosphere: All handling and drying procedures should be conducted under an inert atmosphere, such as in a glove box or using a Schlenk line with nitrogen or argon gas.
-
Use Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
-
Avoid Inhalation: Handle the compound in a well-ventilated area or a fume hood to avoid inhaling any dust or potential hydrogen sulfide gas that may be liberated.
-
Prevent Contact with Acids: Contact with acids will liberate toxic and flammable hydrogen sulfide gas.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product remains clumpy and doesn't appear fully dry. | 1. Incomplete water removal. 2. Re-exposure to atmospheric moisture. | 1. Extend the drying time or increase the temperature slightly (while monitoring for decomposition). 2. Ensure all transfers are conducted under a strictly inert atmosphere. |
| The dried product is discolored (darker than expected). | 1. Oxidation due to exposure to air. 2. Partial decomposition at elevated temperatures. | 1. Improve the inert atmosphere conditions. Purge the apparatus thoroughly before starting. 2. Lower the drying temperature and extend the drying time. |
| Low yield of anhydrous product. | 1. Mechanical loss during transfers. 2. Decomposition of the material. | 1. Handle the material carefully, especially the fine powder. 2. Use a lower drying temperature. Consider a chemical drying method if thermal methods consistently lead to decomposition. |
| Inconsistent results in subsequent reactions. | 1. Incomplete drying, leaving residual water. 2. Contamination of the product during drying. | 1. Verify the dryness of the product using Karl Fischer titration. 2. Ensure all glassware and solvents are scrupulously dry and the inert atmosphere is of high purity. |
Comparison of Drying Techniques
| Drying Technique | Principle | Typical Temperature | Typical Pressure | Estimated Time | Advantages | Disadvantages | Expected Purity |
| Thermal Drying in a Vacuum Oven | Removal of water by heating under reduced pressure. | 150-180 °C | <1 mmHg | 6-12 hours | Simple setup; effective for removing bulk water. | Potential for thermal decomposition if not carefully controlled. | >95% |
| Chemical Drying (Precipitation Method) | Dissolving the hydrate (B1144303) in a suitable solvent and precipitating the anhydrous form by adding a less polar solvent. | Room Temperature | Atmospheric | 2-4 hours | Avoids high temperatures, minimizing decomposition risk. | Requires handling of flammable solvents; may require further drying of the precipitate. | >98% |
| Desiccation | Use of a strong desiccant in a sealed environment to absorb water. | Room Temperature | Atmospheric or Vacuum | 24-72 hours | Gentle method; suitable for small quantities. | Slow process; may not be effective for removing all water of crystallization. | Variable, may be >90% |
Experimental Protocols
Protocol 1: Thermal Drying in a Vacuum Oven
Objective: To remove water of crystallization from hydrated this compound by heating under vacuum. This protocol is adapted from methods used for similar alkali metal sulfides.[5]
Materials:
-
Hydrated this compound (K₂S·xH₂O)
-
Vacuum oven
-
Schlenk flask
-
Glove box or Schlenk line
-
High-vacuum pump
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
Procedure:
-
Preparation: Pre-dry all glassware in an oven at >120 °C and cool under an inert atmosphere.
-
Sample Loading: Inside a glove box, place a known quantity of hydrated this compound into a Schlenk flask.
-
Apparatus Setup: Connect the Schlenk flask to a high-vacuum line equipped with a cold trap.
-
Initial Evacuation: Slowly evacuate the flask at room temperature to remove any surface moisture and adsorbed gases.
-
Heating Program:
-
Gradually increase the temperature of the vacuum oven to 80 °C and hold for 2 hours.
-
Increase the temperature to 150 °C and maintain for at least 6 hours. For higher purity, a subsequent heating step at a higher temperature (e.g., 180 °C) for an additional 4 hours can be performed, but with caution to avoid decomposition.[5]
-
-
Cooling and Storage: After the heating period, turn off the oven and allow the flask to cool to room temperature under vacuum. Once cooled, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Final Product Handling: Store the resulting anhydrous this compound in a tightly sealed container inside a glove box.
Protocol 2: Chemical Drying by Precipitation
Objective: To obtain anhydrous this compound by precipitation from an alcoholic solution. This method is adapted from procedures for other hygroscopic salts.[6]
Materials:
-
Hydrated this compound (K₂S·xH₂O)
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether
-
Schlenk flasks
-
Cannula or filter stick
-
Glove box or Schlenk line
-
Stir plate and stir bar
Procedure:
-
Preparation: Ensure all glassware and solvents are rigorously dried.
-
Dissolution: In a glove box, dissolve the hydrated this compound in a minimal amount of anhydrous ethanol with stirring.
-
Precipitation: While stirring, slowly add anhydrous diethyl ether to the solution. The less polar ether will cause the anhydrous this compound to precipitate out of the ethanol solution. Continue adding ether until precipitation appears complete.
-
Isolation: Allow the precipitate to settle. Carefully remove the supernatant liquid via cannula transfer.
-
Washing: Wash the precipitate with a small amount of fresh anhydrous diethyl ether and remove the wash solvent via cannula transfer. Repeat this step twice.
-
Drying: Dry the resulting white to off-white powder under high vacuum for several hours to remove any residual solvent.
-
Storage: Store the anhydrous this compound in a sealed container within a glove box.
Protocol 3: Analysis of Residual Water by Karl Fischer Titration
Objective: To quantify the amount of residual water in the dried this compound to determine the efficacy of the drying method.
Materials:
-
Anhydrous this compound sample
-
Karl Fischer titrator
-
Anhydrous methanol (B129727) (or other suitable solvent)
-
Karl Fischer reagent
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration cell is free of moisture.
-
Solvent Blank: Titrate a known volume of the anhydrous solvent to determine its background water content.
-
Sample Analysis: In a glove box, accurately weigh a sample of the dried this compound and quickly transfer it to the titration cell.
-
Titration: Start the titration and record the volume of Karl Fischer reagent required to reach the endpoint.
-
Calculation: The instrument's software will typically calculate the water content in ppm or percentage, taking into account the sample weight and the solvent blank.
Process Diagrams
References
- 1. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. This compound, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Potassium Sulfide (K₂S) Powder
This guide provides essential safety information and handling protocols for researchers, scientists, and drug development professionals working with potassium sulfide (B99878) (K₂S) powder. Adherence to these guidelines is critical to mitigate the risk of spontaneous combustion and other hazards associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is potassium sulfide, and why does it pose a spontaneous combustion risk?
A1: this compound (K₂S) is an inorganic compound that is highly reactive.[1][2][3] The anhydrous form is a colorless solid, but it is rarely encountered in this state due to its extreme reactivity with water and air.[1][2] Commercial K₂S is often a mixture of potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH).[1][2] The spontaneous combustion risk arises from its pyrophoric nature, especially when finely divided.[4][5] It can ignite on contact with moist air and may react explosively.[6][7][8][9]
Q2: What are the immediate dangers of K₂S powder exposure?
A2: K₂S is a highly corrosive chemical.[7] Contact can cause severe skin burns and eye damage.[4][7][8] Inhalation can irritate the nose, throat, and lungs, potentially leading to pulmonary edema, a medical emergency.[7][8][10] It reacts with water or acids to produce highly toxic and flammable hydrogen sulfide (H₂S) gas, which has a characteristic "rotten egg" smell.[1][4][5]
Q3: How should K₂S powder be stored to minimize risks?
A3: K₂S powder must be stored in a cool, dry, well-ventilated, fireproof area.[4][8] It should be kept in a tightly sealed, airtight container to prevent contact with moisture and air.[8][11][12] Store it separately from strong oxidants, acids, and other incompatible materials.[4][8]
Q4: What are the signs of K₂S decomposition or a potential combustion event?
A4: Pure K₂S is a colorless or white solid.[1][2] A change in color to yellow, red, or brown indicates exposure to air and moisture, leading to the formation of polysulfides and other oxidation products.[4][8][9] An odor of rotten eggs signifies the release of hydrogen sulfide gas due to hydrolysis.[4] Any unexpected temperature increase in the storage container is a critical warning sign.
Q5: What should I do in case of a K₂S powder spill?
A5: In case of a spill, immediately evacuate the area of personnel not wearing appropriate protective equipment.[7] Remove all ignition sources.[7] Do NOT use water to clean up the spill, as this will generate toxic and flammable H₂S gas.[5][7] Cover the spill with a dry, non-combustible material like dry sand, soda ash, or lime.[7] Collect the material in a sealed container for hazardous waste disposal.[7] Ventilate the area after cleanup is complete.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of K₂S powder (yellow/red/brown) | Exposure to air and/or moisture. | - Immediately transfer to an inert atmosphere (glovebox or Schlenk line).- If purity is critical, consider safe disposal and use of a fresh, unopened container.- Re-evaluate storage and handling procedures to prevent future exposure. |
| "Rotten egg" smell near storage area | Release of hydrogen sulfide (H₂S) gas due to reaction with moisture. | - IMMEDIATE DANGER . Evacuate the area.- Ensure proper ventilation from a safe distance.- Wear appropriate respiratory protection (SCBA) before re-entering the area.[4]- Locate and seal the source of the leak. |
| Caking or clumping of K₂S powder | Absorption of moisture from the atmosphere. | - Handle the material in a glovebox or under a flow of inert gas to prevent further moisture absorption.- Use a spatula to carefully break up clumps if necessary, avoiding friction or shock.[8][9] |
| Sparking or smoking upon handling | Spontaneous ignition due to pyrophoric nature. | - IMMEDIATE FIRE HAZARD . Use a Class D fire extinguisher (for combustible metals) or smother with dry sand, soda ash, or lime.[7]- DO NOT USE WATER, CO₂, or foam extinguishers. [5]- Review handling procedures to ensure they are performed under a strictly inert atmosphere. |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of K₂S Powder
Objective: To safely transfer K₂S powder from a storage container to a reaction vessel.
Materials:
-
Sealed container of K₂S powder
-
Inert atmosphere glovebox or Schlenk line
-
Spatula (non-sparking material recommended)
-
Weighing paper or boat
-
Reaction vessel
-
Appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, chemical-resistant gloves, safety goggles, and a face shield.
Procedure:
-
Preparation: Ensure the glovebox or Schlenk line is purged and maintained with a dry, inert atmosphere (e.g., argon or nitrogen).
-
Transfer: Introduce the sealed K₂S container, reaction vessel, and all necessary equipment into the inert atmosphere.
-
Dispensing:
-
Carefully open the K₂S container.
-
Using a clean, dry spatula, dispense the desired amount of K₂S powder onto the weighing paper or boat.
-
Avoid creating dust.[8]
-
Promptly and securely reseal the K₂S container.
-
-
Addition: Transfer the weighed K₂S powder to the reaction vessel.
-
Cleanup: Clean any residual powder within the inert atmosphere using a dry wipe or by rinsing with an appropriate anhydrous solvent compatible with your experimental setup.
-
Removal: Safely remove all materials from the inert atmosphere.
Protocol 2: Emergency Response for K₂S Spontaneous Combustion
Objective: To safely extinguish a small fire involving K₂S powder.
Materials:
-
Class D fire extinguisher (for combustible metals)
-
Dry sand, soda ash, or lime in a designated container with a scoop
-
Appropriate PPE, including a self-contained breathing apparatus (SCBA) if H₂S is present.
Procedure:
-
Alert: Immediately alert all personnel in the vicinity and activate the fire alarm.
-
Evacuate: Evacuate the immediate area.
-
Assess: If the fire is small and you are trained to use a fire extinguisher, proceed with caution.
-
Extinguish:
-
From a safe distance, aim the nozzle of the Class D extinguisher at the base of the fire.
-
Alternatively, gently cover the burning material with dry sand, soda ash, or lime to smother the flames.
-
-
DO NOT USE WATER, CARBON DIOXIDE, OR FOAM EXTINGUISHERS. [5] This will exacerbate the situation by producing flammable hydrogen sulfide gas.
-
Ventilate: Once the fire is extinguished, ventilate the area to disperse any toxic fumes.
-
Report: Report the incident to the appropriate safety officer.
Visualizations
Caption: K₂S Spontaneous Combustion Pathway
Caption: K₂S Safe Handling Workflow
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. nj.gov [nj.gov]
- 8. ICSC 0549 - this compound [inchem.org]
- 9. This compound [training.itcilo.org]
- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 11. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 12. pentachemicals.eu [pentachemicals.eu]
K2S Electrochemical Cell Performance: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the performance of potassium sulfide (B99878) (K2S) in electrochemical cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the performance of K-S batteries?
A1: The main obstacles to high-performance potassium-sulfur (K-S) batteries are sluggish redox kinetics, the dissolution of potassium polysulfide intermediates (K₂Sₙ) into the electrolyte, and a limited understanding of the solid-state conversion processes.[1] These issues lead to low reversible capacity and poor cycling stability.[1]
Q2: What is the "polysulfide shuttle effect" in K-S batteries?
A2: The polysulfide shuttle effect is a critical issue that causes significant performance degradation.[2] It occurs when soluble potassium polysulfides (K₂Sₙ), formed during the discharge cycle, dissolve into the electrolyte and migrate to the potassium metal anode.[2][3] There, they react with the anode, forming shorter-chain polysulfides, and then diffuse back to the cathode.[2] This parasitic cycle leads to a continuous loss of active material, low Coulombic efficiency, and rapid capacity fading.[2][4]
Q3: Why is K2S often referred to as "dead" sulfur?
A3: In the multi-step electrochemical reduction of sulfur, K2S is the final discharge product. It is electrically insulating and often suffers from sluggish oxidation kinetics during the charging process.[1][5] This difficulty in electrochemically converting K2S back to higher-order polysulfides or sulfur means it can become an inactive species, contributing to irreversible capacity loss.[1][5]
Q4: How does the choice of electrolyte impact K-S cell performance?
A4: The electrolyte is crucial for stable K-S battery operation. Conventional ether-based electrolytes often facilitate the dissolution of polysulfides, worsening the shuttle effect.[3] Strategies to mitigate this include using highly concentrated electrolytes or novel formulations, such as a solvent of acetamide (B32628) and ε-caprolactam, which can dissolve solid K2S₂ and K2S to improve capacity.[6] Solid-state electrolytes, like sulfide-based K-ion conductors, can physically block polysulfide migration, effectively eliminating the shuttle effect.[1]
Q5: What role does the cathode host material play?
A5: The cathode host material is critical for immobilizing sulfur and its discharge products. Advanced cathode designs utilize porous carbon hosts or materials with chemical binding sites to physically confine polysulfides and prevent their dissolution.[2] Furthermore, catalytic hosts featuring materials like atomic Co or Ga-Cd dual-atoms can accelerate the conversion kinetics of K2S and other polysulfides, improving reaction efficiency.[1][7]
Troubleshooting Guide
This guide addresses common performance issues encountered during experiments with K2S electrochemical cells.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Capacity Fading | Polysulfide Shuttle Effect: Dissolution of K₂Sₙ intermediates into the electrolyte.[2][4] | Modify Electrolyte: Use a highly concentrated electrolyte formulation to reduce polysulfide solubility.[1] Introduce Additives: Add species like LiNO₃ (in analogous Li-S systems) to passivate the anode surface.[8] Use a Functional Interlayer: Place a carbon or polymer interlayer between the cathode and separator to trap migrating polysulfides.[1] Engineer Cathode Host: Employ a porous carbon host with a high surface area to physically confine sulfur species.[2] |
| Low Initial Capacity / Low Sulfur Utilization | Sluggish Redox Kinetics: Slow conversion of sulfur to K2S and vice-versa.[1] Formation of Inactive K2S: K2S is electrically insulating and difficult to re-oxidize.[5] | Incorporate a Catalyst: Introduce electrocatalysts (e.g., single-atom Co, Ga-Cd dual-atoms) into the cathode host to accelerate K2S oxidation and the K₂S₃ → K₂S₂ → K2S conversion pathway.[1][7] Optimize Electrode Architecture: Ensure good electronic contact between K2S particles, conductive carbon, and the current collector. |
| High Polarization / Large Voltage Hysteresis | Poor Ionic/Electronic Conductivity: K2S and lower-order polysulfides have low conductivity.[9] High Interfacial Resistance: Poor contact between the electrode and electrolyte.[10] | Enhance Cathode Conductivity: Increase the content of conductive carbon (e.g., carbon nanotubes, graphene) in the cathode slurry. Optimize Binder: Use a binder that promotes good adhesion and ionic transport. Improve Electrode-Electrolyte Interface: Ensure proper wetting of the electrode by the electrolyte during cell assembly. |
| Poor Rate Capability | Slow K⁺ Ion Diffusion: The larger ionic radius of K⁺ can lead to slower diffusion kinetics compared to Li⁺.[2] Thick Electrode: Long diffusion paths for ions and electrons in thick cathodes. | Reduce Electrode Thickness: Prepare thinner cathodes to shorten ion diffusion pathways. Use Hierarchical Porous Hosts: Design cathode hosts with interconnected pores to facilitate efficient electrolyte penetration and ion transport.[2] |
| Inconsistent or Non-reproducible Results | Improper Cell Assembly: Inconsistent pressure, electrode misalignment, or electrolyte volume.[11] Moisture Contamination: K2S is sensitive to moisture and can react to form H₂S.[8] | Standardize Assembly Protocol: Use a torque wrench for consistent coin cell pressure. Ensure electrodes are well-aligned and use a precise volume of electrolyte. Work in a Controlled Atmosphere: Handle K2S and assemble cells inside an argon-filled glovebox with low moisture and oxygen levels.[8] |
Troubleshooting Workflow
Caption: Troubleshooting logic for K-S cell performance issues.
Quantitative Performance Data
The following tables summarize key performance metrics achieved for K-S batteries under various optimized conditions reported in the literature.
Table 1: Cycling Stability and Capacity
| Cathode Host / Electrolyte System | Current Density | Initial Capacity (mAh g⁻¹) | Capacity Retention | Cycles | Reference |
| Intermediate-temperature, DES-based electrolyte | 6 mg cm⁻² loading | 810 | ~74% (0.02% decay/cycle) | 1300 | [1] |
| As₂S₃/CNT anode material | 50 mA g⁻¹ | 619 | 94% | 1000 | [1] |
| Catalytic host (Co-N-C) | 1 C (1675 mA g⁻¹) | ~773 | Not Specified | >100 | [7] |
| High-loading sulfur cathode | Not Specified | 521 | ~85% (0.03% decay/cycle) | 500 | [1] |
Table 2: Rate Capability
| Cathode System | Capacity @ Low Rate | Capacity @ High Rate | High Rate Current Density | Reference |
| General High-Performance K-S Cell | 1504 mAh g⁻¹ | 1059 mAh g⁻¹ | 1675 mA g⁻¹ (1 C) | [1] |
| Mesoporous Carbon Host | 1470 mAh g⁻¹ | 560 mAh g⁻¹ | 2 C | [1] |
| Catalytic Host (Co-N-C) | Not Specified | 535 mAh g⁻¹ | 2 C | [7] |
| Ga-Cd Dual-Atom Catalyst Host | Not Specified | 589 mAh g⁻¹ | 5 A g⁻¹ | [1] |
Experimental Protocols
Protocol 1: K2S Cathode Preparation
This protocol describes a general method for preparing a K2S-based cathode.
-
Materials: K2S powder, conductive carbon (e.g., Super P or Ketjenblack), binder (e.g., Polyvinylidene fluoride (B91410) - PVDF or Polytetrafluoroethylene - PTFE), and a solvent (e.g., N-Methyl-2-pyrrolidone - NMP for PVDF).
-
Mixing: In an agate mortar or planetary ball miller, dry mix the K2S powder and conductive carbon in a typical weight ratio of 60:30 (K2S:Carbon). Mix until a homogenous powder is obtained.
-
Slurry Formation:
-
If using PVDF, dissolve it in NMP to form a 5-10 wt% solution.
-
Add the K2S/carbon powder to the binder solution to achieve a final weight ratio of approximately 60:30:10 (K2S:Carbon:Binder).
-
Stir the mixture for several hours using a magnetic stirrer or planetary mixer until a uniform, viscous slurry is formed.
-
-
Coating: Cast the slurry onto an aluminum foil current collector using a doctor blade. The thickness should be controlled to achieve the desired active material loading (e.g., 1-3 mg cm⁻²).
-
Drying: Dry the coated electrode in a vacuum oven at 60-80°C for at least 12 hours to completely remove the solvent.
-
Cutting: Punch out circular electrodes of the desired diameter (e.g., 12 mm for a 2032-type coin cell) from the dried sheet. Store the electrodes in an argon-filled glovebox.
Protocol 2: Coin Cell Assembly (CR2032)
All assembly must be performed in an argon-filled glovebox.
-
Components: K2S cathode, potassium metal anode, separator (e.g., glass fiber), stainless steel spacers, spring, and CR2032 coin cell casings (positive and negative).
-
Electrolyte Preparation: Prepare the electrolyte by dissolving a potassium salt (e.g., potassium bis(fluorosulfonyl)imide - KFSI) in a suitable solvent (e.g., dimethoxyethane - DME) to the desired concentration (e.g., 1 M).
-
Assembly Steps:
-
Place the K2S cathode in the center of the positive coin cell case.
-
Add a few drops of electrolyte to wet the cathode surface (e.g., 20-40 µL).
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the potassium metal anode on top of the separator.
-
Add a spacer, followed by the spring, and finally the negative case.
-
-
Crimping: Carefully seal the coin cell using a crimping machine, applying consistent pressure to ensure a hermetic seal. Let the cell rest for several hours before testing to ensure full electrolyte penetration.
Protocol 3: Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Purpose: To investigate the redox reactions and electrochemical behavior.
-
Parameters: Scan the cell at a slow rate (e.g., 0.1 mV s⁻¹) within a defined voltage window (e.g., 1.0 - 3.0 V vs. K/K⁺). Characteristic peaks will correspond to the conversion of different polysulfide species.
-
-
Galvanostatic Cycling with Potential Limitation (GCPL):
-
Purpose: To evaluate the specific capacity, Coulombic efficiency, and cycling stability.
-
Parameters: Charge and discharge the cell at a constant current (e.g., C/10, where 1 C = 1675 mA g⁻¹) within the same voltage window as the CV. The initial activation cycle may be performed at a lower rate (e.g., C/20).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To analyze the internal resistance and charge transfer kinetics of the cell.
-
Parameters: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge.
-
Visualizations
Polysulfide Shuttle Mechanism
Caption: The parasitic polysulfide shuttle process in K-S batteries.
K-S Battery Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Polysulfide Shuttle Suppression Strategies For Room-Temperature Na–S Cells [eureka.patsnap.com]
- 3. Polysulfide Shuttle Effect → Term [energy.sustainability-directory.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Researchers Develop New Electrolyte To Improve K-Na/S Battery Performance | Labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
- 8. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 9. Advanced engineering strategies for Li2S cathodes in lithium–sulfur batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. redox.me [redox.me]
Validation & Comparative
A Comparative Guide to the Synthesis of High-Purity Potassium Sulfide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity potassium sulfide (B99878) (K₂S) is a critical consideration for various applications, including as a laboratory reagent, in the synthesis of sulfur-containing organic compounds, and in material science. The purity of K₂S can significantly impact reaction outcomes, product yields, and the structural integrity of resulting materials. This guide provides a comparative analysis of the most common methods for synthesizing high-purity potassium sulfide, supported by available experimental data and detailed protocols.
Comparison of Synthesis Methods
Three primary methods for the synthesis of this compound are prevalent: the carbothermic reduction of potassium sulfate (B86663), the direct reaction of potassium and sulfur in liquid ammonia (B1221849), and the thermal decomposition of potassium hydrosulfide (B80085). Each method presents distinct advantages and disadvantages in terms of purity, yield, scalability, and cost.
| Synthesis Method | Typical Purity | Typical Yield | Reaction Conditions | Scale | Advantages | Disadvantages |
| Carbothermic Reduction of K₂SO₄ | Technical Grade (85-90%)[1] | Moderate to High (e.g., 52% in one patent example)[1] | High Temperature (900-1200°C)[1], Reducing Atmosphere | Industrial | Commercially attractive, utilizes relatively inexpensive raw materials.[1][2] | Produces technical grade product with impurities (e.g., K₂CO₃, polysulfides)[1], requires high temperatures and specialized equipment. |
| Reaction of K and S in Liquid NH₃ | High Purity (>99% achievable) | High (>95% reported for analogous Li₂S synthesis)[3] | Low Temperature (-33°C)[1] | Laboratory | Produces high-purity, anhydrous K₂S.[1][4][5] | Requires handling of metallic potassium and liquid ammonia, which are hazardous; not easily scalable. |
| Thermal Decomposition of KSH | Variable, potential for polysulfide impurities | Equilibrium-limited | Elevated temperatures (e.g., 300°C) under inert atmosphere[1] | Laboratory | Can be generated from readily available starting materials (KOH, H₂S).[6] | The reaction is reversible and K₂S can react with H₂S to form polysulfides, making it difficult to obtain pure K₂S.[7] |
Experimental Protocols
Carbothermic Reduction of Potassium Sulfate
This industrial method involves the high-temperature reduction of potassium sulfate with a carbon source, such as coke.
Reaction: K₂SO₄ + 4C → K₂S + 4CO[4][5]
Experimental Protocol:
-
A homogeneous mixture of potassium sulfate (K₂SO₄) and a carbonaceous material (e.g., coke or charcoal) is prepared. A molar ratio of carbon to K₂SO₄ of at least 2:1, and preferably 4:1, is recommended.[2]
-
The mixture is introduced into a reaction vessel, such as a rotary kiln or a furnace capable of maintaining a reducing atmosphere.
-
The reaction vessel is heated to a temperature above 870°C (1600°F), with a preferred range of 980-1150°C (1800-2100°F).[2]
-
Combustion is carried out with an insufficient amount of air to ensure a reducing environment, which promotes the conversion of sulfate to sulfide.
-
The reaction produces a molten phase containing this compound, which is then recovered.
-
The molten product is cooled and may be further purified by dissolving the water-soluble constituents and filtering out insoluble impurities. The this compound can then be recovered from the solution.
Reaction of Potassium and Sulfur in Anhydrous Liquid Ammonia
This laboratory-scale method is renowned for producing high-purity, anhydrous this compound.
Reaction: 2K + S → K₂S[4]
Experimental Protocol:
-
A reaction flask is equipped with a dry ice/acetone condenser and an inlet for ammonia gas. The system is maintained under an inert atmosphere (e.g., argon).
-
Anhydrous liquid ammonia is condensed into the reaction flask at approximately -78°C.
-
Elemental potassium is carefully added to the liquid ammonia, resulting in the formation of a characteristic blue solution.
-
Stoichiometric amounts of elemental sulfur are then slowly added to the solution.
-
The reaction is allowed to proceed with stirring until the blue color of the solvated electrons disappears, indicating the complete reaction of potassium.
-
The liquid ammonia is then allowed to evaporate, leaving behind a solid, high-purity this compound product. The evaporation should be done carefully to avoid contamination with atmospheric moisture and oxygen.
Synthesis and Decomposition of Potassium Hydrosulfide
This method involves the formation of potassium hydrosulfide (KSH) as an intermediate, which is then thermally decomposed to this compound.
Reaction:
Experimental Protocol:
-
Synthesis of KSH: Hydrogen sulfide (H₂S) gas is bubbled through a solution of potassium hydroxide (B78521) (KOH) in an appropriate solvent (e.g., ethanol (B145695) or water) until saturation. This reaction is an acid-base neutralization.[6]
-
The resulting potassium hydrosulfide can be precipitated and isolated.
-
Thermal Decomposition of KSH: The isolated KSH is placed in a furnace under an inert atmosphere (e.g., nitrogen or argon).
-
The temperature is raised to around 300°C to induce thermal decomposition.[1]
-
A stream of inert gas is passed through the furnace to carry away the H₂S gas produced, shifting the equilibrium towards the formation of K₂S.
-
It is important to note that the resulting K₂S can be contaminated with polysulfides due to side reactions with H₂S.
Mandatory Visualizations
References
A Comparative Analysis of Potassium Sulfide (K2S) and Potassium Hydrosulfide (KSH) Reactivity for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inorganic sulfide (B99878) reagents is paramount for experimental design and reproducibility. This guide provides a detailed comparison of the reactivity of potassium sulfide (K2S) and potassium hydrosulfide (B80085) (KSH), focusing on their roles as hydrogen sulfide (H2S) donors, their basicity, and their nucleophilic properties. The information is supported by experimental data and detailed protocols to aid in the selection of the appropriate reagent.
Executive Summary
This compound (K2S) and potassium hydrosulfide (KSH) are both commonly used sources of sulfide in chemical and biological research. However, their reactivity profiles differ significantly, primarily due to the behavior of the sulfide (S²⁻) and hydrosulfide (HS⁻) ions in solution. In aqueous environments, K2S undergoes rapid and complete hydrolysis to form KSH and potassium hydroxide (B78521) (KOH), making the solution strongly basic and rendering KSH the predominant reactive sulfur species.[1] Consequently, in most biological and aqueous chemical applications, K2S and KSH will exhibit similar reactivity, attributable to the hydrosulfide ion. In non-aqueous, aprotic solvents, the distinct reactivity of the more basic and dianionic sulfide ion of K2S can be observed, although quantitative comparisons are sparse in the literature. KSH serves as a more direct and less basic source of the potent nucleophile, the hydrosulfide ion.
Data Presentation: A Comparative Overview
The following tables summarize the key properties and reactivity characteristics of K2S and KSH.
Table 1: Physicochemical Properties
| Property | This compound (K2S) | Potassium Hydrosulfide (KSH) |
| Formula | K₂S | KSH |
| Molar Mass | 110.26 g/mol | 72.17 g/mol |
| Appearance | Colorless solid (often yellowish-brown due to impurities) | White, deliquescent solid |
| Solubility in Water | Reacts to form KSH and KOH[1] | Soluble |
| Basicity in Water | Strongly basic due to hydrolysis to KOH[1] | Moderately basic |
Table 2: Reactivity Comparison
| Feature | This compound (K2S) | Potassium Hydrosulfide (KSH) |
| Primary Reactive Species in Water | Hydrosulfide (HS⁻) and Hydroxide (OH⁻) | Hydrosulfide (HS⁻) |
| H₂S Donor Capability | Indirect; hydrolysis generates HS⁻ which is in equilibrium with H₂S | Direct source of HS⁻, which is in equilibrium with H₂S |
| Nucleophilicity | In water, the nucleophile is HS⁻. In aprotic solvents, S²⁻ is a very strong nucleophile. | The hydrosulfide ion (HS⁻) is a potent nucleophile. |
| Handling Considerations | Highly hygroscopic and corrosive. Reacts with moisture in the air.[2][3] | Hygroscopic. Reacts with acids to release toxic H₂S gas.[4] |
Reactivity in Detail
Basicity
In aqueous solutions, K2S is a significantly stronger base than KSH. This is not due to the sulfide ion acting as a Brønsted-Lowry base directly, but rather its complete and irreversible hydrolysis:
K₂S + H₂O → KSH + KOH
This reaction generates a strong base, potassium hydroxide, resulting in a highly alkaline solution. KSH, on the other hand, establishes an equilibrium in water that results in a moderately basic solution:
SH⁻ + H₂O ⇌ H₂S + OH⁻
For applications requiring a sulfide source with lower basicity, KSH is the more suitable choice.
H₂S Donor Capacity
Both K2S and KSH are utilized as H₂S donors in biological research to study the effects of this important gasotransmitter. In aqueous media, both compounds ultimately generate H₂S through the protonation of the hydrosulfide ion. However, due to the hydrolysis of K2S, it can be considered an indirect source of H₂S, with the added complication of a significant increase in pH. KSH provides a more direct route to generating H₂S, with a more controlled and predictable effect on pH.
Nucleophilicity
The hydrosulfide ion (HS⁻) is an excellent nucleophile, readily participating in Sₙ2 reactions with alkyl halides to form thiols. In aqueous solutions, since K2S is converted to KSH, both compounds will exhibit the nucleophilic character of the HS⁻ ion.
In non-aqueous, aprotic solvents, the sulfide ion (S²⁻) from K2S is expected to be a significantly stronger nucleophile and base than the hydrosulfide ion (HS⁻) from KSH due to its higher charge density. However, the practical application of K2S as a nucleophile in such solvents is often complicated by its poor solubility. For most synthetic applications where a soluble and potent sulfur nucleophile is required, KSH is the more practical and commonly used reagent.
Experimental Protocols
Methylene (B1212753) Blue Assay for H₂S Quantification
This colorimetric assay is a standard method for determining the concentration of H₂S released from a donor compound.
Principle: In the presence of Fe³⁺ and N,N-dimethyl-p-phenylenediamine in an acidic solution, hydrogen sulfide reacts to form methylene blue, which can be quantified spectrophotometrically at approximately 665 nm.
Materials:
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine dihydrochloride (B599025) solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) (10% w/v)
-
Phosphate buffered saline (PBS), pH 7.4
-
K2S or KSH solution of known concentration
-
Spectrophotometer
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the sample solution (containing K2S or KSH in PBS) with 100 µL of 1% zinc acetate to trap the H₂S as zinc sulfide.
-
Add 200 µL of 10% TCA to precipitate proteins and stop the reaction.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 20 µL of the N,N-dimethyl-p-phenylenediamine solution and 20 µL of the FeCl₃ solution.
-
Incubate the mixture in the dark at room temperature for 20 minutes.
-
Measure the absorbance at 665 nm.
-
Create a standard curve using NaHS or Na₂S solutions of known concentrations to determine the H₂S concentration in the samples.
Fluorescent Detection of H₂S using 7-azido-4-methylcoumarin (B1373340)
This method utilizes a fluorescent probe for the sensitive detection of H₂S in solution or in living cells.
Principle: 7-azido-4-methylcoumarin is a non-fluorescent molecule that, upon reaction with H₂S, is reduced to the highly fluorescent 7-amino-4-methylcoumarin. The increase in fluorescence is proportional to the amount of H₂S present.
Materials:
-
7-azido-4-methylcoumarin (AzMC) stock solution (e.g., 1 mM in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
K2S or KSH solution
-
Fluorometer or fluorescence microscope
Procedure (in solution):
-
Prepare a working solution of AzMC (e.g., 10 µM) in PBS.
-
Add the K2S or KSH solution to the AzMC working solution.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity with excitation at approximately 365 nm and emission at approximately 450 nm.
Signaling Pathways and Experimental Workflows
Hydrogen sulfide is a critical signaling molecule involved in numerous physiological processes. A key mechanism of H₂S signaling is the post-translational modification of proteins through S-sulfhydration of cysteine residues.[5][6][7] This modification can alter protein function, localization, and interaction with other molecules.
H₂S-Mediated S-Sulfhydration of Target Proteins
The following diagram illustrates the general mechanism of protein S-sulfhydration by H₂S.
Caption: General mechanism of protein S-sulfhydration by H₂S.
H₂S and the Keap1-Nrf2 Antioxidant Pathway
H₂S can modulate the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. H₂S can induce the S-sulfhydration of Keap1 at specific cysteine residues (e.g., Cys151), leading to the dissociation of Nrf2.[8][9] Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes.
Caption: H₂S activates the Nrf2 antioxidant pathway via Keap1 S-sulfhydration.
Experimental Workflow for Comparing K2S and KSH Reactivity
The following diagram outlines a logical workflow for comparing the reactivity of K2S and KSH.
Caption: Experimental workflow for comparing K2S and KSH reactivity.
Conclusion
The choice between this compound and potassium hydrosulfide should be dictated by the specific requirements of the experiment. In aqueous systems, both reagents will primarily act as a source of the hydrosulfide ion, with the significant caveat that K2S will render the solution highly basic. For studies requiring a more direct and pH-controlled source of hydrosulfide or H₂S, KSH is the superior choice. In non-aqueous, aprotic environments, K2S offers the potential for exploiting the higher reactivity of the sulfide dianion, although its practical use may be limited by solubility. For researchers in drug development and related fields, a thorough understanding of these differences is crucial for the rational design of experiments and the development of novel therapeutics targeting H₂S signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potassium hydrosulfide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional and molecular insights of hydrogen sulfide signaling and protein sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Potassium Sulfide and Sodium Sulfide in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate reagent is paramount to the success of an organic synthesis, influencing reaction efficiency, yield, and purity of the final product. Both potassium sulfide (B99878) (K₂S) and sodium sulfide (Na₂S) serve as valuable sources of the sulfide nucleophile in a variety of organic transformations. This guide provides an objective comparison of their performance, supported by available experimental data and protocols, to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Foundation for Reactivity
The choice between potassium sulfide and sodium sulfide can often be guided by their fundamental physical and chemical properties, which dictate their behavior in a reaction medium. Solubility, in particular, plays a crucial role in the kinetics and outcome of a reaction.
| Property | This compound (K₂S) | Sodium Sulfide (Na₂S) |
| Molar Mass | 110.26 g/mol | 78.04 g/mol |
| Appearance | Colorless to yellow-red solid[1] | Colorless, hygroscopic solid |
| Melting Point | 840 °C[2] | 1,176 °C |
| Solubility in Water | Decomposes to KSH and KOH[2] | Soluble, hydrolyzes to NaSH and NaOH |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and glycerol (B35011); Insoluble in ether[2] | Soluble in methanol (B129727) and DMF; Insoluble in ether; Reacts with alcohols[3][4] |
The differing solubilities of K₂S and Na₂S in organic solvents are a critical consideration. The solubility of sodium sulfide has been quantitatively studied in various solvents, including methanol, ethanol, and DMF. It is important to note that sodium sulfide can react with alcohols to form sodium alkoxides and sodium hydrosulfide[4]. This compound's solubility in ethanol and glycerol offers alternatives when protic, non-aqueous conditions are desired.
Applications in Organic Synthesis: A Comparative Overview
Both this compound and sodium sulfide are utilized in a range of organic reactions, primarily as a source of the sulfide ion for nucleophilic substitution and reduction reactions.
Synthesis of Thioamides
Thioamides are important structural motifs in medicinal chemistry and serve as versatile synthetic intermediates[5]. Both K₂S and Na₂S can be employed as sulfur sources for the synthesis of thioamides.
In a study by Cheng and co-workers, various inorganic sulfur sources were compared for the synthesis of aryl thioamides, including elemental sulfur, sodium sulfide, this compound, and sodium disulfide. The study concluded that sodium disulfide gave good results without the need for an additional oxidant[6]. While this indicates a direct comparison was made, specific quantitative data for K₂S versus Na₂S was not provided in the referenced text.
Experimental Protocol: Synthesis of Thioamides using Sodium Sulfide
A general procedure for the synthesis of thioamides from nitroalkanes using sodium sulfide and elemental sulfur has been reported.
-
Reaction: Nitroalkane + Amine + S₈ + Na₂S → Thioamide
-
Procedure: To a reaction tube containing the nitro compound (0.2 mmol) in THF (2 mL), elemental sulfur (2.0 equiv.), sodium sulfide (2.0 equiv.), and the amine (2.0 equiv.) are added sequentially. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate[7].
An experimental protocol for the synthesis of thioamides using this compound was not explicitly detailed in the provided search results.
The Zinin Reduction: Reduction of Nitroarenes
The Zinin reduction is a classic method for the reduction of aromatic nitro compounds to their corresponding amines, particularly useful for the selective reduction of one nitro group in polynitroarenes[1]. Sodium sulfide is the most commonly cited reagent for this transformation[1].
Stoichiometry of the Zinin Reduction:
4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[1]
While this compound is also mentioned as a possible reagent, specific comparative data on its efficacy versus sodium sulfide in the Zinin reduction is lacking in the available literature.
Experimental Protocol: Zinin-type Reduction using Sodium Sulfide
In a sustainable redox condensation reaction leading to benzimidazoles, sodium sulfide is used as a multi-electron reducing agent in the presence of an iron catalyst.
-
Reaction: o-Nitroaniline + Alcohol --(FeCl₃·6H₂O, Na₂S·9H₂O)--> Benzimidazole
-
Optimized Conditions: The reaction is carried out with 1 mol% of iron(III) chloride hexahydrate and 40 mol% of sodium sulfide nonahydrate, leading to yields of over 95%[8].
A detailed experimental protocol for a Zinin reduction using this compound was not found in the search results.
Synthesis of Sulfur-Containing Heterocycles and Disulfides
Both sulfides are valuable reagents for the synthesis of various sulfur-containing compounds through nucleophilic substitution reactions.
Experimental Protocol: Synthesis of Di-o-nitrophenyl Disulfide using Sodium Disulfide (prepared from Sodium Sulfide)
-
Procedure: Crystalline sodium sulfide (1.5 moles) is dissolved in 95% ethanol by heating. Finely ground sulfur (1.5 atoms) is then added and heating is continued until a solution of sodium disulfide is formed. This solution is then slowly added to a solution of o-chloronitrobenzene (2 moles) in 95% ethanol. The mixture is heated on a steam bath for two hours. After cooling, the product is isolated by filtration and washing. The yield of di-o-nitrophenyl disulfide is reported to be 58-66%[9].
Experimental Protocol: Synthesis of Potassium Thiocarbonate using this compound
-
Procedure: A solution of potassium hydroxide (B78521) (0.96 mole) in water is saturated with hydrogen sulfide to form this compound. To this solution, carbon disulfide (1.0 mole) is added at around 30 °C. The mixture is stirred vigorously for 2 hours while maintaining the temperature at 35-38 °C to yield a dark-red solution of potassium thiocarbonate[10].
The following diagram illustrates a generalized workflow for a nucleophilic aromatic substitution reaction using a sulfide salt.
Role in Cellular Signaling
In the context of biology and drug development, the sulfide ion (S²⁻), often delivered as hydrogen sulfide (H₂S), is recognized as a gasotransmitter, a signaling molecule involved in a wide array of physiological processes[11][12]. H₂S is implicated in cardiovascular, neuronal, and immune system functions, influencing processes such as autophagy, inflammation, and cell survival[11].
Donors like Na₂S are often used in research to generate H₂S and study its effects. The primary factor in this context is the delivery of the sulfide ion. The choice between this compound and sodium sulfide as a sulfide donor in biological studies is not typically based on efficacy, as the focus is on the biological activity of the sulfide ion itself. The physiological impact of the counter-ion (K⁺ vs. Na⁺) would be a separate consideration depending on the experimental design and biological system under investigation.
The following diagram provides a simplified overview of the central role of H₂S in cellular signaling.
Conclusion
References
- 1. Zinin reaction - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Is Sodium Sulfide Soluble? Detailed Analysis [jamgroupco.com]
- 5. quora.com [quora.com]
- 6. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update [mdpi.com]
- 7. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Functional and molecular insights of hydrogen sulfide signaling and protein sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. exhalix-llc.com [exhalix-llc.com]
A Comparative Guide to the Characterization of Potassium Sulfide (K2S) Purity
For Researchers, Scientists, and Drug Development Professionals
In research and development, particularly in drug development where precision and purity are paramount, the quality of starting materials is a critical determinant of experimental outcomes. Potassium sulfide (B99878) (K2S), a key reagent in various chemical syntheses, is one such material where purity confirmation is essential. This guide provides an objective comparison of analytical techniques to characterize the purity of K2S, with sodium sulfide (Na2S) presented as a common alternative for context. The information herein is supported by detailed experimental protocols and comparative data to aid in the selection of appropriate quality control methods.
Understanding Potential Impurities
Pure, anhydrous potassium sulfide is a colorless solid.[1] However, it is highly hygroscopic and reactive with water, leading to the formation of potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH).[1] Technical grade K2S often appears yellow-brown due to the presence of polysulfides (K2Sn) and oxidation products.[2] Similarly, commercial sodium sulfide can contain impurities such as sodium carbonate, sodium sulfate (B86663), iron, and excess sulfur.[3][4]
Comparative Analysis of Characterization Techniques
A multi-faceted approach employing several analytical techniques is recommended for the comprehensive assessment of K2S purity. The following table summarizes key techniques and their applicability in identifying and quantifying K2S and its potential impurities, with a comparison to Na2S.
| Technique | Principle | Information Provided for K2S Purity | Comparison with Sodium Sulfide (Na2S) |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystalline lattice | - Confirms the antifluorite crystal structure of K2S.[1]- Identifies crystalline impurities like KSH, KOH, K2SO4, and polysulfides. | - Na2S also adopts the antifluorite structure.[1]- Can distinguish between K2S and Na2S phases and their respective impurities. |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electron binding energies | - Differentiates between sulfide (S²⁻) and polysulfide (Sⁿ⁻) species based on shifts in the S 2p binding energy.[5]- Detects surface oxidation products. | - Similar application for Na2S to identify sulfide, polysulfide, and sulfate species on the surface.[6] |
| Elemental Analysis (CHNS) | Combustion of the sample and quantification of resulting gases | - Determines the precise weight percentage of sulfur and potassium (via ICP-OES/AAS).- Deviations from the theoretical K:S ratio (2:1) indicate impurities. | - Directly comparable for determining the Na:S ratio in sodium sulfide. |
| Titration Methods | Chemical reaction with a standardized solution | - Quantifies the total sulfide content.- Iodometric back-titration is a common and accurate method.[7]- Potentiometric titration offers an alternative with high precision.[8] | - The same titration methods are applicable for quantifying sulfide in Na2S. |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature | - Quantifies the amount of volatile impurities such as water.- Determines the thermal stability and decomposition profile of K2S.[9] | - Can be used to assess the hydration state and thermal stability of Na2S hydrates. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | - Can detect and identify polysulfide impurities which have characteristic Raman signals.[2][10]- Can distinguish between different sulfur allotropes. | - Applicable for identifying polysulfide impurities in Na2S as well.[11] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the key experimental protocols for the characterization techniques discussed.
X-ray Diffraction (XRD) Protocol for Air-Sensitive Samples
Due to the hygroscopic and air-sensitive nature of K2S, special handling is required to prevent sample degradation during XRD analysis.
-
Sample Preparation (in an inert atmosphere, e.g., a glovebox):
-
Grind the K2S sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.
-
Load the powdered sample into a specialized air-sensitive sample holder. This typically involves placing the powder in a well and sealing it with a low-X-ray-scattering film, such as Kapton®.
-
-
Instrument Setup:
-
Use a diffractometer equipped with a Cu Kα radiation source.
-
Set the generator to an appropriate voltage and current (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Rotate the sample during analysis if the instrument allows, to minimize preferred orientation effects.
-
-
Data Analysis:
-
Identify the crystalline phases present by comparing the experimental diffraction pattern to reference patterns from a crystallographic database (e.g., the ICDD PDF-4+ database).
-
Perform quantitative phase analysis using the Rietveld refinement method to determine the weight percentage of K2S and any crystalline impurities.[12][13]
-
X-ray Photoelectron Spectroscopy (XPS) Protocol
XPS is a surface-sensitive technique ideal for detecting surface contamination and oxidation.
-
Sample Preparation:
-
Mount the powdered K2S sample onto a sample holder using double-sided conductive tape in an inert atmosphere.
-
Introduce the sample into the XPS instrument's high-vacuum chamber.
-
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source.
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
-
Data Collection:
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the K 2p and S 2p regions to determine chemical states.
-
-
Data Analysis:
-
Process the high-resolution spectra using appropriate software.
-
Fit the S 2p spectrum with multiple peaks to deconvolve the contributions from sulfide (S²⁻) and polysulfides. The binding energy for sulfide is typically lower than that for polysulfides.[5]
-
Elemental Analysis (CHNS/ICP-OES) Protocol
This protocol determines the bulk elemental composition of the K2S sample.
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the homogenous K2S sample into a tin capsule in an inert atmosphere.
-
For potassium analysis, digest a separate, accurately weighed sample in dilute nitric acid for subsequent analysis by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).
-
-
CHNS Analyzer Operation:
-
Place the sealed tin capsule into the autosampler of the CHNS elemental analyzer.
-
The sample is dropped into a high-temperature combustion furnace (around 1000 °C) with a flow of oxygen.
-
The resulting gases (SO₂, CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.[14]
-
-
ICP-OES/AAS Operation:
-
Introduce the digested sample solution into the ICP-OES or AAS instrument.
-
Measure the emission or absorption of light at a wavelength characteristic of potassium to determine its concentration.
-
-
Data Analysis:
-
Calculate the weight percentages of sulfur and potassium from the CHNS and ICP-OES/AAS data, respectively.
-
Compare the experimental K:S molar ratio to the theoretical value of 2:1 for pure K2S.
-
Iodometric Titration Protocol for Sulfide Quantification
This wet chemical method provides an accurate determination of the total sulfide content.
-
Reagent Preparation:
-
Prepare a standardized 0.1 M iodine (I₂) solution.
-
Prepare a standardized 0.1 M sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
Prepare a starch indicator solution.
-
-
Titration Procedure:
-
Accurately weigh a portion of the K2S sample and dissolve it in deoxygenated water in a flask, all under an inert atmosphere.
-
Add a known excess of the standardized iodine solution to the flask along with hydrochloric acid. The iodine will oxidize the sulfide ions.
-
Titrate the excess, unreacted iodine with the standardized sodium thiosulfate solution.
-
As the solution turns pale yellow, add a few drops of the starch indicator. The solution will turn dark blue.
-
Continue the titration until the blue color disappears, indicating the endpoint.
-
-
Calculation:
-
Calculate the amount of iodine that reacted with the sulfide by subtracting the amount of excess iodine (determined by the thiosulfate titration) from the initial amount of iodine added.
-
From the stoichiometry of the sulfide-iodine reaction, determine the amount of sulfide in the original sample and calculate the purity of the K2S.
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the logical relationships between different characterization techniques.
Caption: Experimental workflow for K2S purity analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. justagriculture.in [justagriculture.in]
- 4. US5833718A - Sodium this compound composition and method for preparing same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemicalpapers.com [chemicalpapers.com]
- 9. chesci.com [chesci.com]
- 10. researchgate.net [researchgate.net]
- 11. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 12. rruff.net [rruff.net]
- 13. researchgate.net [researchgate.net]
- 14. contractlaboratory.com [contractlaboratory.com]
A Comparative Analysis of Alkali Metal Sulfides in Catalysis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to the success of chemical synthesis. Alkali metal sulfides (Li₂S, Na₂S, K₂S, Rb₂S, and Cs₂S) present a unique class of compounds whose catalytic activity, primarily driven by their basicity, offers potential in a variety of organic transformations. This guide provides a comparative overview of their performance, supported by available experimental data, and outlines detailed experimental protocols for their synthesis and catalytic evaluation.
While direct comparative studies across the entire series of alkali metal sulfides for a specific catalytic reaction are scarce in existing literature, this guide synthesizes available data and draws logical parallels from their oxide counterparts to provide a comprehensive overview. The catalytic applications of rubidium sulfide (B99878) (Rb₂S) and caesium sulfide (Cs₂S) are notably under-explored, and thus, their discussion is based on periodic trends and the behavior of their lighter congeners.
Data Presentation: Physicochemical Properties and Catalytic Performance
The catalytic efficacy of alkali metal sulfides is intrinsically linked to their physical and chemical properties. As we descend the group from Lithium to Caesium, the increasing ionic radius of the alkali metal cation leads to a decrease in lattice energy and an increase in the basicity of the sulfide anion. This trend is expected to directly influence their catalytic activity in base-catalyzed reactions.
| Property/Catalyst | Li₂S | Na₂S | K₂S | Rb₂S | Cs₂S |
| Molar Mass ( g/mol ) | 45.95 | 78.04 | 110.26 | 203.00 | 297.88 |
| Crystal Structure | Antifluorite | Antifluorite | Antifluorite | Antifluorite | Antifluorite |
| Ionic Radius of Cation (pm) | 76 | 102 | 138 | 152 | 167 |
| Basicity Trend | Weakest | ↓ | ↓ | ↓ | Strongest |
| Reported Catalytic Applications | Oxidation in batteries[1][2][3][4] | Organic synthesis (e.g., condensation reactions)[5][6][7] | Organic synthesis, hydrogenation, desulfurization[8][9] | Limited data | Limited data |
Table 1: Physicochemical Properties and Reported Catalytic Applications of Alkali Metal Sulfides.
Quantitative catalytic performance data for alkali metal sulfides as primary catalysts is limited. However, their role as promoters in reactions like the Oxidative Coupling of Methane (OCM) is more documented, where they are often used in conjunction with other metal oxides. In such systems, the alkali metal is understood to modify the surface basicity and the nature of the active oxygen species on the catalyst surface.
Experimental Protocols
General Synthesis of Alkali Metal Sulfides
A generalized and adaptable method for the synthesis of alkali metal and alkaline earth metal sulfides involves the reaction of a substance containing the desired alkali metal with thiourea[6]. This method is advantageous due to the low cost of raw materials, simplicity, and potential for industrial scale-up[6].
Materials:
-
Alkali metal-containing substance (e.g., Li₂CO₃, NaOH, K₂CO₃, Rb₂CO₃, Cs₂CO₃)
-
Thiourea (B124793) (CH₄N₂S)
-
Inert atmosphere furnace or vacuum furnace
-
Mortar and pestle or ball mill
-
Crucible (e.g., alumina)
Procedure:
-
Mixing: The alkali metal-containing substance and thiourea are thoroughly mixed in a molar ratio of the alkali metal element to the sulfur element of 1:(0.4-8)[6]. The mixing can be performed using a mortar and pestle or a ball mill to ensure homogeneity.
-
Heating and Heat Preservation: The uniform mixture is placed in a crucible and heated in a vacuum or an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 200-1800 °C, with a heating rate of 1-20 °C/min[6]. The specific temperature and duration of heat preservation (0.5-50 hours) depend on the specific alkali metal sulfide being synthesized[6].
-
Cooling and Recovery: After the heat preservation period, the furnace is allowed to cool naturally to room temperature. The resulting product, the alkali metal sulfide, is then recovered from the crucible.
Catalytic Activity Testing: Oxidative Coupling of Methane (OCM) - A Model Reaction
While direct data for alkali metal sulfides in OCM is sparse, a general protocol for testing catalysts for this reaction can be described. This protocol is adapted from studies on oxide-based catalysts, where alkali metals often act as promoters[10][11][12][13][14][15][16][17][18].
Apparatus:
-
Fixed-bed quartz reactor
-
Furnace with temperature controller
-
Mass flow controllers for reactant gases (CH₄, O₂, and an inert gas like N₂ or Ar)
-
Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and a thermal conductivity detector (TCD) and/or a flame ionization detector (FID) for product analysis.
Procedure:
-
Catalyst Loading: A known amount of the alkali metal sulfide catalyst is loaded into the quartz reactor, typically supported on a quartz wool plug.
-
Pre-treatment: The catalyst is pre-treated by heating to the reaction temperature (typically 750-950 °C) under a flow of inert gas to remove any adsorbed impurities.
-
Reaction: The reactant gas mixture (CH₄, O₂, and inert gas) is introduced into the reactor at a specific flow rate and CH₄/O₂ ratio. The total flow rate determines the Gas Hourly Space Velocity (GHSV).
-
Product Analysis: The effluent gas from the reactor is periodically analyzed using a GC to determine the concentrations of reactants (CH₄, O₂) and products (C₂H₄, C₂H₆, CO, CO₂, H₂O).
-
Performance Calculation: Methane conversion, selectivity to C₂ products (ethane and ethylene), and C₂ yield are calculated using the following formulas:
-
Methane Conversion (%) = ([CH₄]in - [CH₄]out) / [CH₄]in * 100
-
C₂ Selectivity (%) = (2 * [C₂H₄]out + 2 * [C₂H₆]out) / ([CH₄]in - [CH₄]out) * 100
-
C₂ Yield (%) = (Methane Conversion * C₂ Selectivity) / 100
-
Reaction Mechanisms and Pathways
The catalytic activity of alkali metal sulfides in reactions such as the Knoevenagel condensation and Michael addition stems from their basicity. The sulfide anion (S²⁻) can act as a Brønsted-Lowry base, abstracting a proton from a reactant to generate a reactive intermediate.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration[19][20][21]. An alkali metal sulfide can catalyze this reaction by deprotonating the active methylene (B1212753) compound.
Michael Addition
In a Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound[22][23][24][25][26]. Similar to the Knoevenagel condensation, an alkali metal sulfide can act as a base to generate the nucleophilic enolate from a Michael donor.
Concluding Remarks
Alkali metal sulfides are a promising, yet underexplored, class of basic catalysts. While quantitative comparative data is currently lacking, their catalytic potential can be inferred from their periodic properties and the behavior of their oxide analogs. The basicity of the sulfide anion is the key driver of their catalytic activity in various organic transformations. This guide provides a foundational framework for researchers interested in exploring the catalytic applications of these compounds, from their synthesis to their evaluation in model reactions. Further research, particularly in elucidating the catalytic performance of rubidium and caesium sulfides, is warranted to fully realize the potential of this class of materials in catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN114195103A - A kind of preparation method of alkali metal and alkaline earth metal sulfide - Google Patents [patents.google.com]
- 7. Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System [organic-chemistry.org]
- 8. Frontiers | Catalyst Screening for Oxidative Coupling of Methane Integrated in Membrane Reactors [frontiersin.org]
- 9. Oxidative Coupling of Methane: A Review Study on the Catalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
Validating the Structure of Synthesized Potassium Sulfide (K₂S) using X-ray Diffraction: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray Diffraction (XRD) with other analytical techniques for validating the crystal structure of synthesized potassium sulfide (B99878) (K₂S). Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction: The Importance of Structural Validation of K₂S
Potassium sulfide (K₂S) is a crucial inorganic compound with applications in various fields, including as a precursor in the synthesis of pharmaceuticals and as a component in certain battery technologies. The precise crystal structure of synthesized K₂S is paramount as it directly influences its chemical reactivity, stability, and overall performance. X-ray Diffraction (XRD) is a powerful and widely used non-destructive technique to determine the crystalline structure of materials. This guide will focus on the application of XRD for validating the synthesis of K₂S and compare its efficacy with other common analytical methods.
Experimental Protocol: XRD Analysis of Synthesized K₂S
This section details the experimental procedure for the synthesis of K₂S and its subsequent analysis using powder XRD.
Synthesis of this compound (K₂S)
A common laboratory-scale synthesis of K₂S involves the direct reaction of potassium metal and sulfur.
Materials:
-
Potassium metal, stored under mineral oil
-
Sulfur powder
-
Crucible
-
Bunsen burner or furnace
-
Inert atmosphere glovebox
-
Schlenk line (optional)
Procedure:
-
In an inert atmosphere glovebox, carefully cut a small, known amount of potassium metal, ensuring to remove the outer oxide layer to reveal a shiny surface.
-
Place the cleaned potassium metal into a crucible.
-
Add a stoichiometric amount of sulfur powder to the crucible, ensuring good contact with the potassium metal. The balanced chemical equation is 2K + S → K₂S.
-
Gently heat the crucible containing the reactants under an inert atmosphere. The reaction is exothermic and should be initiated with caution.
-
Once the reaction is complete, allow the crucible to cool to room temperature. The resulting product is synthesized this compound.
-
Due to the hygroscopic and air-sensitive nature of K₂S, the product should be handled and stored under an inert atmosphere.
Powder X-ray Diffraction (PXRD) Protocol
Instrumentation:
-
Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
-
Air-sensitive sample holder
-
Glovebox
Procedure:
-
Sample Preparation: Inside a glovebox to prevent atmospheric contamination, grind the synthesized K₂S into a fine powder using an agate mortar and pestle.
-
Sample Mounting: Load the finely ground K₂S powder into an air-sensitive sample holder. This typically involves placing the powder in a well and sealing it with a low-X-ray-absorbing film, such as Kapton.
-
Data Acquisition:
-
Mount the sealed sample holder onto the diffractometer.
-
Set the instrument parameters. A typical scan range for initial characterization is a 2θ angle from 20° to 80°.
-
Set the step size (e.g., 0.02°) and the scan speed or counting time per step.
-
Initiate the X-ray source and begin the data collection.
-
-
Data Analysis:
-
The resulting XRD pattern (a plot of intensity versus 2θ) is then analyzed.
-
The positions (2θ values) and relative intensities of the diffraction peaks are compared to a standard reference pattern for K₂S, typically from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD). The cubic phase of K₂S (space group Fm-3m) is the expected structure.[1][2]
-
Data Presentation: Expected XRD Results for K₂S
Successful synthesis of cubic K₂S (space group Fm-3m) will result in an XRD pattern with characteristic peaks at specific 2θ angles. The expected peak positions and their corresponding Miller indices (hkl) are summarized in the table below, based on calculated data from the Materials Project (mp-1022).[1]
| 2θ (°) (Cu Kα) | Miller Indices (hkl) | Relative Intensity (%) |
| 23.95 | (111) | 100.0 |
| 27.75 | (200) | 17.6 |
| 39.75 | (220) | 58.7 |
| 46.85 | (311) | 33.1 |
| 49.05 | (222) | 5.8 |
| 58.05 | (400) | 8.8 |
| 63.85 | (331) | 13.9 |
| 65.75 | (420) | 10.3 |
| 73.65 | (422) | 22.7 |
| 78.95 | (511) / (333) | 11.2 |
Visualization of Experimental Workflow
The logical flow of validating synthesized K₂S using XRD can be visualized as follows:
Comparison with Other Analytical Techniques
While XRD is a primary tool for crystal structure determination, other techniques provide complementary information.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)
-
Principle: SEM provides high-resolution images of the sample's surface morphology, while EDS determines the elemental composition of the sample.[3][4]
-
Application for K₂S: SEM can reveal the particle size and shape of the synthesized K₂S powder. EDS can confirm the presence and relative abundance of potassium and sulfur, providing a quick check for elemental purity.[3]
-
Comparison with XRD:
-
Information: SEM/EDS provides morphological and elemental information, whereas XRD provides crystallographic information (i.e., how the atoms are arranged).[4][5]
-
Phase Identification: XRD is superior for identifying the specific crystalline phase of K₂S. SEM/EDS cannot distinguish between different polymorphs or crystalline states.
-
Complementarity: SEM/EDS and XRD are highly complementary. SEM can visualize the material that is being analyzed by XRD, and EDS can confirm the elemental composition of the crystalline phases identified by XRD.[3]
-
Raman Spectroscopy
-
Principle: Raman spectroscopy measures the vibrational modes of molecules, which are sensitive to the chemical bonds and crystal structure.
-
Application for K₂S: Raman spectroscopy can provide a characteristic "fingerprint" spectrum for K₂S, which can be used for phase identification. It is particularly sensitive to the S-S bond vibrations in any potential polysulfide byproducts.
-
Comparison with XRD:
-
Crystallinity: XRD is generally better for determining the degree of crystallinity of a sample. Amorphous materials produce broad humps in an XRD pattern, while crystalline materials produce sharp peaks. Raman spectroscopy can also distinguish between crystalline and amorphous states, but XRD provides more direct information on long-range order.[6]
-
Sensitivity: Raman spectroscopy can be more sensitive to certain chemical bonds and functional groups, making it useful for detecting impurities or variations in local chemical environments. For instance, it is a powerful tool for studying the various potassium polysulfide species (K₂Sₓ) that might form as byproducts.
-
Sample Preparation: Raman spectroscopy often requires minimal sample preparation and can sometimes be performed in situ. However, for air-sensitive materials like K₂S, controlled atmosphere sample handling is still necessary for both techniques.
-
Summary Comparison of Techniques
| Technique | Information Provided | Advantages for K₂S Validation | Limitations for K₂S Validation |
| X-ray Diffraction (XRD) | Crystal structure, phase identification, lattice parameters, crystallinity. | - Definitive method for confirming the crystalline phase of K₂S.[3]- Can quantify the relative amounts of different crystalline phases. | - Requires a crystalline sample.- Can be challenging to distinguish between phases with similar crystal structures. |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape. | - Provides visual confirmation of the synthesized material's physical form. | - Does not provide information on the crystal structure or elemental composition.[4] |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition and distribution. | - Quickly confirms the presence of potassium and sulfur.[5]- Can detect elemental impurities. | - Does not provide information on the chemical bonding or crystal structure.[5] |
| Raman Spectroscopy | Molecular vibrations, chemical bonding, phase identification. | - Highly sensitive to S-S bonds, useful for detecting polysulfide impurities.- Provides a complementary fingerprint for phase identification.[6] | - Fluorescence can sometimes interfere with the signal.- Interpretation can be more complex than XRD for phase identification. |
Conclusion
Validating the structure of synthesized K₂S is critical for its effective application. X-ray Diffraction is the primary and most definitive technique for confirming the crystalline phase and purity of the synthesized material. However, a comprehensive characterization is best achieved by using a combination of techniques. SEM and EDS provide essential information on the morphology and elemental composition, while Raman spectroscopy offers a sensitive probe for chemical bonding and the detection of potential polysulfide impurities. By understanding the strengths and limitations of each technique, researchers can confidently validate the structure and quality of their synthesized K₂S.
References
- 1. mp-1022: K2S (cubic, Fm-3m, 225) [legacy.materialsproject.org]
- 2. Materials Data on K2S by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 3. microanalysis.com.au [microanalysis.com.au]
- 4. semedsanalysis.wordpress.com [semedsanalysis.wordpress.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. Raman Spectroscopy and X-Ray Diffraction: Phase Identification of Gem Minerals and Other Species [gia.edu]
A Researcher's Guide to Differentiating Potassium Sulfide and Potassium Polysulfides
For researchers, scientists, and professionals in drug development, the precise identification and use of sulfur-containing compounds are critical. Potassium sulfide (B99878) (K₂S) and potassium polysulfides (K₂Sₙ, where n > 1) are two such classes of reagents that, while related, possess distinct chemical properties and reactivity. This guide provides an objective comparison, supported by experimental data and detailed protocols, to enable their accurate differentiation and appropriate application in a research context.
Comparative Chemical and Physical Properties
Potassium sulfide is a simple inorganic salt, whereas potassium polysulfides represent a family of compounds containing chains of sulfur atoms.[1] This fundamental structural difference gives rise to significant variations in their physical and chemical characteristics. Pure this compound is a colorless solid, but it is often encountered with a yellow-brown coloration due to the presence of polysulfide impurities.[2][3] Polysulfides themselves are typically yellow to brown solids or viscous liquids.[1][4]
| Property | This compound (K₂S) | Potassium Polysulfides (K₂Sₙ) |
| Chemical Formula | K₂S | K₂Sₙ (n = 2-6)[1][5] |
| Appearance | Colorless crystalline solid (pure); often yellow-red to red-brown (technical grade)[2][3][6] | Ochre to brown lumps or yellow-brown solid/viscous liquid[1][4] |
| Molar Mass | 110.26 g/mol [3] | Variable (e.g., K₂S₂: 142.33 g/mol , K₂S₃: 174.39 g/mol ) |
| Melting Point | 840 °C[2][3] | Lower and variable; a commercial mixture melts around 200 °C[4] |
| Boiling/Decomposition | 912 °C (decomposes)[2][3] | Decomposes upon heating |
| Density | ~1.74 g/cm³[2][6] | Data not readily available for specific polysulfides; varies with 'n' |
| Crystal Structure | Antifluorite[2][6] | Chains of Sₙ²⁻ anions paired with K⁺ ions[7] |
| Solubility | Reacts with water to form KOH and KSH[3][8]; soluble in ethanol, glycerol; insoluble in ether[3][6] | High aqueous solubility[4][9][10] |
Experimental Protocols for Differentiation
Several analytical techniques can reliably distinguish between this compound and potassium polysulfides by probing their unique structural and electronic properties.
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is exceptionally effective for differentiating sulfide and polysulfide species.[11]
Experimental Protocol:
-
Sample Preparation: The solid sample is mounted on a compatible sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. Handling should be performed in an inert atmosphere (e.g., a glovebox) to prevent surface oxidation.
-
Analysis: The sample is irradiated with a monochromatic X-ray beam (commonly Al Kα). The kinetic energy of the photoelectrons that are emitted from the sample surface is measured by an electron energy analyzer.
-
Data Acquisition: High-resolution spectra of the S 2p and S KLL Auger regions are acquired.
-
Data Analysis: The binding energy of the detected photoelectrons is calculated. The resulting spectra are charge-corrected (often to the C 1s peak at 284.8 eV) and fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the contributions from different sulfur species.
Data Interpretation:
-
This compound (K₂S): Exhibits a single, sharp S 2p₃/₂ peak at a binding energy of approximately 161.3 - 162.4 eV, characteristic of the sulfide (S²⁻) ion.[12][13]
-
Potassium Polysulfides (K₂Sₙ): The S 2p spectrum is more complex and can be resolved into two distinct components.[11][12]
-
Terminal Sulfur (ST): These atoms carry most of the negative charge and appear at a lower binding energy, showing a shift of approximately -2.4 eV relative to elemental sulfur (S₈).[11][12]
-
Central Sulfur (SC): These atoms are more neutral and appear at a higher binding energy, with a shift of about -0.6 eV relative to elemental sulfur.[11][12]
-
This clear separation of binding energies for sulfide, terminal polysulfide, and central polysulfide atoms allows for unambiguous identification.[11]
Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid or liquid sample is placed on a microscope slide or in a quartz cuvette.
-
Analysis: The sample is illuminated with a laser beam. The scattered light is collected by a lens and sent through a monochromator.
-
Data Acquisition: The Raman scattered light is detected by a charge-coupled device (CCD) detector, generating a spectrum that plots intensity versus Raman shift (in cm⁻¹).
Data Interpretation:
-
This compound (K₂S): As a simple ionic solid, its Raman spectrum is very simple and does not show the characteristic peaks associated with S-S bonds.
-
Potassium Polysulfides (K₂Sₙ): Exhibit distinct and well-defined Raman peaks corresponding to the vibrational modes (stretching and bending) of the sulfur-sulfur bonds within the polysulfide chain.[14][15] The position and number of these peaks are characteristic of the specific polysulfide anion (e.g., S₃²⁻, S₄²⁻, S₅²⁻), allowing for structural characterization.[14]
UV-Vis spectroscopy is an analytical technique that measures the amount of light absorbed by a sample. It is particularly useful for analyzing solutions containing polysulfides.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., water, ethanol) to a known concentration. The solution must be prepared in a UV-transparent cuvette.
-
Analysis: The cuvette is placed in a UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). A solvent blank is used as a reference.
Data Interpretation:
-
This compound (K₂S): Aqueous solutions of K₂S hydrolyze to KSH and KOH.[3] The sulfide (HS⁻) ion does not have strong absorption bands in the near-UV and visible regions.
-
Potassium Polysulfides (K₂Sₙ): Aqueous polysulfide solutions are colored and exhibit characteristic broad absorption bands in the UV region, typically between 240-420 nm, which are assigned to the polysulfide anions.[16][17] The presence of these absorption peaks is a clear indicator of polysulfides.[18]
Applications in Research and Drug Development
The choice between K₂S and K₂Sₙ is dictated by the specific research goal.
-
This compound (K₂S): Primarily serves as a direct and potent source of the sulfide nucleophile (S²⁻).[19] It is used in organic synthesis to create sulfur-containing scaffolds like thiophenes and other pharmaceuticals.[6] In analytical chemistry, it can be used for the precipitation of heavy metal ions.[6] Its high reactivity and rapid hydrolysis limit its direct use in biological systems.[6]
-
Potassium Polysulfides (K₂Sₙ): These compounds are gaining significant attention in chemical biology and drug development.[20] They are closely related to endogenous sulfane sulfur species, such as persulfides (RSSH), which are now recognized as critical mediators in hydrogen sulfide (H₂S) signaling pathways.[20][21][22] Researchers use polysulfides as tools to:
-
Study the formation and reduction of protein persulfides, which play roles in redox signaling and antioxidant responses.[21]
-
Investigate H₂S-related signaling pathways, where polysulfides may act as more stable donor molecules or intermediates.[20][23]
-
Serve as precursors for synthesizing sulfur nanoparticles for various applications.[4][9]
-
Visualized Workflows and Pathways
References
- 1. Buy Potassium polysulfide | 37199-66-9 [smolecule.com]
- 2. webqc.org [webqc.org]
- 3. This compound Formula [softschools.com]
- 4. POTASSIUM (POLY)SULFIDE | 37199-66-9 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Potassium pentasulfide - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. POTASSIUM (POLY)SULFIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. Exploiting XPS for the identification of sulfides and polysulfides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploiting XPS for the identification of sulfides and polysulfides - RSC Advances (RSC Publishing) DOI:10.1039/C5RA14915K [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ifmmi.com [ifmmi.com]
- 17. Calculation of the visible-UV absorption spectra of hydrogen sulfide, bisulfide, polysulfides, and As and Sb sulfides, in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. Recent development of polysulfides: Chemistry and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel persulfide detection method reveals protein persulfide- and polysulfide-reducing functions of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods in sulfide and persulfide research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
K2S in K-S Batteries vs. Li-S Batteries: A Performance Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for next-generation energy storage systems beyond lithium-ion batteries has led to significant interest in alkali metal-sulfur batteries, particularly potassium-sulfur (K-S) and lithium-sulfur (Li-S) systems. Both technologies promise high theoretical energy densities due to the high specific capacity of sulfur. This guide provides a detailed performance comparison of K-S batteries, with a focus on the use of potassium sulfide (B99878) (K2S) as a cathode material, against the more established Li-S batteries. The comparison is supported by a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying electrochemical processes.
At a Glance: Key Performance Metrics
The following table summarizes the key performance metrics for typical K-S and Li-S batteries based on available research. It is important to note that the values for K-S batteries are based on emerging research and may vary significantly with different electrode and electrolyte designs. The data for Li-S batteries represents more mature systems.
| Performance Metric | K-S Batteries (with Sulfur/K2S Cathodes) | Li-S Batteries (with Sulfur Cathodes) |
| Theoretical Specific Capacity | 1675 mAh/g (of S) | 1675 mAh/g (of S) |
| Practical Specific Capacity | 500 - 1500 mAh/g[1] | 800 - 1400 mAh/g |
| Average Discharge Voltage | ~1.8 V | ~2.15 V |
| Theoretical Energy Density | ~1023 Wh/kg[2] | ~2600 Wh/kg[3] |
| Practical Energy Density | 300 - 500 Wh/kg[4] | 350 - 600 Wh/kg |
| Coulombic Efficiency | 90 - 99% | >99% |
| Cycle Life | 100 - 500 cycles | 100 - 1500+ cycles[5] |
| Key Challenges | Large volume expansion (~296% for S to K2S), severe polysulfide shuttle effect, sluggish kinetics of K2S conversion.[3][6] | Polysulfide shuttle effect, lithium dendrite formation, low conductivity of sulfur and Li2S. |
Delving Deeper: Electrochemical Mechanisms
The fundamental difference between K-S and Li-S batteries lies in the cation (K+ vs. Li+) and the resulting intermediate polysulfide species and final discharge products. These differences have significant implications for the battery's performance and stability.
The Polysulfide Shuttle: A Common Nemesis
Both K-S and Li-S batteries suffer from the "polysulfide shuttle" effect, a major cause of capacity fading. During discharge, elemental sulfur is reduced to soluble long-chain polysulfides (K2Sn or Li2Sn, where n > 2). These polysulfides can dissolve in the electrolyte and migrate to the anode, where they are reduced to lower-order sulfides. These lower-order sulfides can then diffuse back to the cathode and be re-oxidized, creating a parasitic shuttle that leads to the loss of active material and low coulombic efficiency.
The polysulfide shuttle is generally considered more severe in K-S batteries due to the higher solubility of potassium polysulfides in common ether-based electrolytes compared to their lithium counterparts.
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the typical procedures for fabricating and testing K-S and Li-S coin cells.
K-S Battery with a Sulfur-Based Cathode
1. Cathode Slurry Preparation:
-
Composition: A typical slurry consists of 70 wt% elemental sulfur, 20 wt% conductive carbon (e.g., Super P), and 10 wt% binder (e.g., polyvinylidene fluoride, PVDF).
-
Procedure:
-
Dissolve the PVDF binder in N-methyl-2-pyrrolidone (NMP) to form a homogeneous solution.
-
Add the elemental sulfur and conductive carbon to the binder solution.
-
Stir the mixture at room temperature for at least 12 hours to form a uniform slurry.
-
2. Cathode Fabrication:
-
Coating: Cast the slurry onto an aluminum foil current collector using a doctor blade.
-
Drying: Dry the coated foil in a vacuum oven at 60°C for 12 hours to remove the NMP solvent.
-
Electrode Punching: Punch the dried cathode sheet into circular electrodes (e.g., 12 mm diameter).
3. Coin Cell Assembly (CR2032):
-
Environment: Assemble the coin cells in an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.
-
Components:
-
Anode: Potassium metal foil.
-
Separator: Glass fiber separator (e.g., Whatman GF/D).
-
Electrolyte: 0.8 M Potassium bis(fluorosulfonyl)imide (KFSI) in a 1:1 v/v mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME).
-
Cathode: The prepared sulfur-based cathode.
-
-
Assembly Order: Place the potassium anode, separator, electrolyte, and cathode sequentially in the coin cell casing and seal.
4. Electrochemical Testing:
-
Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) within a voltage window of 1.0 V to 3.0 V vs. K/K+. (1C = 1675 mA/g).
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks corresponding to the polysulfide conversion reactions.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to analyze the charge transfer resistance and other impedance characteristics of the cell.
Li-S Battery with a Sulfur-Based Cathode
The protocol for Li-S battery fabrication and testing is similar to that of K-S batteries, with the following key differences:
-
Anode: Lithium metal foil is used instead of potassium.
-
Electrolyte: A common electrolyte is 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 v/v mixture of DOL and DME, often with an additive like lithium nitrate (B79036) (LiNO3) to passivate the lithium anode.
-
Voltage Window: The typical voltage window for galvanostatic cycling is 1.7 V to 2.8 V vs. Li/Li+.
The K2S Cathode Advantage and Challenges
Utilizing pre-synthesized K2S as the cathode material offers a potential solution to some of the issues associated with elemental sulfur cathodes. By starting with the fully discharged product, the large initial volume expansion is avoided within the cathode structure during the first discharge. However, the use of K2S introduces its own set of challenges:
-
High Reactivity: K2S is highly reactive and sensitive to moisture and air, making its handling and slurry preparation challenging.[7]
-
Low Conductivity: Both K2S and its oxidation products have low electronic and ionic conductivity, leading to high polarization and poor rate capability.
-
Sluggish Kinetics: The oxidation of K2S back to sulfur during charging is kinetically sluggish, often resulting in low coulombic efficiency and poor reversibility.
Conclusion and Future Outlook
Both K-S and Li-S batteries hold immense promise for high-energy storage applications. While Li-S technology is more mature, K-S batteries offer the advantage of utilizing a more abundant and lower-cost resource in potassium. The development of high-performance K-S batteries, particularly those employing K2S cathodes, is still in its early stages. Overcoming the challenges of the severe polysulfide shuttle, large volume changes, and sluggish kinetics of K2S is crucial for the practical realization of this technology.
Future research should focus on:
-
Novel Electrolyte Formulations: Developing new electrolytes with low potassium polysulfide solubility to mitigate the shuttle effect.
-
Advanced Cathode Architectures: Designing robust cathode structures that can accommodate the volume changes during cycling and enhance the conductivity of sulfur species.
-
Electrocatalysts: Incorporating catalysts to improve the kinetics of polysulfide conversion and the oxidation of K2S.
By addressing these challenges, K-S batteries with K2S cathodes could emerge as a viable and cost-effective alternative to Li-S and conventional lithium-ion batteries for next-generation energy storage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mitigating Lithium Dissolution and Polysulfide Shuttle Effect Phenomena Using a Polymer Composite Layer Coating on the Anode in Lithium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Potassium sulfide - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Sulfur Sources for Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfur source is a critical decision in the synthesis of sulfur-containing compounds. While potassium sulfide (B99878) (K₂S) has traditionally been utilized as a source of sulfide ions, a range of alternative reagents offer distinct advantages in terms of efficiency, safety, cost-effectiveness, and substrate scope. This guide provides an objective comparison of common alternatives to potassium sulfide, supported by experimental data, to inform the selection of the optimal sulfur source for various synthetic applications.
Overview of Sulfur Sources
The introduction of sulfur into organic molecules is a fundamental transformation in the synthesis of numerous therapeutic agents, agrochemicals, and functional materials. This compound, a simple inorganic sulfide, serves as a direct source of the nucleophilic sulfide ion (S²⁻) for the synthesis of thiols, sulfides, and thioamides. However, its hygroscopic nature, potential for side reactions, and the often harsh reaction conditions required have led to the exploration of alternative sulfur sources.
This guide focuses on the comparative performance of the following classes of sulfur reagents:
-
Inorganic Sulfides: this compound (K₂S) and Sodium sulfide (Na₂S)
-
Elemental Sulfur (S₈): An inexpensive and environmentally benign sulfur source.
-
Thiourea (B124793) (SC(NH₂)₂): A versatile and odorless reagent for the synthesis of thiols and heterocycles.
-
Thionation Reagents: Lawesson's reagent and Phosphorus Pentasulfide (P₄S₁₀) for the conversion of carbonyls to thiocarbonyls.
Performance Comparison in Key Synthetic Transformations
The choice of a sulfur source significantly impacts the yield, reaction conditions, and purity of the final product. The following sections provide a detailed comparison of these reagents in three common synthetic applications: the synthesis of thioamides, thiols, and sulfides.
Synthesis of Thioamides
Thioamides are important structural motifs in many biologically active compounds. The Willgerodt-Kindler reaction, which typically involves an aldehyde or ketone, an amine, and a sulfur source, is a common method for their preparation.
Table 1: Comparison of Sulfur Sources in the Synthesis of Thiobenzamide (B147508)
| Sulfur Source | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Sulfide | Benzonitrile (B105546), Na₂S·9H₂O | [DBUH][OAc] | Room Temp. | 2 | 88 | [1] |
| Elemental Sulfur | Benzaldehyde, Aniline, S₈, Na₂S·9H₂O (cat.) | DMF | 115 | 3 | 91 | [2] |
| Thiourea | 4-Chlorobenzaldehyde, Thiourea, K₂S₂O₈, Pyridine | DMF/H₂O | 125 | 24 | 80 | [3] |
Synthesis of Thiols (Mercaptans)
Thiols are crucial intermediates in organic synthesis and are present in many pharmaceuticals. A common route to thiols is the reaction of an alkyl halide with a sulfur nucleophile.
Table 2: Comparison of Sulfur Sources in the Synthesis of Benzyl (B1604629) Mercaptan from Benzyl Chloride
| Sulfur Source | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Hydrosulfide (B80085) | Benzyl chloride, NaSH | Water | 50, then 80 | 5 | 90.7 | [4] |
| Thiourea | Benzyl chloride, Thiourea, then NaOH | Not specified | Not specified | Not specified | High (qualitative) | [5][6] |
| Ammonium Sulfhydrate | Benzyl chloride, NH₄SH | Water | <80, then 80-100 | Not specified | 96.7 | [7] |
Note: While potassium hydrosulfide (KSH) is a logical potassium-based alternative to NaSH, specific yield data for the synthesis of benzyl mercaptan was not found in the comparative literature surveyed. The use of thiourea offers a cleaner reaction by avoiding the formation of sulfide byproducts that can occur with hydrosulfide reagents.[6]
Synthesis of Sulfides (Thioethers)
Sulfides are another important class of organosulfur compounds. They are commonly prepared by the reaction of an alkyl halide with a sulfide source.
Table 3: Comparison of Sulfur Sources in the Synthesis of Dibenzyl Sulfide from Benzyl Halide
| Sulfur Source | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Sulfide | Benzyl bromide, Na₂S·9H₂O | Water/Methanol (B129727) | Reflux | 5 | 85 | [8] |
| Elemental Sulfur | Benzyl chloride, S₈, Thiourea, Na₂CO₃ | Wet PEG-200 | 40 | 1 | 91 (as disulfide) | [9] |
Note: Direct synthesis of dibenzyl sulfide using elemental sulfur was not detailed in the same manner; the cited protocol leads to the disulfide, which can then be reduced to the thiol and subsequently converted to the sulfide. A direct protocol for dibenzyl sulfide synthesis using this compound was not found with specific yield data for comparison.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of different sulfur sources. Below are representative experimental protocols for the synthesis of a thioamide, a thiol, and a sulfide using alternative sulfur sources.
Synthesis of Thiobenzamide using Sodium Sulfide
Reaction: Benzonitrile + Na₂S·9H₂O → Thiobenzamide
Procedure: A mixture of benzonitrile (1.0 mmol) and Na₂S·9H₂O (3.0 mmol) in [DBUH][OAc] (0.6 mL) is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by TLC. Upon completion, the product is isolated and purified by standard methods. This method reportedly yields thiobenzamide in 88%.[1]
Synthesis of Benzyl Mercaptan using Sodium Hydrosulfide
Reaction: Benzyl chloride + NaSH → Benzyl Mercaptan
Procedure: A 45.7% aqueous solution of sodium hydrosulfide (0.52 mol) and water (159 mL) are placed in a reactor under a nitrogen atmosphere. Concentrated hydrochloric acid (0.08 mol) is added, followed by benzyl chloride (0.40 mol). The two-phase system is heated and stirred at 50°C for approximately 5 hours. Gas chromatography analysis of a similar procedure showed a 90.7% yield of benzyl mercaptan.[4]
Synthesis of Dibenzyl Sulfide using Sodium Sulfide
Reaction: 2 Benzyl bromide + Na₂S·9H₂O → Dibenzyl sulfide
Procedure: Sodium sulfide nonahydrate (1.5 mol) is dissolved in 250 mL of water and 50 mL of methanol in a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer. Benzyl bromide (2 mol) is added, and the mixture is boiled under reflux with vigorous stirring for 5 hours. After cooling, the reaction mixture is extracted with ether. The combined organic phases are washed, dried, and the solvent is evaporated. The resulting solid is crystallized from methanol to yield dibenzyl sulfide (85% yield).[8]
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and troubleshooting synthetic challenges.
Willgerodt-Kindler Reaction for Thioamide Synthesis
The Willgerodt-Kindler reaction provides a pathway to thioamides from aldehydes or ketones, an amine, and elemental sulfur. The reaction with an aldehyde proceeds without rearrangement.
References
- 1. A efficient protocol for the synthesis of thioamides in [DBUH][OAc] at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11259A [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]
- 5. Video: Preparation and Reactions of Thiols [jove.com]
- 6. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Results Obtained Using Potassium Sulfide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of experimental results obtained using potassium sulfide (B99878) (K₂S) as a hydrogen sulfide (H₂S) donor. Given the widespread use of various sulfide salts in research, understanding their comparative performance is crucial for the accurate interpretation and replication of findings. This document offers a comparison with sodium hydrosulfide (B80085) (NaHS), a commonly used alternative, and provides detailed experimental protocols and signaling pathway diagrams to support your research.
Introduction to Potassium Sulfide as an H₂S Donor
This compound is an inorganic salt that rapidly hydrolyzes in aqueous solutions to release hydrogen sulfide (H₂S), a gaseous signaling molecule involved in numerous physiological and pathological processes.[1] Due to its instantaneous release of H₂S, it is classified as a "fast-releasing" donor, making it a valuable tool for studying the acute effects of H₂S in biological systems.
However, the rapid burst of H₂S from this compound and other sulfide salts can lead to supraphysiological concentrations, which may not accurately reflect endogenous H₂S signaling.[2] Therefore, it is essential to compare and cross-validate results with other H₂S donors that possess different release kinetics.
Comparative Analysis: this compound vs. Alternatives
Direct comparative studies detailing the H₂S release kinetics and biological effects of this compound against a wide range of other donors are limited in publicly available literature. However, sodium hydrosulfide (NaHS) is another fast-releasing H₂S donor that is frequently used in research and is considered to have a very similar mechanism of H₂S liberation in solution.[2] Both K₂S and NaHS are expected to produce a rapid, concentration-dependent increase in H₂S levels upon dissolution in aqueous media. For the purpose of this guide, data obtained using NaHS will be presented as a comparable alternative to this compound, with the assumption of similar H₂S release profiles and biological activities.
H₂S Release Kinetics
The release of H₂S from sulfide salts like K₂S and NaHS is a rapid process, occurring almost instantaneously upon dissolution in an aqueous buffer. The concentration of H₂S peaks within minutes and then gradually declines. This contrasts with slow-releasing donors, such as GYY4137, which provide a more sustained and lower-level release of H₂S over a longer period.
Table 1: Comparative H₂S Release Profiles of a Fast-Releasing Donor (NaHS) and a Slow-Releasing Donor (GYY4137)
| Time (minutes) | H₂S Concentration from NaHS (µM) | H₂S Concentration from GYY4137 (µM) |
| 10 | ~400 | ~40 |
| 60 | Decreasing | Sustained Release |
| 180 | Significantly Decreased | Sustained Release |
Note: This table is a qualitative representation based on typical release profiles. Actual concentrations will vary depending on the initial donor concentration, pH, and temperature.[3][4]
Performance in Biological Assays
The choice of H₂S donor can significantly impact the outcome of biological experiments. The rapid release from this compound or sodium hydrosulfide is often employed to study acute cellular responses, such as vasodilation and ion channel activation.
Table 2: Comparative Effects of H₂S Donors on Vasodilation
| H₂S Donor | Type | Typical Effective Concentration for Vasodilation | Onset of Action | Duration of Effect |
| This compound (K₂S) | Fast-Releasing | 10 µM - 1 mM | Rapid | Short |
| Sodium Hydrosulfide (NaHS) | Fast-Releasing | 10 µM - 1 mM | Rapid | Short |
| GYY4137 | Slow-Releasing | 10 µM - 100 µM | Slow | Prolonged |
This table summarizes general observations from various studies. Specific effective concentrations can vary between different vascular beds and experimental conditions.[5][6]
Table 3: Effect of NaHS on MAPK Pathway Phosphorylation in PC12 Cells
| Treatment | p-ERK1/2 Level (Fold Change vs. Control) | p-p38 MAPK Level (Fold Change vs. Control) | p-JNK Level (Fold Change vs. Control) |
| Control | 1.0 | 1.0 | 1.0 |
| Hypoxia-Inducing Agent | Increased | Increased | Increased |
| Hypoxia-Inducing Agent + NaHS | Decreased (compared to agent alone) | Decreased (compared to agent alone) | No significant change |
This table is a summary of findings from studies investigating the protective effects of H₂S against hypoxia-induced injury. The data indicates that NaHS can attenuate the stress-induced activation of ERK1/2 and p38 MAPK pathways.[7]
Experimental Protocols
For the cross-validation of results, standardized and detailed experimental protocols are essential. Below are methodologies for key experiments frequently conducted with H₂S donors.
Protocol 1: Measurement of H₂S Release from this compound
Objective: To quantify the concentration of H₂S released from a this compound solution over time.
Materials:
-
This compound (K₂S)
-
Phosphate-buffered saline (PBS), pH 7.4
-
H₂S-selective electrode and meter
-
Sealed reaction vessel
-
Nitrogen gas
Procedure:
-
Prepare a stock solution of this compound in deoxygenated PBS immediately before use.
-
Calibrate the H₂S-selective electrode according to the manufacturer's instructions using standard sulfide solutions.
-
Add a known volume of PBS to the sealed reaction vessel and purge with nitrogen gas to create an anaerobic environment.
-
Inject a specific amount of the this compound stock solution into the reaction vessel to achieve the desired final concentration.
-
Immediately begin recording the H₂S concentration using the selective electrode at regular time intervals (e.g., every 30 seconds for the first 5 minutes, then every 1-2 minutes).
-
Continue measurements until the H₂S concentration stabilizes or returns to baseline.
-
Plot the H₂S concentration as a function of time to determine the release kinetics.
Protocol 2: Ex Vivo Vasodilation Assay
Objective: To assess the vasodilatory effect of this compound on isolated arterial rings.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution
-
Phenylephrine (B352888) (or other vasoconstrictor)
-
This compound (K₂S)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat according to approved animal care protocols and carefully dissect the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has plateaued, add this compound in a cumulative manner to the organ bath, allowing the relaxation response to stabilize at each concentration.
-
Record the changes in tension using the force transducers and data acquisition system.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.[5][6]
Protocol 3: Western Blot Analysis of MAPK Pathway Activation
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway (ERK, JNK, p38).
Materials:
-
Cell line of interest (e.g., PC12, HUVECs)
-
Cell culture medium and supplements
-
This compound (K₂S)
-
Stimulus (e.g., growth factor, stress-inducing agent)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, -JNK, -p38; anti-total-ERK, -JNK, -p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time. In some experiments, a co-treatment with a stimulus may be necessary.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.[8][9]
Visualizations
Experimental Workflow for Vasodilation Assay
Caption: Workflow for the ex vivo vasodilation assay using isolated arterial rings.
H₂S-Mediated Activation of MAPK Signaling Pathway
Caption: Simplified diagram of H₂S modulation of the MAPK signaling pathway.
H₂S-Induced Vasodilation via K+ Channel Activation
Caption: Mechanism of H₂S-induced vasodilation through potassium channel activation.
References
- 1. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of hydrogen sulfide-releasing biomaterials as novel therapies: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing hydrogen sulfide as a novel anti-cancer agent by targeting cancer glycolysis and pH imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The vasodilatory mechanism of nitric oxide and hydrogen sulfide in the human mesenteric artery in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen sulfide protects against chemical hypoxia-induced injury by inhibiting ROS-activated ERK1/2 and p38MAPK signaling pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of ROS-Activated p38MAPK Pathway is Involved in the Protective Effect of H2S Against Chemical Hypoxia-Induced Inflammation in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ionic Conductivity in Potassium Polysulfides
A guide for researchers exploring the electrochemical properties of potassium polysulfides (K₂Sₙ) in the context of advanced energy storage systems and other electrochemical applications.
This guide provides a comparative overview of the ionic conductivity of different potassium polysulfide species (K₂Sₙ, where n represents the number of sulfur atoms). Understanding the ionic transport properties of these compounds is crucial for the development of high-performance potassium-sulfur (K-S) batteries and other electrochemical devices. While direct comparative data for the entire range of potassium polysulfides in liquid electrolytes is limited in publicly available literature, this guide synthesizes existing knowledge from related systems and theoretical principles to provide a comprehensive analysis.
Introduction to Potassium Polysulfides
Potassium polysulfides are a family of inorganic compounds with the general formula K₂Sₙ. In the context of K-S batteries, they are formed as intermediates during the charge and discharge processes. The various stable phases of potassium polysulfides (n = 1, 2, 3, 4, 5, 6) play a critical role in the battery's performance, influencing factors such as capacity, cyclability, and rate capability. The ionic conductivity of the polysulfide-containing electrolyte is a key parameter that dictates the efficiency of ion transport between the anode and cathode, directly impacting the overall battery performance.
Factors Influencing Ionic Conductivity
The ionic conductivity of an electrolyte is primarily dependent on the concentration of charge carriers (ions) and their mobility.[1] Several factors influence these parameters in potassium polysulfide solutions:
-
Polysulfide Chain Length (n): The length of the polysulfide chain (the value of 'n' in K₂Sₙ) is a critical determinant of ionic conductivity.
-
Concentration: The concentration of the potassium polysulfide in the electrolyte affects the number of charge carriers.
-
Solvent Properties: The viscosity and dielectric constant of the solvent used to dissolve the polysulfides significantly impact ion mobility.
-
Temperature: Generally, an increase in temperature leads to higher ionic conductivity due to increased ion mobility.
-
Presence of Supporting Electrolytes: The addition of other salts can influence the overall ionic strength and conductivity of the solution.
Comparative Ionic Conductivity of Potassium Polysulfides
Studies on lithium polysulfide solutions have consistently demonstrated that as the concentration of sulfur, and by extension the average length of the polysulfide chains, increases, the viscosity of the electrolyte also increases.[4][5] This increased viscosity impedes the movement of ions, leading to a decrease in ionic conductivity.[4][6][7] This phenomenon is attributed to the larger size and more complex interactions of the longer polysulfide anions with the solvent molecules.
Based on these established principles, it is anticipated that the ionic conductivity of potassium polysulfides in a given solvent will decrease as the number of sulfur atoms (n) in the polysulfide chain increases.
Table 1: Anticipated Trend of Ionic Conductivity of Potassium Polysulfides
| Potassium Polysulfide | Formula | Anticipated Relative Ionic Conductivity | Rationale |
| Potassium Disulfide | K₂S₂ | Highest | Shorter polysulfide chain, lower viscosity, and higher ion mobility. |
| Potassium Trisulfide | K₂S₃ | High | |
| Potassium Tetrasulfide | K₂S₄ | Medium | |
| Potassium Pentasulfide | K₂S₅ | Low | |
| Potassium Hexasulfide | K₂S₆ | Lowest | Longest polysulfide chain, highest viscosity, and lowest ion mobility. |
It is important to note that in a practical K-S battery electrolyte, a distribution of different polysulfide species exists in equilibrium, and the measured ionic conductivity will be a composite of the contributions of all ionic species present.[8]
Experimental Protocols
The determination of ionic conductivity for potassium polysulfide solutions is typically performed using Electrochemical Impedance Spectroscopy (EIS). This technique measures the opposition of an electrolyte to the flow of an alternating current as a function of frequency.
Synthesis of Potassium Polysulfides (K₂Sₙ)
A series of potassium polysulfides can be synthesized by reacting stoichiometric amounts of potassium sulfide (B99878) (K₂S) or potassium hydrosulfide (B80085) (KSH) with elemental sulfur in a suitable solvent.[9]
Example Synthesis of K₂S₂ and K₂S₃:
-
Materials: Potassium sulfide (K₂S), elemental sulfur (S), and a suitable solvent (e.g., anhydrous tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME)).
-
Procedure:
-
In an inert atmosphere (e.g., an argon-filled glovebox), dissolve a known amount of K₂S in the chosen solvent.
-
Add the stoichiometric amount of sulfur required to achieve the desired polysulfide (e.g., for K₂S₂, a K₂S:S molar ratio of 1:1; for K₂S₃, a 1:2 ratio).
-
Stir the mixture at room temperature until all the sulfur has dissolved, resulting in a colored polysulfide solution. The synthesis of higher-order polysulfides (K₂S₄, K₂S₅, K₂S₆) follows a similar procedure with adjusted stoichiometry.
-
Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
A conductivity cell with two inert, parallel electrodes (e.g., platinum or stainless steel) with a known cell constant.
-
The potassium polysulfide solution to be tested.
Procedure:
-
Assemble the conductivity cell with the potassium polysulfide solution in an inert atmosphere to prevent reaction with air or moisture.
-
Connect the cell to the potentiostat.
-
Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).[10]
-
Record the impedance data and plot it as a Nyquist plot (real impedance vs. imaginary impedance).
-
The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
The ionic conductivity (σ) is then calculated using the following formula:
σ = L / (R_b * A)
where:
-
σ is the ionic conductivity (S/cm)
-
L is the distance between the electrodes (cm)
-
A is the area of the electrodes (cm²)
-
The term L/A is the cell constant.
-
Visualizing the Experimental Workflow and Logical Relationships
To better understand the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. electronic library - Effect of soluble polysulfides on the viscosity and ionic conductivity of electrolytes for magnesium-sulfur batteries [elib.dlr.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. osti.gov [osti.gov]
- 8. Polysulfide Concentration and Chain Length in the Biological Desulfurization Process: Effect of Biomass Concentration and the Sulfide Loading Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Computational Models for Potassium Sulfide Reactions
For Researchers, Scientists, and Drug Development Professionals
The study of potassium sulfide (B99878) (K₂S) and its reactions, particularly the formation and conversion of potassium polysulfides (K₂Sₙ), is critical for advancing energy storage technologies like potassium-sulfur (K-S) batteries. Computational modeling offers a powerful lens to understand these complex reactions at an atomic level. However, the predictive accuracy of these models is fundamentally tied to their validation against experimental data. This guide provides an objective comparison of common computational models and outlines the experimental protocols essential for their validation.
Comparing Computational Approaches
Validating computational models for K₂S reactions primarily involves two major approaches: quantum mechanics, specifically Density Functional Theory (DFT), and classical mechanics, through Molecular Dynamics (MD) simulations using force fields.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to calculate the electronic structure of materials, providing insights into reaction energies, transition states, and electronic properties. Its application to K-S systems has been pivotal in understanding reaction mechanisms.
Common DFT Methodologies: A survey of current literature reveals several common setups for DFT calculations in the context of K-S reactions. The choice of functional and basis set is critical for achieving accurate results.
| Parameter | Common Selections in Literature | Purpose / Strength |
| Functionals | PBE (Perdew-Burke-Ernzerhof) | A widely used GGA functional, offering a good balance of accuracy and computational cost for solid-state systems. |
| B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A hybrid functional that often provides better accuracy for molecular geometries and reaction barriers, though at a higher computational cost. | |
| vdW-DF (van der Waals Density Functional) | Includes corrections for van der Waals interactions, which can be important for accurately modeling adsorption energies on surfaces.[1] | |
| Basis Sets | Pople-style (e.g., 6-31G*, 6-311G**) | Common for molecular calculations, providing a flexible description of atomic orbitals.[2][3] |
| Ahlrichs-style (e.g., def2-TZVP) | Recommended for DFT calculations across a wide range of the periodic table, known for being well-balanced.[4] | |
| Plane-Wave Basis Sets | Used for periodic systems (e.g., crystal structures, surfaces) in conjunction with pseudopotentials. | |
| Software | VASP (Vienna Ab initio Simulation Package) | |
| Gaussian | ||
| Quantum ESPRESSO | ||
| ORCA |
Comparison of DFT-Calculated Properties: DFT has been employed to predict various properties of potassium sulfides, which can then be compared with experimental outcomes.
| Calculated Property | Example System | Typical DFT Result | Experimental Validation Metric |
| Adsorption Energy | K₂S on a catalyst surface (e.g., NiS) | Negative adsorption energy indicates stable binding. | Enhanced electrochemical performance (e.g., higher capacity, better cycling) in batteries with that catalyst. |
| Reaction Energy Barrier | Decomposition of K₂S₂ to K₂S | Energy barrier in eV determines reaction kinetics. | Reaction rates observed in cyclic voltammetry; identification of reaction products via spectroscopy. |
| Formation Energy | Formation of K₂Sₙ species | Relative energies indicate the most stable polysulfide species. | Identification of dominant polysulfide species at different states of charge via XRD or XPS. |
Molecular Dynamics (MD) and Force Fields
MD simulations use classical mechanics to model the movement of atoms and molecules over time. The accuracy of MD simulations is entirely dependent on the quality of the "force field"—a set of parameters and equations that define the potential energy of the system.
Challenges and Current State: Unlike well-established biomolecular systems, there is no widely accepted, pre-parameterized force field specifically for potassium sulfide and polysulfide reactions. Researchers typically need to develop or adapt existing parameters.
-
Existing Force Fields: Force fields like AMBER, CHARMM, and GROMOS have parameters for the potassium ion (K⁺) and for some sulfur-containing functional groups, but not directly for sulfide (S²⁻) or polysulfide (Sₙ²⁻) anions in a reactive context.[5][6][7][8]
-
Parameterization: Creating a new force field for K₂S reactions would require extensive parameterization against quantum mechanical calculations and experimental data (e.g., densities, heats of vaporization, crystal structures). This involves fitting parameters for bond stretching, angle bending, torsions, and non-bonded (van der Waals and electrostatic) interactions.
-
Polarizability: The high charge and polarizability of sulfide and polysulfide ions make it challenging to model their interactions accurately with standard non-polarizable force fields.[9] Polarizable force fields, while more computationally expensive, are likely necessary for accurate simulations.[10]
| Force Field Family | Relevant Existing Parameters | Notes on Applicability to K₂S |
| AMBER | Parameters for K⁺ ion exist.[6][11] | Lacks parameters for sulfide/polysulfide anions. Adaptation would be required, likely from parameters for phosphorylated or sulfated amino acids with caution.[12] |
| CHARMM | Parameters for K⁺ ion and various sulfonyl-containing compounds are available.[7] | No direct parameters for inorganic sulfides. Parameter development would be a significant undertaking.[13][14] |
| GROMOS | K⁺ ion parameters are part of the standard force field.[8] | Similar to AMBER and CHARMM, lacks specific parameters for the reactive sulfide species of interest. |
| OPLS-AA / CL&P | Often used for ionic liquids, providing a framework for parameterizing charged species.[15][16] | Could serve as a starting point for developing parameters for a K₂S/polysulfide system in an electrolyte. |
Experimental Protocols for Model Validation
Validating the computational models requires robust experimental data. The primary context for these reactions is in K-S batteries, and thus, electrochemical and spectroscopic methods are paramount.
Synthesis of Potassium Polysulfides
To study the individual reaction steps, pure potassium polysulfide intermediates (e.g., K₂S₂, K₂S₃) can be synthesized.[17]
Protocol for Synthesis of K₂S₂ and K₂S₃:
-
Stoichiometric Mixing: Potassium metal and elemental sulfur are mixed in a 2:2 or 2:3 molar ratio in a glovebox under an argon atmosphere.
-
Solvent Reaction: The mixture is added to an appropriate solvent, such as N,N-Dimethylformamide (DMF).
-
Heating and Stirring: The solution is heated (e.g., to 60°C) and stirred for an extended period (e.g., 24 hours) to ensure a complete reaction.
-
Product Recovery: The solvent is removed via vacuum evaporation.
-
Washing and Drying: The resulting powder is washed with a non-reacting solvent (e.g., carbon disulfide) to remove any unreacted sulfur and then dried under vacuum.
-
Characterization: The final product is characterized using techniques like X-ray Diffraction (XRD) and Nuclear Magnetic Resonance (NMR) to confirm its phase purity.[17]
Electrochemical Analysis
Electrochemical tests provide quantitative data on reaction potentials, reversibility, and kinetics, which are direct outputs of many computational models.
Protocol for Coin Cell Assembly and Cyclic Voltammetry (CV):
-
Cathode Preparation: A slurry is made by mixing the active material (e.g., sulfur-carbon composite), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP). This slurry is coated onto a current collector (e.g., aluminum foil) and dried under vacuum.
-
Cell Assembly: A coin cell (e.g., CR2032) is assembled in an argon-filled glovebox. The components are stacked in the order: negative electrode (potassium metal), separator (e.g., glass fiber), and the prepared cathode. Electrolyte (e.g., KFSI in DME) is added to wet the components.
-
Cyclic Voltammetry: The assembled cell is connected to a potentiostat. A CV scan is performed by sweeping the potential between defined limits (e.g., 1.0 V to 3.0 V vs. K/K⁺) at various scan rates (e.g., 0.1 mV/s to 1.0 mV/s).[18][19]
-
Data Analysis: The resulting voltammogram shows peaks corresponding to the reduction and oxidation of sulfur species. The peak positions correspond to reaction potentials, and the peak currents and shapes provide information about reaction kinetics and reversibility.
Spectroscopic and Structural Characterization
Spectroscopic techniques are used to identify the specific this compound and polysulfide species present at different stages of reaction, providing direct validation for predicted reaction pathways.
Protocol for Ex-situ X-ray Photoelectron Spectroscopy (XPS):
-
Cell Cycling: A K-S coin cell is cycled to a specific state of charge (e.g., fully discharged to 1.0 V).
-
Cell Disassembly: Inside a glovebox, the cell is carefully disassembled, and the cathode is retrieved.
-
Sample Preparation: The cathode is gently rinsed with a volatile solvent (e.g., DME) to remove residual electrolyte and then dried.
-
XPS Analysis: The sample is transferred to the XPS instrument under an inert atmosphere. High-resolution spectra of the S 2p region are acquired.
-
Data Interpretation: The S 2p spectrum is deconvoluted into multiple peaks. The binding energies of these peaks correspond to different sulfur species: elemental sulfur (S₈), terminal and central atoms in polysulfide chains (Sₙ²⁻), and sulfide (S²⁻ from K₂S).[20][21][22][23]
Protocol for Ex-situ/In-situ X-ray Diffraction (XRD):
-
Sample Preparation: For ex-situ analysis, cathodes are prepared as described for XPS. For in-situ/operando analysis, a specialized battery cell with an X-ray transparent window (e.g., beryllium) is constructed.[24]
-
XRD Measurement: The XRD pattern of the cathode is collected. For operando studies, patterns are collected continuously as the battery is charged and discharged.[25][26][27]
-
Data Interpretation: The positions and intensities of the diffraction peaks are used to identify the crystalline phases present in the electrode. This allows for tracking the appearance and disappearance of sulfur, K₂S, and various crystalline K₂Sₙ intermediates throughout the electrochemical cycle.[28]
Visualizing Workflows and Pathways
Diagrams generated using Graphviz help to clarify complex relationships and workflows in the study of K₂S reactions.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. google.com [google.com]
- 3. gaussian.com [gaussian.com]
- 4. ORCA Input Library - Basis sets [sites.google.com]
- 5. bionano.physics.illinois.edu [bionano.physics.illinois.edu]
- 6. Parameters of monovalent ions in the AMBER-99 forcefield: assessment of inaccuracies and proposed improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Dynamics Simulations of Ionic Liquids and Electrolytes Using Polarizable Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of AMBER-FB15-compatible force field parameters for phosphorylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. CHARMM force field parameters for simulation of reactive intermediates in native and thio-substituted ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. web.ist.utl.pt [web.ist.utl.pt]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing potassium polysulfides for high performance potassium-sulfur batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asdlib.org [asdlib.org]
- 20. researchgate.net [researchgate.net]
- 21. Exploiting XPS for the identification of sulfides and polysulfides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. How XRD holds the key to better batteries | Malvern Panalytical [malvernpanalytical.com]
- 26. biologic.net [biologic.net]
- 27. X-Ray Diffraction (XRD) for Crystalline Structure Analysis of Battery Electrode Materials [labx.com]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Environmental Impact of Potassium Sulfide (K2S) and Other Sulfide Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of potassium sulfide (B99878) (K2S) with other commonly used sulfide reagents, including sodium sulfide (Na2S), sodium hydrosulfide (B80085) (NaSH), and hydrogen sulfide (H2S) gas. The following sections present a comprehensive overview of their ecotoxicity, environmental fate, and performance in common applications, supported by available data.
Ecotoxicity Profile: A Comparative Analysis
The primary environmental concern associated with sulfide reagents is the release of toxic hydrogen sulfide (H2S) upon contact with water or acids.[1] H2S is highly toxic to aquatic life, and its toxicity is pH-dependent, with the un-ionized H2S form being the most toxic.[2][3] The following table summarizes available acute toxicity data for K2S and other sulfide reagents. It is important to note that direct comparative studies are limited, and toxicity can vary based on test conditions and species.
Table 1: Acute Aquatic Ecotoxicity of Sulfide Reagents
| Reagent | Test Organism | Endpoint (Duration) | Concentration (mg/L) | Reference(s) |
| Potassium Sulfide (K2S) | Daphnia magna (Water Flea) | EC50 (48h) | >100 | [4] |
| Desmodesmus subspicatus (Algae) | EC50 (72h) | >10 | [4] | |
| Desmodesmus subspicatus (Algae) | NOEC (72h) | 3.47 | [4] | |
| Sodium Sulfide (Na2S) | Poecilia reticulata (Guppy) | LC50 (96h) | 7.7 - 29.1 | [5] |
| Daphnia magna (Water Flea) | EC50 (48h) | 2.1 | [5] | |
| Sodium Hydrosulfide (NaHS) | Fish | LC50 (96h) | 0.003 | [6] |
| Algae | EC50 (120h) | 1900 | [6] | |
| Hydrogen Sulfide (H2S) | Freshwater Fish (various species) | LC50 (96h) | 0.02 - 0.05 | [7] |
| Marine Fish (various species) | LC50 (96h) | 0.007 - 0.041 | [2] | |
| Freshwater Invertebrates (various) | LC50 (96h) | 0.111 - 0.840 | [2] |
Key Observations:
-
Hydrogen sulfide (H2S) gas exhibits the highest acute toxicity to aquatic organisms, with LC50 values in the low µg/L range for fish.[2][7]
-
Sodium hydrosulfide (NaHS) also demonstrates high toxicity to fish.[6]
-
This compound (K2S) and sodium sulfide (Na2S) show varying levels of toxicity, with Na2S appearing to be more toxic to the tested aquatic invertebrates than K2S.[4][5] However, data is limited for a direct comparison across a wide range of species.
-
The toxicity of all these reagents is primarily attributed to the formation of H2S in aqueous solutions.[2][3]
Environmental Fate and Byproducts
The environmental fate of sulfide reagents is largely governed by their hydrolysis and oxidation.
-
Hydrolysis and H2S Formation: In the presence of moisture, both K2S and Na2S hydrolyze to form their respective hydrosulfides (KSH and NaSH) and hydroxides (KOH and NaOH), leading to an alkaline solution.[8][9] This reaction also releases hydrogen sulfide (H2S) gas, which has a characteristic rotten egg odor.[1] The equilibrium between sulfide (S²⁻), hydrosulfide (HS⁻), and hydrogen sulfide (H₂S) is pH-dependent, with lower pH favoring the formation of the more toxic H₂S.[3]
-
Oxidation: Sulfides in the environment are susceptible to oxidation. In the presence of oxygen, they can be oxidized to various sulfur compounds, including elemental sulfur, thiosulfate, sulfite, and ultimately sulfate.[10] The rate of oxidation is influenced by factors such as temperature, pH, and the presence of catalysts.
-
Byproducts in Applications:
-
Dye Synthesis: In the manufacturing of sulfur dyes, sodium sulfide is used as a reducing agent.[11] The wastewater from this process can contain residual sulfides and other sulfur compounds.[12]
-
Heavy Metal Precipitation: Sulfide reagents are employed to precipitate heavy metals from wastewater.[13][14][15] This process forms insoluble metal sulfides, which are then removed. The efficiency of precipitation can be influenced by the choice of sulfide reagent and pH.[14] While effective for metal removal, excess sulfide in the effluent can be toxic.[13]
-
Organic Synthesis: In organic synthesis, such as the preparation of thiols, sulfide reagents are used as a sulfur source.[16] Byproducts can include unreacted sulfide and other sulfur-containing organic compounds.
-
-
Biodegradation and Bioaccumulation: Information on the biodegradation of inorganic sulfides like K2S and Na2S is limited. As they are inorganic, they do not undergo microbial degradation in the same way as organic compounds. The primary environmental transformation is through chemical oxidation. There is no evidence to suggest that inorganic sulfides bioaccumulate in the food chain.[2]
Performance in Common Applications
The choice between K2S and other sulfide reagents often depends on the specific application requirements, including solubility, reactivity, and cost.
-
Wastewater Treatment: Both Na2S and NaHS are commonly used for heavy metal precipitation in wastewater treatment.[13][17] The selection between them can depend on the target metals and the desired pH of the final effluent. In some cases, ferrous sulfide (FeS) is used as a less soluble source of sulfide ions.[13]
-
Mining: Sodium hydrosulfide is used as a flotation agent in the mining industry to separate minerals.[18]
-
Pulp and Paper Industry: Sodium sulfide is a key component of the Kraft process for pulping wood.[19]
-
Dyeing Industry: Sodium sulfide is essential for the reduction of sulfur dyes in the textile industry.[11][20]
Experimental Protocols
The following are summaries of standard OECD and Standard Methods protocols for assessing the environmental impact of chemical substances.
4.1. Aquatic Ecotoxicity Testing
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater algae.[11][18] Exponentially growing algae are exposed to various concentrations of the test substance for 72 hours, and the inhibition of growth is measured.[21] The EC50 (the concentration causing 50% inhibition of growth) is a key endpoint.[13]
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to Daphnia magna (water flea).[2][7][22][23][24] Young daphnids are exposed to a range of concentrations for 48 hours, and the immobilization of the organisms is recorded.[2] The EC50 (the concentration causing 50% immobilization) is calculated.[22]
-
OECD 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity of a substance to fish.[15][19][20][25][26] Fish are exposed to a series of concentrations for 96 hours, and mortality is recorded.[25] The LC50 (the concentration that is lethal to 50% of the test fish) is determined.[19]
4.2. Chemical Analysis
-
Standard Methods for the Examination of Water and Wastewater (Sulfide Determination): Several methods are available for the determination of sulfide in water and wastewater, including the Methylene Blue method and the Iodometric method.[27][28] Proper sampling and preservation techniques are crucial to prevent the loss of volatile H2S.[17]
4.3. Biodegradability Testing
-
OECD 301: Ready Biodegradability: This series of tests is designed to assess the potential for a chemical to be rapidly biodegraded by microorganisms.[7][25] These tests are generally not applicable to inorganic substances like K2S and Na2S.
Signaling Pathways and Experimental Workflows
5.1. Sulfide-Induced Apoptosis Signaling Pathway
Sulfide-induced toxicity at the cellular level can lead to apoptosis (programmed cell death). The pathway involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases.[3][6][29][30][31]
Caption: Sulfide-induced apoptosis pathway.
5.2. Experimental Workflow for Aquatic Toxicity Testing
The following diagram illustrates a general workflow for conducting an acute aquatic toxicity test according to OECD guidelines.
Caption: General workflow for acute aquatic toxicity testing.
Conclusion
The environmental impact of this compound and other sulfide reagents is primarily linked to the generation of highly toxic hydrogen sulfide in aqueous environments. While data for a direct, comprehensive comparison is limited, available information suggests that all inorganic sulfide reagents pose a significant risk to aquatic ecosystems if not handled and disposed of properly. The choice of a specific sulfide reagent should consider not only its performance in the intended application but also its potential for accidental release and the subsequent environmental consequences. Adherence to strict safety protocols and waste management practices is essential to mitigate the environmental risks associated with the use of these compounds. Further comparative research on the ecotoxicity and environmental fate of different sulfide salts would be beneficial for a more complete risk assessment.
References
- 1. csb.gov [csb.gov]
- 2. Sulfides in freshwater and marine water [waterquality.gov.au]
- 3. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. carlroth.com [carlroth.com]
- 7. Hydrogen sulfide toxic, but manageable - Responsible Seafood Advocate [globalseafood.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparing Conventional and Advanced Approaches for Heavy Metal Removal in Wastewater Treatment: An In-Depth Review Emphasizing Filter-Based Strategies | MDPI [mdpi.com]
- 10. Factors affecting toxicity test endpoints in sensitive life stages of native Gulf of Mexico species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. p2infohouse.org [p2infohouse.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. redox.com [redox.com]
- 19. The uses of sodium sulfide_Chemicalbook [chemicalbook.com]
- 20. noahchemicals.com [noahchemicals.com]
- 21. sodium sulphide uses - HPMC manufacturer [hpmcmanufacturer.com]
- 22. envcoglobal.com [envcoglobal.com]
- 23. The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS) | Baijin [baijinchemical.com]
- 24. minearc.com [minearc.com]
- 25. Hydrogen sulfide – Environmental Health [vdh.virginia.gov]
- 26. Sulfide as a soil phytotoxin—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. How Does Hydrogen Sulfide Toxicity Manifest in Aquatic Organisms? → Learn [pollution.sustainability-directory.com]
- 30. Understanding the Dangers of H2S Gas: Safety Tips and Prevention Strategies [safetylineloneworker.com]
- 31. wwwrcamnl.wr.usgs.gov [wwwrcamnl.wr.usgs.gov]
Safety Operating Guide
Proper Disposal of Potassium Sulfide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of potassium sulfide (B99878) (K₂S), a corrosive and reactive compound. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling
Potassium sulfide is classified as a hazardous material with multiple risks. It is corrosive, causing severe skin burns and eye damage.[1][2] Furthermore, it is very toxic to aquatic life.[1][2][3] A significant hazard is its reactivity with acids, which liberates highly toxic and flammable hydrogen sulfide (H₂S) gas.[3] Solid this compound, particularly in powdered form, can be pyrophoric, meaning it may ignite spontaneously in air.[4]
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166, or a face shield.[2] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | Prevents skin contact and chemical burns. |
| Body Protection | Protective work clothing, such as a lab coat or apron.[2][5] | Shields skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] A dust mask may be necessary for large quantities.[2] | Minimizes inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed and approved waste disposal facility.[1][2][6] Do not discharge this compound waste directly into sewer systems.[2][7] For laboratory-scale quantities, a pre-treatment step to convert the sulfide to a less hazardous sulfate (B86663) is recommended.
On-Site Neutralization for Aqueous this compound Waste
Small amounts of aqueous this compound waste can be chemically treated to reduce its hazard before collection by a waste disposal service. This procedure involves the oxidation of the sulfide to sulfate using sodium hypochlorite (B82951) (bleach).[1]
Experimental Protocol: Oxidation of Aqueous Sulfide Waste
Objective: To convert hazardous aqueous sulfide waste into less hazardous sulfate waste.
Materials:
-
Aqueous this compound waste
-
Sodium hypochlorite solution (household bleach, typically 5.25%)
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the waste)
-
Appropriate PPE (lab coat, gloves, safety goggles)
-
pH paper or pH meter
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood to ensure proper ventilation.
-
Dilution: Place the aqueous this compound waste in the large beaker and add water to dilute it, ensuring the final concentration of sulfide is low.
-
Stirring: Place the beaker on a stir plate and begin gentle stirring.
-
Addition of Oxidant: Slowly and carefully add the sodium hypochlorite solution to the stirring sulfide solution. A common recommendation is to use a 4:1 molar ratio of hypochlorite to sulfide. The reaction is: K₂S + 4NaOCl → K₂SO₄ + 4NaCl.
-
Monitor Reaction: The reaction may be exothermic. Monitor the temperature and control the rate of addition to prevent excessive heat generation.
-
Ensure Complete Reaction: Continue stirring for at least 30 minutes after the final addition of hypochlorite to ensure the reaction is complete.
-
pH Adjustment: Check the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 using a dilute acid or base.
-
Collection: Transfer the treated solution to a clearly labeled waste container for collection by your institution's hazardous waste management service.
Disposal Workflow Diagram
References
- 1. epfl.ch [epfl.ch]
- 2. Neutralization/prevention of acid rock drainage using mixtures of alkaline by-products and sulfidic mine wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
